An In-depth Technical Guide to 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only.
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only. All handling and experimentation with the described chemical should be conducted by trained professionals in a controlled laboratory setting, with appropriate personal protective equipment and adherence to all relevant safety protocols.
Introduction
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of a chloro group and a thioethanol side chain provides reactive handles for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, a detailed synthesis protocol, and a discussion of the potential reactivity and applications of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is provided in the table below. This data is compiled from various chemical suppliers and databases.
Property
Value
Source
Molecular Formula
C6H7ClN2OS
Molecular Weight
190.65 g/mol
Appearance
White to off-white solid
Melting Point
78-82 °C
Boiling Point
Not determined
Solubility
Soluble in DMSO and Methanol
CAS Number
38276-35-6
Chemical Structure:
Caption: Chemical structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Synthesis Protocol
The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on established methods for the synthesis of similar pyridazine derivatives.
Reaction Scheme:
Caption: Synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Step-by-Step Protocol:
Reagent Preparation:
To a solution of 2-mercaptoethanol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.1 equivalents) portion-wise at 0 °C. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
The addition of the base deprotonates the thiol group of 2-mercaptoethanol, forming the more nucleophilic thiolate anion.
Reaction with 3,6-Dichloropyridazine:
Dissolve 3,6-dichloropyridazine (1.0 equivalent) in the same solvent in a separate flask.
Slowly add the solution of 3,6-dichloropyridazine to the prepared thiolate solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Work-up and Purification:
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reactivity and Potential Applications
The chemical structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of a variety of derivatives.
Caption: Reactivity and potential derivatization of the title compound.
Nucleophilic Aromatic Substitution: The chloro group at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and other nucleophiles, which is a common strategy in the synthesis of biologically active compounds.
Reactions of the Hydroxyl Group: The primary alcohol functionality of the thioethanol side chain can undergo standard alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. These transformations can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This can have a significant impact on the electronic properties of the pyridazine ring and the overall polarity of the molecule.
Given the prevalence of the pyridazine scaffold in medicinal chemistry, 2-[(6-Chloro-3-pyridazinyl)thio]ethanol represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as oncology, infectious diseases, and inflammation. The strategic modification of the chloro, hydroxyl, and thioether functionalities can lead to the generation of diverse chemical libraries for screening and lead optimization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a readily accessible synthetic intermediate with multiple reactive sites that can be exploited for the generation of diverse chemical libraries. Its synthesis is straightforward, and its chemical properties make it a valuable tool for medicinal chemists and researchers in the field of drug discovery. Further exploration of the chemical space around this scaffold may lead to the identification of novel therapeutic agents.
References
U.S. Patent No. US20130079331A1. (2013). PYRIDAZINE DERIVATIVES AS KINASE INHIBITORS.
Exploratory
2-[(6-Chloro-3-pyridazinyl)thio]ethanol CAS number 17285-06-2
An In-Depth Technical Guide to 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2): Synthesis, Properties, and Applications in Chemical Synthesis Executive Summary This technical guide provides a comprehensive over...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2): Synthesis, Properties, and Applications in Chemical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, CAS number 17285-06-2. This molecule is a bifunctional heterocyclic compound featuring a reactive 6-chloropyridazine core, a flexible thioether linkage, and a primary alcohol. These structural attributes make it a highly valuable and versatile intermediate in medicinal chemistry and materials science. This document details its physicochemical properties, provides a reasoned, step-by-step synthetic protocol based on established chemical principles, and explores its potential for subsequent chemical modifications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
The 6-Chloropyridazine Scaffold: A Privileged Motif in Drug Discovery
The pyridazine ring system, particularly when substituted with a chlorine atom, is a cornerstone in the design of biologically active molecules. The electron-deficient nature of the pyridazine ring, combined with the leaving group potential of the chlorine atom, facilitates a wide range of chemical transformations. This scaffold is prominently featured in compounds targeting various biological pathways. For instance, derivatives of 6-chloropyridazine have been extensively investigated as potent cytotoxic agents for oncological applications and as selective nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders.[1][2] The compound 2-[(6-Chloro-3-pyridazinyl)thio]ethanol serves as a strategic entry point into this chemical space, offering multiple handles for diversification and the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Characterization
The fundamental properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol are summarized below. Proper characterization is critical for confirming its identity and purity before its use in subsequent reactions.
Property
Value
Source
CAS Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
Synonym(s)
2-[(6-chloro-3-pyridazinyl)sulfanyl]ethanol
Physical Form
Solid
Typical Purity
95%
Storage Temperature
Room Temperature
InChI Key
BZISGAOCRJTPAN-UHFFFAOYSA-N
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the high reactivity of the chlorine atom at the 3-position of the pyridazine ring, which is activated towards nucleophilic attack by the adjacent nitrogen atoms.
Synthetic Workflow
The reaction proceeds by the displacement of a chlorine atom from 3,6-dichloropyridazine by the thiolate anion of 2-mercaptoethanol. The thiolate is generated in situ through deprotonation with a suitable base.
Caption: Proposed synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Detailed Experimental Protocol
This protocol is an exemplary procedure derived from standard methodologies for SNAr reactions on chloropyridazines.[3][4][5]
Materials:
3,6-Dichloropyridazine (1.0 equiv)
2-Mercaptoethanol (1.1 equiv)
Potassium Carbonate (K₂CO₃, 1.5 equiv), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine and anhydrous DMF. Stir until the solid is fully dissolved.
Addition of Base: Add anhydrous potassium carbonate to the solution.
Nucleophile Addition: Slowly add 2-mercaptoethanol to the stirred suspension via syringe. A slight exotherm may be observed.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,6-dichloropyridazine is consumed.
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
Extraction: Extract the aqueous phase three times with ethyl acetate.
Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Causality Behind Experimental Choices
Choice of Base: Anhydrous K₂CO₃ is a moderately strong base, sufficient to deprotonate the thiol of 2-mercaptoethanol to form the reactive thiolate nucleophile. It is preferred over stronger bases like sodium hydride (NaH) in some cases to minimize potential side reactions, such as deprotonation of the product's hydroxyl group.
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism by stabilizing the charged Meisenheimer intermediate without solvating the nucleophile excessively.
Stoichiometry: A slight excess of 2-mercaptoethanol (1.1 equiv) is used to ensure complete consumption of the dichloropyridazine starting material and to drive the reaction to completion.
Temperature: Moderate heating (60-70 °C) provides the necessary activation energy for the reaction without promoting undesirable side reactions, such as di-substitution at both chlorine positions.
Reactivity and Potential as a Synthetic Intermediate
The true value of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol lies in its capacity for diverse downstream functionalization. Its three key reactive sites—the chloro group, the hydroxyl group, and the thioether linkage—can be addressed with high selectivity.
Caption: Key derivatization pathways for the title compound.
The Chlorine Atom: This site is primed for further SNAr reactions with a variety of nucleophiles (e.g., primary/secondary amines, phenols, alkoxides) or for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups.[4]
The Hydroxyl Group: The primary alcohol is a versatile functional group that can be easily esterified or etherified to append different side chains. It can also be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into reductive amination or amide coupling chemistries.
The Thioether Linkage: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using reagents like m-CPBA or Oxone®. This modification dramatically alters the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, which can be crucial for modulating pharmacokinetic properties in a drug discovery context.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is not widely available, a hazard assessment can be made based on its constituent parts and related molecules.
Chlorinated Heterocycles: Compounds like 3,6-dichloropyridazine can be irritants and are handled as potentially toxic.[6]
Thioethers and Alcohols: While the ethanol moiety itself is low-risk, the overall structure is related to compounds like 2-chloroethanol, which is known to be toxic.[7][8]
General Precautions: It is imperative to handle this compound in a well-ventilated fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11] Avoid inhalation of dust, and prevent contact with skin and eyes.
Conclusion
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a strategically designed chemical intermediate of significant value to the research and development community. Its straightforward synthesis and the presence of three distinct, selectively addressable functional groups make it an ideal platform for constructing diverse molecular architectures. Its utility as a scaffold for generating libraries of novel compounds ensures its continued relevance in the fields of medicinal chemistry, agrochemicals, and materials science.
References
Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[12]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295. Retrieved from [Link]
Dufour, J., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry, 13(23), 6491-6494. Retrieved from [Link]
Al-Adiwish, W. M., et al. (2012). Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 17(9), 10134-10145. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 2-(6-Chloro-3-pyridazinyl)phenol Properties. Retrieved from [Link]
El-Ghanam, A. M. (2005). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Afinidad, 62(517), 244-249. Retrieved from [Link]
Fruk, L., & Söllhuber, M. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1741. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
Castrol. (2024, November 6). SAFETY DATA SHEET. Retrieved from [Link]
PubChemLite. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)-ethanol. Retrieved from [Link]
Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
Fathalla, O. A., et al. (2003). Pyridazine Derivatives. Afric. J. Pharm. Sci., 2(2), 1-8. Retrieved from [Link]
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Retrieved from [Link]
PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]
German Federal Institute for Risk Assessment (BfR). (2026, February 27). 2-chloroethanol. Retrieved from [Link]
United States Patent Office. (1955). Patent 2,712,012. Retrieved from [Link]
Baker, M. A., et al. (2013). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. Biomacromolecules, 14(9), 2991-2994. Retrieved from [Link]
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
ZORA. (2022, June 29). 2-Chloroethanol. Retrieved from [Link]
MDPI. (2024, May 16). Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. Retrieved from [Link]
Technical Whitepaper: Synthesis, Mechanistic Profiling, and Characterization of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Executive Summary In modern medicinal chemistry and agrochemical development, bifunctional heterocycles serve as foundational building blocks for complex pharmacophores. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, bifunctional heterocycles serve as foundational building blocks for complex pharmacophores. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a highly versatile intermediate characterized by a thioether-linked aliphatic alcohol and a reactive chloropyridazine core. This whitepaper provides an in-depth technical guide on its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its isolation and characterization.
Physicochemical Identity & Molecular Parameters
Accurate molecular profiling is the first step in any robust drug discovery pipeline. The compound exhibits a precise elemental composition that dictates its behavior in both biological assays and subsequent cross-coupling reactions.
The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The Causality of Reactivity: The pyridazine ring contains two adjacent electronegative nitrogen atoms. These heteroatoms exert a profound electron-withdrawing effect through both inductive and resonance mechanisms, significantly depleting the electron density at the C3 and C6 ring carbons[1]. This electronic deficiency establishes a strong thermodynamic driving force, making the ring highly susceptible to nucleophilic attack.
When 3,6-dichloropyridazine is exposed to 2-mercaptoethanol in the presence of a base, the resulting thiolate anion acts as a potent nucleophile. The critical challenge in this synthesis is chemoselectivity —specifically, preventing the di-substitution of both chlorine atoms. By strictly controlling the temperature (kinetic control) and the stoichiometry of the nucleophile, the reaction is arrested at the mono-substituted intermediate.
Workflow of SNAr synthesis and self-validating characterization of the mono-substituted product.
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm that the mechanistic goals (mono-substitution) are achieved before proceeding to purification.
Action: Dissolve 2-mercaptoethanol (1.05 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Introduce potassium carbonate (K₂CO₃, 1.2 eq) and stir at 0°C for 15 minutes.
Causality: The mild base deprotonates the thiol, generating a highly nucleophilic thiolate anion. Argon prevents the oxidative dimerization of the thiol into a disulfide byproduct.
Step 2: Electrophile Introduction & SNAr
Action: Slowly add a solution of 3,6-dichloropyridazine (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the internal temperature strictly between 0°C and 5°C.
Causality: Temperature control is the primary kinetic barrier against di-substitution. Elevated temperatures increase the kinetic energy of the system, allowing the less reactive mono-substituted product to undergo a second SNAr reaction[1].
Step 3: Reaction Maturation & Quenching
Action: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC). Once consumed, quench by pouring the mixture into ice-cold distilled water.
Step 4: Extraction & In-Process Self-Validation
Action: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check: Before column chromatography, subject a micro-sample of the crude residue to High-Resolution Mass Spectrometry (HRMS). The presence of a 3:1 isotopic doublet at m/z 191.01 and 193.01 validates successful mono-substitution. Absence of a mass peak at ~230 m/z confirms the lack of di-substituted impurities.
Step 5: Purification
Action: Purify the validated crude product via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to yield the pure target compound.
Analytical Characterization (HRMS & NMR)
Orthogonal analytical techniques are required to definitively prove the molecular structure.
High-Resolution Mass Spectrometry (HRMS):
Because the molecule retains a single chlorine atom, it exhibits a highly diagnostic isotopic signature. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[1]. HRMS definitively confirms the elemental composition by matching the experimental mass to the calculated exact mass within parts-per-million (ppm) accuracy[1].
Table 2: HRMS Diagnostic Signatures for C₆H₇ClN₂OS
Confirms the presence of exactly one chlorine atom[1]
Nuclear Magnetic Resonance (NMR) & FT-IR:
Proton (¹H) and Carbon (¹³C) NMR cross-peaks are utilized to map the connectivity of the thioether linkage. For instance, the proton signal at ~4.0 ppm will show a definitive cross-peak to the carbon signal at ~60 ppm, unambiguously assigning the -CH₂-OH terminal group[1]. Furthermore, FT-IR spectroscopy provides a molecular fingerprint, confirming the presence of the hydroxyl (-OH) stretch and the aromatic C=N and C=C bonds of the pyridazine ring[1].
Strategic Applications in Drug Discovery
The architectural value of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol lies in its bifunctionality[1].
The Hydroxyl Terminus: The primary alcohol can be readily converted into a leaving group (e.g., via mesylation or tosylation) or oxidized to an aldehyde/carboxylic acid, enabling the attachment of diverse aliphatic or heterocyclic side chains.
The Chloropyridazine Core: The remaining chlorine atom at the 6-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Utilizing palladium or copper catalysts, researchers can execute Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to construct extended, multi-ring pharmacophores[1].
This dual-axis of modifiability positions the compound as a premium lead-generation scaffold in the pursuit of novel therapeutics.
2-[(6-Chloro-3-pyridazinyl)thio]ethanol: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
Executive Summary In the realm of modern medicinal chemistry, bifunctional heterocyclic building blocks are the cornerstone of fragment-based drug discovery and lead optimization. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry, bifunctional heterocyclic building blocks are the cornerstone of fragment-based drug discovery and lead optimization. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile, privileged scaffold[1]. It combines the electron-deficient, pharmacologically active 1,2-diazine (pyridazine) core with a flexible, functionalizable thioethanol appendage.
This technical guide provides an in-depth analysis of its physicochemical properties, the chemoselective causality behind its synthesis, and its downstream utility in developing high-value therapeutics, including p38 MAP kinase inhibitors, NLRP3 inflammasome antagonists, and Thyroid Hormone Receptor beta (THR-β) agonists.
Physicochemical Profiling
Understanding the structural parameters of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is critical for predicting its reactivity. The presence of two adjacent nitrogen atoms in the pyridazine ring creates a strong electron-withdrawing effect, rendering the C3 and C6 positions highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).
The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol relies on a highly chemoselective SNAr reaction between 3,6-dichloropyridazine and 2-mercaptoethanol.
Mechanistic Rationale and Chemoselectivity
2-Mercaptoethanol is a bifunctional nucleophile containing both a sulfhydryl (-SH) and a hydroxyl (-OH) group. To synthesize the target compound, S-alkylation must be achieved while strictly suppressing O-alkylation .
Causality of Base Selection: The thiol group is a "soft" nucleophile with a pKa of ~9.5, whereas the hydroxyl group is a "hard" nucleophile with a pKa of ~15.5. By utilizing a mild inorganic base such as Potassium Carbonate (K₂CO₃), the thiol is selectively deprotonated to form a highly reactive thiolate anion, leaving the hydroxyl group intact.
Causality of the Electrophile: 3,6-Dichloropyridazine is highly electron-deficient. The adjacent nitrogen atoms stabilize the negative charge of the intermediate Meisenheimer complex during the SNAr attack, facilitating the rapid expulsion of the chloride leaving group.
Chemoselective SNAr mechanism for the synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Self-Validating Experimental Protocol
This protocol is designed to ensure strict stoichiometric control, preventing the formation of the 3,6-bis(thioethanol)pyridazine byproduct.
Thiolate Generation: Suspend K₂CO₃ (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) or DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C. Add 2-mercaptoethanol (1.05 equivalents) dropwise. Validation: Mild gas evolution may occur; the solution should remain clear/pale.
Electrophilic Addition: Dissolve 3,6-dichloropyridazine (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the thiolate mixture over 30 minutes at 0 °C to prevent thermal runaway and bis-substitution.
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The highly polar starting thiol will disappear, replaced by an intermediate-Rf UV-active product spot.
Quenching & Workup: Dilute the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Validation: The aqueous wash effectively partitions out inorganic salts and any unreacted 2-mercaptoethanol (which is highly water-soluble), ensuring crude purity.
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the target compound as a solid.
Downstream Functionalization & Drug Development Applications
The strategic value of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol lies in its dual handles: the remaining C6-chloride (primed for cross-coupling or a second SNAr) and the terminal hydroxyl group.
p38 MAP Kinase Inhibitors
Pyridazine derivatives are foundational in the design of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are critical targets for inflammatory diseases and oncology[2]. The 3,6-dichloropyridazine core is frequently utilized to build ATP-competitive hinge binders[2]. By substituting the C6-chloride of our target compound with various anilines via Buchwald-Hartwig amination, researchers can generate 3-amino-6-thio-pyridazine scaffolds that fit perfectly into the hydrophobic pocket of the p38 kinase domain.
NLRP3 Inflammasome Antagonists
Aberrant activation of the NLRP3 inflammasome drives severe inflammatory pathologies, including septic shock, peritonitis, and neurodegenerative diseases. Recent breakthroughs have identified pyridazine scaffolds as highly potent, specific, and orally available NLRP3 inhibitors[3]. For example, pyridazine-based compounds (such as P33) directly bind to the NLRP3 protein (KD = 17.5 nM), suppressing ASC oligomerization and halting downstream IL-1β release[3]. The thioethanol moiety of 17285-06-2 serves as an excellent vector for installing hydrogen-bond donors/acceptors to optimize this allosteric binding.
Mechanism of action for pyridazine-based inhibitors targeting the NLRP3 inflammasome pathway.
Thyroid Hormone Receptor (THR-β) Agonists
Pyridazinone derivatives, synthesized via the hydrolysis of chloropyridazines, are critical in the development of liver-directed THR-β selective agonists (e.g., MGL-3196/Resmetirom, used for NASH/MASH treatment)[4]. The thioether linkage in 2-[(6-Chloro-3-pyridazinyl)thio]ethanol can be easily oxidized to a sulfoxide or sulfone using mCPBA. This oxidation transforms the sulfur atom into a strong electron-withdrawing group, significantly altering the electronic landscape of the pyridazine ring and allowing for fine-tuned Structure-Activity Relationship (SAR) profiling during lead optimization[4].
References
Jiang, et al. (2024). Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]
Vertex Pharmaceuticals Inc. (2000). Inhibitors of p38 (US Patent 6147080A). Google Patents.
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]
An In-Depth Technical Guide to the Discovery and History of Pyridazine Thioethers Abstract The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and History of Pyridazine Thioethers
Abstract
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized with a thioether linkage, the resulting pyridazine thioethers exhibit a unique combination of physicochemical properties that have been exploited to generate a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of pyridazine thioethers, tracing their origins from early synthetic explorations to their current status as key pharmacophores in drug discovery. We will delve into the evolution of synthetic methodologies, from classical nucleophilic substitution to modern cross-coupling strategies, and explore the discovery of their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important class of compounds.
The Genesis of a Scaffold: Early Pyridazine Chemistry
The story of pyridazine thioethers begins with the discovery of the parent pyridazine ring. The first pyridazine derivative was prepared by Emil Fischer in 1886 during his investigations into the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[3] The unsubstituted parent heterocycle was later synthesized by the oxidation of benzocinnoline followed by decarboxylation.[3]
These foundational discoveries paved the way for exploring the reactivity of the pyridazine nucleus. Chemists soon realized that the electron-deficient nature of the ring, caused by the two adjacent electronegative nitrogen atoms, made it susceptible to nucleophilic attack. This intrinsic reactivity is a cornerstone of pyridazine chemistry and the primary route to the synthesis of its derivatives, including the thioethers. Unlike pyridine, the pyridazine nucleus has no "unactivated" carbon atoms with respect to nucleophilic attack, making such reactions a prominent feature of its modification.[4]
The first syntheses of pyridazine thioethers, while not pinpointed to a single "discovery" paper in early literature, emerged logically from the development of halopyridazines as synthetic intermediates. The reaction of a chloropyridazine with a thiol (a nucleophile) represents a classic and straightforward application of nucleophilic aromatic substitution (SNAr) chemistry, a method that remains a workhorse in the field to this day. A key and highly versatile starting material that emerged was 6-chloropyridazin-3(2H)-thione, which provided a direct route to various thio-functionalized pyridazines.[5]
The Alchemist's Toolkit: Evolution of Synthetic Methodologies
The synthesis of the C-S bond on the pyridazine ring has evolved significantly over the decades. The choice of methodology is often dictated by the desired substitution pattern, substrate scope, and tolerance of other functional groups.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The most fundamental and widely used method for synthesizing pyridazine thioethers is the SNAr reaction. This reaction typically involves the displacement of a halide (most commonly chloride) from an electron-deficient pyridazine ring by a sulfur nucleophile (a thiolate).
Causality Behind Experimental Choices:
Halide: Chloropyridazines are the most common substrates due to their optimal balance of reactivity and stability. Bromo- and iodopyridazines are more reactive but also more expensive and less stable.[4]
Base: A base (e.g., K₂CO₃, NaH, Et₃N) is required to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). The choice of base depends on the acidity of the thiol and the reaction conditions. Stronger bases like NaH ensure complete conversion to the thiolate.
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they can solvate the cation of the thiolate salt, leaving the anion "naked" and highly nucleophilic, thus accelerating the reaction.
Workflow: Synthesis of Pyridazine Thioethers via SNAr
Caption: General workflow for SNAr synthesis of pyridazine thioethers.
Modern Strategies: Expanding the Scope
While SNAr is robust, modern organic chemistry has introduced more sophisticated methods, often leveraging metal catalysis, to form the C-S bond with greater control and for more complex substrates.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination have been adapted for C-S bond formation. These methods can couple pyridazinyl halides or triflates with thiols under milder conditions than traditional SNAr, showing broader functional group tolerance.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A powerful modern approach involves the [4+2] cycloaddition of 1,2,4,5-tetrazines with sulfur-containing dienophiles, such as alkynyl sulfides.[6] This strategy allows for the construction of the pyridazine ring itself with the thioether moiety already incorporated, offering a unique and highly regioselective pathway to multi-substituted pyridazines.[6][7]
Table 1: Comparison of Synthetic Routes to Pyridazine Thioethers
Method
Typical Reactants
Advantages
Disadvantages
SNAr
Halopyridazine, Thiol, Base
Cost-effective, simple procedure, scalable.
Requires activated (electron-deficient) pyridazine, can require harsh conditions (high temp).
Pd-Catalyzed Coupling
Pyridazinyl Halide/Triflate, Thiol, Pd Catalyst, Ligand, Base
Mild conditions, high functional group tolerance, broad substrate scope.
Cost of catalyst and ligands, sensitivity to air/moisture, potential for metal contamination.
IEDDA Reaction
1,2,4,5-Tetrazine, Alkynyl Sulfide
Builds the ring directly, excellent regiocontrol, access to complex substitution patterns.
Requires synthesis of specialized starting materials (tetrazines), may have a narrower substrate scope.
From Bench to Bedside: The Unveiling of Biological Activity
The pyridazine nucleus is a veritable "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[8][9] The introduction of a thioether group often enhances or modulates these activities through several mechanisms.
Role of the Thioether Moiety:
Increased Lipophilicity: The sulfur atom and its associated alkyl/aryl group can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its intracellular target.[10]
Metabolic Stability: The thioether linkage can influence the metabolic profile of a drug candidate, sometimes blocking sites of metabolism or altering pharmacokinetic properties.
Target Engagement: The sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions (e.g., σ-hole interactions), contributing directly to binding affinity at the target protein.[11] For instance, some pyrazole-based thioethers have been shown to bind to the S3 pocket of the enzyme cathepsin S.[12]
Key Therapeutic Areas
Anticancer Activity: Numerous pyridazine thioether derivatives have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of critical cell signaling pathways or enzymes like protein kinases.[10]
Antimicrobial Activity: The pyridazine scaffold is found in many compounds with antibacterial and antifungal properties.[5] The incorporation of a thioether can enhance potency against various strains, including Staphylococcus aureus and Escherichia coli.[5][10]
Anti-inflammatory Effects: Pyridazine thioethers may exert anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) or the transcription factor nuclear factor-kappa B (NF-κB).[10]
To ensure scientific integrity, the synthesis of novel compounds must be paired with robust methods for their characterization and biological evaluation.
Protocol 1: General Synthesis of 6-Chloro-3-(phenylthio)pyridazine via SNAr
Objective: To synthesize a model pyridazine thioether from a commercially available dichloropyridazine.
Materials:
3,6-Dichloropyridazine (1.0 eq)
Thiophenol (1.0 eq)
Potassium Carbonate (K₂CO₃, 1.5 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
Methodology:
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) and anhydrous DMF (50 mL).
Add potassium carbonate (2.07 g, 15 mmol) to the solution and stir.
Slowly add thiophenol (1.02 mL, 10 mmol) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-chloro-3-(phenylthio)pyridazine.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxicity of a synthesized pyridazine thioether against a cancer cell line (e.g., MCF-7 breast cancer).
Materials:
Synthesized pyridazine thioether compound
MCF-7 cells
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
CO₂ incubator (37 °C, 5% CO₂)
Methodology:
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours.
Prepare serial dilutions of the test compound in DMSO and then further dilute in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include wells with media only (blank) and cells with media + DMSO (vehicle control).
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the media-MTT mixture and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The journey of pyridazine thioethers from their conceptual origins in classical heterocyclic chemistry to their current role as sophisticated pharmacophores is a testament to the enduring value of this structural class. The initial discovery, driven by fundamental explorations of nucleophilic substitution, has blossomed into a mature field with a diverse synthetic arsenal capable of producing highly complex and functionalized molecules. The wide spectrum of biological activities, from antimicrobial to anticancer, ensures that pyridazine thioethers will remain a focal point of research in medicinal chemistry.[5][10]
Future research will likely focus on several key areas: the development of more sustainable and efficient catalytic methods for C-S bond formation, the exploration of pyridazine thioethers as ligands for novel biological targets, and their application in materials science as functional organic molecules. As our understanding of disease biology deepens, the unique properties of the pyridazine thioether scaffold will undoubtedly be leveraged to design the next generation of therapeutics.
References
Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry (Los Angeles), 8(9), 259-264. [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456. [Link]
Lemoine, H. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
Perni, R. B., et al. (2010). Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1. Bioorganic & Medicinal Chemistry Letters, 20(7), 2370-2374. [Link]
Kim, S. H., et al. (2018). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. The Journal of Organic Chemistry, 83(15), 8435-8444. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 127-290. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(6-Chloro-3-pyridazinyl)thio]eth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, data for structurally analogous compounds, and established analytical methodologies. The following sections detail the compound's identity, its predicted physicochemical parameters, and standardized protocols for its experimental characterization. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis optimization, and formulation development.
Compound Identification and Structure
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a substituted pyridazine derivative characterized by a chloro-pyridazine core linked to an ethanol group via a thioether bridge.
The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol typically involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with a sulfur-containing nucleophile. A general synthetic approach is outlined below.
Spectroscopic Profiling and Regioselective Synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the pyridazine ring is a privileged scaffold, frequently utilized to modulate the physicochemical properties and target affinity of drug candidates. 2-[(6-Chloro-3-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the pyridazine ring is a privileged scaffold, frequently utilized to modulate the physicochemical properties and target affinity of drug candidates. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) represents a highly versatile building block[1]. The combination of a reactive chloro-substituted heteroaromatic ring and a flexible thioether linkage provides a dual-functional handle for further synthetic elaboration, making it a critical intermediate in drug discovery programs and materials science[1].
This whitepaper provides an in-depth technical framework for the regioselective synthesis and comprehensive spectroscopic characterization (NMR, MS, FT-IR) of this compound, designed to serve as a self-validating reference for research scientists.
Physicochemical Blueprint
Understanding the baseline properties of the molecule is the first step in designing purification and characterization workflows. The presence of the sulfur atom and the terminal hydroxyl group significantly influences its polarity and solubility profile.
The direct synthesis of 2-[(6-chloro-3-pyridazinyl)thio]ethanol is a specialized application of the Nucleophilic Aromatic Substitution (SₙAr) mechanism[1]. The critical challenge in this workflow is achieving strict mono-substitution, as the starting material, 3,6-dichloropyridazine, possesses two identical electrophilic sites.
Fig 1: Regioselective SNAr synthesis workflow for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Objective: Synthesize the target compound while suppressing the formation of the di-substituted byproduct (1,2-bis((6-chloropyridazin-3-yl)thio)ethane).
Self-Validation Checkpoint: The final product must yield a 1:1 integration ratio between the aromatic protons and the aliphatic methylene groups in ¹H NMR.
Electrophile Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol under an inert nitrogen atmosphere.
Causality: Ethanol acts as a polar protic solvent that stabilizes the anionic Meisenheimer intermediate without acting as a competing nucleophile under mild basic conditions.
Base Activation: Add finely powdered Potassium Carbonate (K₂CO₃, 1.2 eq) and cool the suspension to 0 °C using an ice bath.
Causality: K₂CO₃ is a mild base (pKa ~10.3) that selectively deprotonates the highly acidic thiol group of 2-mercaptoethanol (pKa ~9.5) over the hydroxyl group (pKa ~15.7), ensuring the sulfur atom acts as the exclusive nucleophile[1].
Nucleophilic Addition: Introduce 2-mercaptoethanol (1.0 eq) dropwise over 30 minutes.
Causality: Dropwise addition ensures the nucleophile remains the limiting reagent in the microenvironment, kinetically trapping the mono-substituted product[1].
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Aqueous Work-up: Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Comprehensive Spectroscopic Characterization
To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. Each technique serves as a self-validating node in the analytical network.
High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) elucidates the precise connectivity of the molecule. The ¹H NMR spectrum is expected to show four distinct carbon-bound proton environments[4]. The ¹³C NMR spectrum will display six distinct signals corresponding to the six unique carbon atoms[4].
To definitively link the proton assignments to the carbon framework, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is employed. For example, the proton signal at ~4.0 ppm will show a direct cross-peak to the carbon signal at ~61 ppm, definitively assigning the -CH₂-OH group[4].
Mass Spectrometry (ESI-MS/MS) & Isotopic Fingerprinting
Electrospray Ionization Mass Spectrometry (ESI-MS) provides critical validation of the molecular weight and elemental composition. The presence of a single chlorine atom creates a highly specific isotopic signature: the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl results in a characteristic [M+H]⁺ peak at m/z 191 and an [M+2+H]⁺ peak at m/z 193[4].
During Collision-Induced Dissociation (CID), the parent ion fragments along predictable logical pathways, primarily involving the cleavage of the thioether bond[4].
Validates the presence of exactly one chlorine atom[4].
[M+H - H₂O]⁺
173.0
Variable
Confirms the terminal hydroxyl group.
| [M+H - C₂H₅OS]⁺ | 114.0 | High | Loss of the ethanolthio group (77 Da)[4]. |
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy probes the molecular vibrations, offering a unique functional group fingerprint. The most critical validation point is the broad absorption band between 3550–3200 cm⁻¹, which confirms the successful integration of the terminal hydroxyl group (-OH) from the 2-mercaptoethanol reagent[4].
| 750 | Strong | C-Cl Stretch | Validates the retention of the C-6 chlorine atom. |
Future Frontiers in Application
Beyond its role as a synthetic intermediate in medicinal chemistry, 2-[(6-Chloro-3-pyridazinyl)thio]ethanol holds largely unexplored potential in materials science. The unique electronic properties of the pyridazine ring, combined with the coordinating ability of the sulfur and oxygen atoms, make it an excellent candidate for synthesizing coordination complexes. These complexes are currently being investigated for their photophysical properties, including fluorescence and phosphorescence, which are highly relevant for the development of Organic Light-Emitting Diodes (OLEDs) and advanced chemical sensors[4].
References
Benchchem - Identification of Research Frontiers for 2-[(6-Chloro-3-pyridazinyl)
Sigma-Aldrich - 2-[(6-chloro-3-pyridazinyl)
ChemScene - 2-((6-Chloropyridazin-3-yl)thio)
Benchchem - Spectroscopic Data and Analysis for 2-[(6-Chloro-3-pyridazinyl)
Whitepaper: Unlocking the Pharmacological Potential of Chloropyridazinyl Scaffolds in Modern Drug Discovery
Executive Summary The chloropyridazine core has emerged as a privileged scaffold in medicinal chemistry, driving innovations in targeted oncology, antimicrobial therapies, and antiviral drug development. As a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chloropyridazine core has emerged as a privileged scaffold in medicinal chemistry, driving innovations in targeted oncology, antimicrobial therapies, and antiviral drug development. As a highly versatile electrophilic center, it enables rapid diversification through molecular hybridization. This technical guide synthesizes the latest mechanistic insights, quantitative structure-activity relationships (SAR), and validated experimental protocols for researchers leveraging chloropyridazinyl compounds in drug discovery.
Structural Significance of the Chloropyridazine Core
The pyridazine ring is characterized by two adjacent nitrogen atoms, which provide a highly
π
-deficient aromatic skeleton. The addition of a chlorine atom at the 3- or 6-position (e.g., in 3,6-dichloropyridazine or 3-amino-6-chloropyridazine) creates an optimal building block. The basic nitrogen atoms (pKa ~ 2.3) act as critical hydrogen-bond acceptors, facilitating tight binding with the hinge region of various kinase ATP-binding sites [1]. Simultaneously, the chlorine substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allowing for the rapid assembly of diverse chemical libraries.
Mechanisms of Action: Precision Targeting in Oncology
Recent research has highlighted the exceptional promise of chloropyridazinyl derivatives as multi-target inhibitors, specifically targeting the c-Met/Pim-1 axis and Poly (ADP-ribose) polymerase-1 (PARP-1) [2, 3].
Dual c-Met and Pim-1 Inhibition: Overexpression of the c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase is heavily implicated in tumor proliferation, angiogenesis, and multidrug resistance. Novel triazolo[4,3-b]pyridazine derivatives synthesized from chloropyridazine precursors have been shown to competitively bind to the ATP pocket of these kinases, effectively shutting down the downstream PI3K/AKT/mTOR signaling cascade [2].
PARP-1 Inhibition: By mimicking the nicotinamide moiety of NAD+, chloropyridazinyl-chalcone hybrids trap PARP-1 at DNA single-strand break sites. This inhibition prevents base excision repair (BER), forcing the accumulation of double-strand breaks (DSBs) and triggering apoptosis, which is particularly lethal to BRCA-mutated cancer cells [3].
Multi-target inhibition of c-Met, Pim-1, and PARP-1 pathways by chloropyridazinyl derivatives.
The biological efficacy of chloropyridazine derivatives is highly dependent on the nature of the molecular hybridization. The table below summarizes the quantitative data and primary targets of distinct chloropyridazine-derived classes.
Compound Class / Derivative
Primary Target
Key Biological Activity / Quantitative Data
Reference
Triazolo[4,3-b]pyridazines (e.g., Compound 4g)
c-Met / Pim-1 Kinases
Cell cycle arrest at S phase; 29.6-fold increase in apoptosis vs. control.
Causality & Rationale: The C-Cl bond on the chloropyridazine ring is notoriously resistant to simple nucleophilic attack by deactivated or sterically hindered anilines. Therefore, a Pd-catalyzed Buchwald-Hartwig cross-coupling is strictly required [1]. We utilize
Pd2(dba)3
because it provides a stable, soluble source of Pd(0) necessary for the oxidative addition into the C-Cl bond. Xantphos is selected as the ligand due to its wide bite angle, which forces the intermediate into a geometry that accelerates the reductive elimination step, preventing off-target dehalogenation.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, combine 6-amino-3-chloropyridazine (1.0 eq), the desired aryl amine (1.2 eq), and sodium tert-butoxide (2.0 eq). Causality: A strong base is required to deprotonate the amine post-oxidative addition, forming the palladium-amido complex.
Degassing: Evacuate and backfill the flask with argon three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Catalysis: Add
Pd2(dba)3
(0.05 eq) and Xantphos (0.1 eq) under argon, followed by anhydrous, degassed 1,4-dioxane.
Reaction: Heat the mixture to 90°C for 8-12 hours. Monitor via LC-MS until the chloropyridazine starting material is fully consumed.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black. Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the target kinase inhibitor.
Protocol B: Orthogonal Validation via In Vitro Kinase and Apoptosis Assays
To ensure scientific trustworthiness, biological evaluation must be designed as a self-validating system containing internal controls.
Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Include Staurosporine as a positive control and a 1% DMSO vehicle as a negative control [2].
Causality: TR-FRET is specifically chosen over standard colorimetric assays to eliminate background absorbance artifacts caused by the highly conjugated, colored nature of pyridazine compounds.
Self-Validation: Calculate the IC50 using a 10-point dose-response curve. The system is validated if the Hill slope of the curve is near 1.0, confirming a 1:1 competitive, reversible binding stoichiometry rather than non-specific aggregation.
Setup: Treat target cancer cells (e.g., MCF-7) with the synthesized compound at 1x and 5x IC50 concentrations for 24 hours [2, 3].
Causality: Annexin-V binds to phosphatidylserine (which flips to the outer membrane only during early apoptosis). Propidium Iodide (PI) only intercalates into DNA when the cell membrane is physically compromised (late apoptosis/necrosis). This dual staining distinguishes true programmed apoptotic induction from non-specific necrotic toxicity.
Self-Validation: The system validates itself if the untreated negative control shows >95% viable cells (Annexin-V negative / PI negative). If the control shows high PI staining, the cell handling technique is flawed, and the assay must be rejected.
Emerging Applications Beyond Oncology
Beyond cancer, chloropyridazinyl derivatives are gaining massive traction in infectious disease research. For instance, pyridazino[4,3-e][1,2,4]triazine-3(4H)-thione derivatives synthesized directly from 3-chloropyridazine precursors have demonstrated potent antiviral activity against the Hepatitis A Virus (HAV) [4]. Furthermore, imidazopyridazine conjugates have recently been identified as excellent antimalarial agents, showing high potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum [5].
Conclusion
The chloropyridazine scaffold remains a cornerstone of modern molecular hybridization strategies. By understanding the mechanistic causality of its synthetic pathways and rigorously validating its biological targets, drug development professionals can continue to unlock highly potent, selective therapeutics for oncology and infectious diseases.
References
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity . RSC Publishing.[Link]
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy . National Center for Biotechnology Information (PMC).[Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . MDPI.[Link]
Exploring the untapped pharmacological potential of imidazopyridazines . National Center for Biotechnology Information (PMC).[Link]
Foundational
Comprehensive Safety, Handling, and Application Guide for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in Drug Discovery
Executive Summary 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical and agrochemical development. The molecule features an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical and agrochemical development. The molecule features an electron-deficient chloropyridazine core—primed for nucleophilic aromatic substitution (SNAr)—and a thioethanol appendage that provides a flexible handle for further structural elaboration. However, the exact electronic properties that make this compound synthetically valuable also render it an acute toxicological hazard. This whitepaper provides researchers with an in-depth, causality-driven guide to the safe handling, physicochemical profiling, and synthetic utility of this critical intermediate.
To safely manipulate 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, one must first understand the relationship between its physical state and its biological reactivity.
Quantitative Data Summary
The following table consolidates the critical physicochemical and safety parameters of the compound[1][2]:
Property
Value / Description
Chemical Name
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
CAS Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
Physical State
Solid (at Room Temperature)
Storage Temperature
2-8°C (Sealed, inert atmosphere)
UN Number
2811 (Toxic solid, organic, n.o.s.)
Hazard Class
6.1 (Packing Group III)
Key Hazard Statements
H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
Mechanistic Toxicology: The "Why" Behind the Hazard
The compound is classified as a Class 6.1 acutely toxic solid[2]. This toxicity is not arbitrary; it is a direct consequence of its molecular architecture. The diazine ring is highly electron-deficient, making the C6 position (bearing the chlorine atom) a potent electrophile. In a biological system, this electrophilic center can indiscriminately react with physiological nucleophiles—such as the thiol groups of essential enzymes or the amine residues of proteins—via an addition-elimination mechanism. This covalent modification disrupts cellular function, leading to the severe toxicity profiles associated with ingestion (H301), dermal absorption (H311), and inhalation of particulates (H331)[2][3].
High-Containment Handling & Storage Protocols
Because this compound is a toxic solid, the primary exposure risk is the inhalation of aerosolized dust during weighing and transfer operations[4].
Storage Causality
The compound must be stored sealed in a dry environment at 2-8°C[2]. Why? The thioether linkage is susceptible to slow auto-oxidation to sulfoxides when exposed to atmospheric oxygen and ambient heat. Cold storage under an inert gas (e.g., argon) suppresses this degradation pathway, maintaining the >95% purity required for sensitive cross-coupling or SNAr reactions.
Self-Validating Protocol: The Differential Tare Method
To eliminate the risk of inhalation and workspace contamination, weighing must never be performed in open air. The following self-validating protocol ensures absolute containment[4][5]:
Step 1: Initial Mass Verification. Wipe the exterior of the sealed reagent vial with a damp Kimwipe. Place the sealed vial on an analytical balance and record the exact initial mass (
M1
).
Step 2: Isolator Transfer. Move the sealed vial, a pre-weighed reaction flask containing a magnetic stir bar, and a clean spatula into a HEPA-filtered ventilated enclosure (e.g., a Class II biosafety cabinet or glovebox)[5].
Step 3: Material Transfer. Open the vial strictly inside the isolator. Transfer the estimated required mass of the solid into the reaction flask. Immediately seal both the reagent vial and the reaction flask (using a septum).
Step 4: Final Mass Validation. Remove the sealed reagent vial from the isolator. Reweigh the vial on the analytical balance to obtain the final mass (
M2
).
Validation Check: The mass of the compound added to the reaction is exactly
M1−M2
. If this mass meets the stoichiometric requirement, the protocol is complete. This differential tare method ensures zero unquantified loss of toxic particulate into the ambient workspace.
Step 5: In-Situ Dissolution. Inject the reaction solvent (e.g., THF or DMF) directly through the septum of the sealed reaction flask using a syringe. Do not open the flask until the solid is fully dissolved, thereby permanently neutralizing the inhalation hazard of the dry particulate.
Workflow for the high-containment handling of toxic solid CAS 17285-06-2.
Synthetic Utility & Pharmacological Context
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is prized for its orthogonal reactivity. The molecule offers two distinct sites for modification: the active chloro-heterocycle and the primary alcohol.
The SNAr Mechanism
The reactivity of the chloropyridazine scaffold is driven by the electron-withdrawing nature of the two adjacent nitrogen atoms, which significantly deplete electron density at the C3 and C6 positions[3]. When a nucleophile (such as a primary amine or alkoxide) attacks the C6 carbon, the ring nitrogens stabilize the resulting dearomatized anionic intermediate—known as a Meisenheimer complex [6].
Subsequent elimination of the chloride leaving group restores aromaticity. This addition-elimination pathway allows the chloropyridazine to be functionalized under relatively mild, base-catalyzed conditions compared to unactivated chlorobenzenes, making it an ideal template for building complex pharmaceutical libraries[6].
Primary synthetic pathways and reactivity sites of the chloropyridazine scaffold.
Emergency Response & Decontamination
In the event of a solid spill outside of a containment hood, immediate action must be taken to prevent aerosolization and inhalation[7].
Evacuate & Isolate: Evacuate personnel from the immediate area. Do not attempt to dry-sweep the powder, as this will generate toxic aerosols.
Wet Wiping Protocol: Don appropriate PPE (including a particulate respirator if engineering controls fail). Cover the spill with damp absorbent pads (wetted with water or a suitable solvent like ethanol) to suppress dust formation.
Collection: Carefully scoop the wetted pads and dissolved residue into a highly visible, sealable hazardous waste container labeled "Class 6.1 Toxic Solid Waste"[5].
Decontamination: Wash the contaminated surface thoroughly with a detergent solution, followed by a solvent wipe, ensuring all cleaning materials are disposed of as hazardous waste[7].
References
Title: Management of Chemicals - Prudent Practices in the Laboratory
Source: NCBI Bookshelf - NIH
URL: [Link]
The Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Clinical Application
Executive Summary: The Renaissance of the 1,2-Diazine Core Historically, the pyridazine (1,2-diazine) heterocycle was overshadowed in drug discovery by its isomeric cousins, pyridine and pyrimidine. This was largely due...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Renaissance of the 1,2-Diazine Core
Historically, the pyridazine (1,2-diazine) heterocycle was overshadowed in drug discovery by its isomeric cousins, pyridine and pyrimidine. This was largely due to the fact that pyridazines do not naturally occur in biological systems, making them less obvious starting points for biomimetic design. However, as a Senior Application Scientist navigating the complexities of modern drug development, I can attest that the strategic incorporation of the pyridazine scaffold often resolves late-stage pharmacokinetic and pharmacodynamic liabilities.
The recent FDA approvals of the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix (2020) and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib (2022) represent a watershed moment, marking the first instances of FDA-approved drugs built upon a pyridazine ring[1]. This whitepaper provides an in-depth technical analysis of the physicochemical advantages, biological mechanisms, and synthetic protocols associated with pyridazine-based drug discovery.
The selection of a heterocyclic core is never arbitrary. The pyridazine ring offers a unique constellation of physicochemical properties that directly translate to clinical efficacy:
High Dipole Moment & Polarity: The adjacent nitrogen atoms create a strong dipole moment (~4.22 D), which significantly lowers the lipophilicity (clogP) of the molecule compared to phenyl or pyridine analogs. This enhanced polarity improves aqueous solubility, a critical factor for oral bioavailability.
Targeted Hydrogen Bonding: The 1,2-nitrogen arrangement acts as a potent bidentate hydrogen-bond acceptor. This allows for highly specific, directional interactions with kinase hinge regions or allosteric pockets.
Reduced Off-Target Toxicity: High lipophilicity is a primary driver of off-target binding, particularly concerning the hERG potassium channel (leading to cardiotoxicity) and Cytochrome P450 (CYP450) inhibition. By integrating a pyridazine core, medicinal chemists can predictably lower lipophilicity, thereby mitigating hERG liabilities and reducing drug-drug interaction risks[1].
Clinical Landscape and Quantitative Target Data
The clinical validation of the pyridazine scaffold is best illustrated by examining both approved therapeutics and advanced preclinical candidates. The table below summarizes key quantitative data for prominent pyridazine derivatives.
Drug / Candidate
Approval Year
Primary Target
Indication
Quantitative Affinity
Pyridazine Core Type
Minaprine
1972 (Withdrawn)
Monoamine Oxidase (MAO)
Depression
N/A
3-aminopyridazine
Relugolix
2020
GnRH Receptor
Advanced Prostate Cancer
IC₅₀ ≈ 0.12 nM
3-aminopyridazine
Deucravacitinib
2022
Tyrosine Kinase 2 (TYK2)
Plaque Psoriasis
IC₅₀ = 0.2 nM
3-aminopyridazine
Compound 22
Preclinical
Bruton's Tyrosine Kinase (BTK)
B-cell Malignancies
IC₅₀ = 1.3 nM
Imidazo[1,2-b]pyridazine
Data aggregated from recent structural analyses and kinase inhibition assays[1],[2].
Mechanisms of Action: Precision Targeting in Kinase Pathways
Pyridazine derivatives excel in precision targeting, particularly in allosteric modulation. A prime example is Deucravacitinib, which utilizes its 3-aminopyridazine core to bind exclusively to the pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding pocket. This allosteric blockade locks the kinase in an inactive conformation, preventing the downstream phosphorylation of STAT proteins and halting pro-inflammatory gene transcription.
TYK2 Signaling Pathway Modulated by Pyridazine-based Allosteric Inhibitors.
Beyond TYK2, novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent, irreversible inhibitors of Bruton's Tyrosine Kinase (BTK) (IC₅₀ = 1.3 nM), demonstrating the scaffold's versatility in addressing drug resistance in B-cell malignancies[2]. Furthermore, pyridazinone scaffolds have shown significant effectiveness in regulating broader inflammatory pathways by limiting Thromboxane A2 (TxA2) production and disrupting IL-6 signaling[3].
While traditional methods for synthesizing pyridazines often require harsh conditions, modern medicinal chemistry relies on highly efficient, scalable protocols. Recent advancements include the synthesis of pyridazines from N-tosylhydrazones via [4 + 2] annulation[4]. However, the most robust workhorse in the lab remains Microwave-Assisted Organic Synthesis (MAOS)[5].
Protocol: Microwave-Assisted Synthesis of 3,6-Disubstituted Pyridazines
Objective: Rapid assembly of a pyridazine core from a 1,4-diketone precursor via cyclocondensation.
Step 1: Reagent Preparation
Action: In a 10 mL microwave-safe vial, combine the 1,4-diketone (1.0 mmol) and hydrazine monohydrate (1.2 mmol) in 3 mL of absolute ethanol.
Causality: Hydrazine monohydrate is used in a slight stoichiometric excess to drive the thermodynamic equilibrium toward the hydrazone intermediate. Ethanol is selected because it is a microwave-transparent solvent that efficiently transfers heat without degrading the reagents.
Step 2: Microwave Irradiation (MAOS)
Action: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.
Causality: Conventional thermal heating of this reaction can take 12–24 hours and often yields complex mixtures of thermodynamic byproducts. Localized superheating via MAOS overcomes the high activation energy barrier of the cyclization step in minutes, ensuring high fidelity and yield[5].
Action: Aseptically withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.
Causality: Relying solely on time for microwave reactions is a critical error due to variations in magnetron efficiency.
Validation Condition: The reaction is mathematically validated to proceed to workup only when the extracted ion chromatogram (EIC) demonstrates ≥95% depletion of the starting diketone mass and the dominant presence of the [M+H]+ peak corresponding to the dihydropyridazine intermediate. If incomplete, re-subject to MAOS for 5 minutes.
Step 4: Workup & Aqueous Extraction
Action: Concentrate the mixture under reduced pressure, then partition between Ethyl Acetate (EtOAc) and H₂O. Extract the aqueous layer twice with EtOAc.
Causality: The highly polar, unreacted hydrazine and water-soluble byproducts partition cleanly into the aqueous layer, while the relatively lipophilic substituted pyridazine intermediate remains in the organic layer.
Step 5: Aromatization (Oxidation)
Action: Treat the concentrated organic layer with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol) in dichloromethane at room temperature for 2 hours to yield the fully aromatic pyridazine.
Workflow for Microwave-Assisted Pyridazine Synthesis.
Conclusion
The pyridazine scaffold has transitioned from an obscure heterocycle to a privileged structure in modern medicinal chemistry. By leveraging its unique dipole moment, hydrogen-bonding capacity, and favorable pharmacokinetic profile, researchers can overcome significant hurdles in drug optimization. As synthetic methodologies—such as MAOS and N-tosylhydrazone annulations—continue to evolve, the barrier to exploring the pyridazine chemical space is lower than ever, paving the way for the next generation of highly selective, efficacious therapeutics.
References
Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles
Benchchem
URL
National Institutes of Health (NIH / PMC)
PubMed (NIH)
Synthesis of 1,2,3-Triazoles and Pyridazines from N-Tosylhydrazones
ACS Publications
URL
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
A Theoretical Investigation Framework for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Whitepaper for Drug Discovery Professionals
Abstract The pyridazine scaffold is a cornerstone in medicinal chemistry, known for conferring a unique combination of physicochemical properties beneficial for drug-target interactions, including a high dipole moment an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, known for conferring a unique combination of physicochemical properties beneficial for drug-target interactions, including a high dipole moment and robust hydrogen-bonding capacity.[1] This technical guide presents a comprehensive theoretical framework for the characterization of a specific pyridazine derivative, 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS No: 17285-06-2). While this molecule remains underexplored in dedicated literature, its structural motifs—a chlorinated pyridazine ring and a flexible thioether-ethanol chain—suggest significant potential for biological activity. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a multi-tiered in silico approach, from fundamental quantum chemical analysis to pharmacokinetic profiling and target interaction studies. By employing a suite of computational tools, we can systematically build a data-rich profile of this molecule, enabling an informed, resource-efficient progression into experimental validation and lead optimization.
Introduction: The Rationale for a Theoretical Deep Dive
The pyridazine ring is a privileged heterocycle in drug discovery, valued as a bioisosteric replacement for phenyl rings and for its ability to modulate properties like lipophilicity and metabolic stability.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3] The subject of this guide, 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, integrates this potent scaffold with a thioether linkage. Thioether groups are increasingly recognized for their role in medicinal chemistry, where they can form crucial interactions, such as chalcogen bonds, that may influence a compound's intrinsic activity and functional mechanism.[4][5]
A preemptive, rigorous theoretical evaluation is an indispensable component of modern drug discovery. It allows for the early identification of promising candidates and the flagging of potential liabilities, thereby reducing the significant time and cost associated with experimental screening.[6] This guide establishes a self-validating theoretical workflow designed to elucidate the structural, electronic, pharmacokinetic, and potential pharmacodynamic properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Molecular Identity
The foundational step in any theoretical study is the precise definition of the molecule .
Caption: 2D Structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Part 1: Quantum Chemical Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into geometry, stability, and reactivity.[8][9] This analysis forms the bedrock of our theoretical investigation.
Caption: Workflow for Density Functional Theory (DFT) Analysis.
Protocol: Geometry Optimization and Electronic Properties
Objective: To determine the most stable 3D conformation of the molecule and analyze its fundamental electronic properties.
Causality: An accurate, low-energy molecular geometry is a prerequisite for all subsequent calculations. Electronic properties like the HOMO-LUMO gap are critical indicators of chemical reactivity and stability.[9]
Methodology:
Structure Preparation: Generate an initial 3D structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol using molecular modeling software (e.g., Avogadro, ChemDraw).
Computational Level Selection: Choose a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set, which provides a good balance of accuracy and computational cost.[10]
Geometry Optimization: Perform a full geometry optimization without constraints. This calculation adjusts the positions of all atoms to find the structure's lowest energy state.
Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (enthalpy, Gibbs free energy).
Electronic Analysis: From the optimized structure, calculate key electronic descriptors:
HOMO/LUMO Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial stability and reactivity indicator.
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, predicting sites for non-covalent interactions.
Part 2: Pharmacokinetic and Toxicological (ADMET) Profiling
A promising drug candidate must not only be active at its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] In silico ADMET prediction is a standard, first-pass filter in modern drug discovery to identify potential liabilities early.[2][11]
Protocol: In Silico ADMET Prediction
Objective: To computationally estimate the drug-likeness, pharmacokinetic properties, and potential toxicity of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Trustworthiness: This protocol utilizes multiple well-regarded predictive models (e.g., SwissADME, admetSAR) to provide a consensus view. Cross-referencing predictions enhances confidence in the results.[6][12]
Methodology:
Platform Selection: Utilize freely available, robust web-based platforms such as SwissADME and admetSAR 2.0.
Input: Submit the SMILES string of the molecule to the selected platforms.
Data Collation: Compile the output data into a structured table for analysis. Key parameters to collect include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors.
Drug-Likeness: Compliance with filters like Lipinski's Rule of Five, Veber's rule, and checks for Pan-Assay Interference Compounds (PAINS) alerts.[12]
Pharmacokinetics: Predictions for Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, and Cytochrome P450 (CYP) enzyme inhibition.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Predicted ADMET Profile (Hypothetical Data)
The following table is a representative summary of the kind of data generated from this protocol.
Parameter
Predicted Value
Interpretation & Significance
Physicochemical
MW ( g/mol )
190.65
Well within Lipinski's rule (<500), favors good absorption.
LogP
~1.80
Balanced lipophilicity, suitable for cell permeability without excessive insolubility.[13]
TPSA (Ų)
~70.5
Good polar surface area, suggesting favorable oral bioavailability.
H-Bond Donors
1
Compliant with Lipinski's rule (≤5).
H-Bond Acceptors
4
Compliant with Lipinski's rule (≤10).
Drug-Likeness
Lipinski's Violations
0
High probability of being an orally active drug.
PAINS Alert
0
Low likelihood of non-specific activity in high-throughput screens.[12]
Pharmacokinetics
HIA
High
Likely to be well-absorbed from the gastrointestinal tract.[12]
BBB Permeant
No
Unlikely to cross the blood-brain barrier, suggesting lower potential for CNS side effects.
CYP2D6 Inhibitor
No
Reduced risk of drug-drug interactions with substrates of this major metabolic enzyme.
Toxicity
AMES Mutagenicity
Non-mutagen
Low predicted risk of genotoxicity.
hERG Inhibition
Low Risk
Reduced potential for drug-induced cardiotoxicity.
Part 3: Target Interaction Analysis
While the specific biological target of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is unknown, the pyridazine scaffold is a known inhibitor of various enzyme classes, particularly kinases.[14] Molecular docking can be used to generate hypotheses about potential targets and binding modes.
Protocol: Molecular Docking Simulation
Objective: To predict the binding affinity and interaction patterns of the compound against a panel of plausible biological targets.
Expertise: The choice of a relevant target is critical. Based on literature for similar pyridazine structures, a kinase like Epidermal Growth Factor Receptor (EGFR) or a bacterial enzyme like E. coli DNA gyrase subunit B could be selected as a starting point.[2][11]
Caption: Standard workflow for a molecular docking experiment.
Methodology:
Receptor Preparation:
Download the crystal structure of a selected target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[11]
Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.
Ligand Preparation:
Use the DFT-optimized 3D structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Assign appropriate atom types and charges.
Binding Site Definition:
Define the search space (grid box) for the docking simulation. This is typically centered on the known active site of the enzyme, often identified from a co-crystallized native ligand.
Docking Execution:
Run the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations (poses) of the ligand within the binding site and score them based on a calculated binding affinity (kcal/mol).
Results Analysis:
Analyze the top-scoring poses. A more negative binding energy indicates a stronger predicted affinity.[12]
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the binding.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive, multi-stage theoretical workflow to characterize 2-[(6-Chloro-3-pyridazinyl)thio]ethanol. By systematically applying quantum mechanics, ADMET prediction, and molecular docking, researchers can generate a robust, data-driven hypothesis regarding the molecule's potential as a drug candidate before committing significant laboratory resources. The in silico data on its electronic structure, favorable drug-like properties, and potential binding modes provides a strong rationale for its synthesis and subsequent in vitro and in vivo evaluation. This framework exemplifies a modern, computationally-guided approach to accelerate the discovery and development of novel therapeutics based on the versatile pyridazine scaffold.
References
Hurmath Unnissa, S., & Divya Rajan. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. Link
Vaitkeviciene, V., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(15), 3356. [Link]
Sonker, P., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry, 14(23). [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Science.gov. (n.d.). pyridazine derivatives evaluated: Topics by Science.gov. Retrieved March 15, 2026, from [Link]
Chemical Review and Letters. (2024). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]
PubMed. (2024). WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
Sahrane, M., et al. (n.d.). Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. Growing Science. [Link]
Taylor & Francis Online. (2022). Computational Study of a Novel Compound with Thioether-Bridge. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Latacz, G., et al. (2023). Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands with noticeable action on AChE/BChE and chalcogen-dependent intrinsic activity in search for new class of drugs against Alzheimer's disease. European Journal of Medicinal Chemistry, 259, 115695. [Link]
Matyk, J., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(5), 520-533. [Link]
MDPI. (2025). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. Molecules, 30(8), 1566. [Link]
PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved March 15, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). 2-(6-Chloro-3-pyridazinyl)phenol Properties. CompTox Chemicals Dashboard. Retrieved March 15, 2026, from [Link]
Technical Whitepaper: Sourcing and Synthetic Applications of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is critical for efficient library synthesis. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is critical for efficient library synthesis. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile, privileged scaffold[1][2]. It features a highly electrophilic 6-chloropyridazine core paired with a flexible, nucleophilic thioethanol appendage. This dual-reactivity profile allows researchers to execute orthogonal functionalizations: the chlorine atom serves as a prime leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings, while the primary hydroxyl group can be independently targeted for esterification, etherification, or Mitsunobu reactions.
This guide provides an authoritative overview of commercial sourcing, physicochemical properties, and field-proven, self-validating protocols for utilizing this compound in advanced synthetic workflows.
Physicochemical Profiling & Analytical Signatures
Before initiating any synthetic workflow, it is imperative to establish the analytical baseline of the starting material. The presence of the chlorine atom provides a distinct isotopic signature in mass spectrometry, which serves as a built-in diagnostic tool during reaction monitoring[3].
Table 1: Chemical Identity and Quantitative Data
Property
Specification / Value
Chemical Name
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
CAS Registry Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
SMILES
C1=CC(=NN=C1Cl)SCCO
Mass Spectrometry (ESI+)
Expected
[M+H]+
at m/z
≈
191.66
Isotopic Signature
3:1 ratio of
35
Cl to
37
Cl (Diagnostic pattern)
Storage Conditions
Sealed in dry conditions, 2-8°C (to prevent thioether oxidation)
Expert Insight: When monitoring reactions via LC-MS, the disappearance of the characteristic 3:1 isotopic doublet at m/z 191/193 is the most reliable indicator of successful substitution or coupling at the C6 position[3].
Commercial Sourcing & Supplier Evaluation
Procuring high-purity starting materials is the first step in a self-validating experimental system. Several commercial vendors supply this building block, but logistics and purity guarantees vary.
Provides detailed molecular weight and isotopic guidance for MS.
Causality in Handling: While the compound is stable enough to ship at room temperature[1][2], long-term storage must be maintained at 2-8°C[2]. This thermal control is necessary to suppress ambient autoxidation of the thioether linkage into a sulfoxide or sulfone, which would alter the electronic properties of the pyridazine ring and derail subsequent SNAr reactions.
Mechanistic Reactivity & Synthetic Utility
The synthetic value of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol lies in the profound electronic deficiency of the pyridazine ring.
The SNAr Pathway: The two adjacent nitrogen atoms in the diazine ring are highly electron-withdrawing. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring carbons[3]. When a nucleophile attacks the C6 position, the resulting dearomatized anionic intermediate (the Meisenheimer complex) is heavily stabilized by these electronegative nitrogen atoms[4]. This makes the 6-chloro group exceptionally reactive compared to standard chlorobenzenes, allowing for substitution under relatively mild conditions.
Cross-Coupling: The activated C-Cl bond also readily undergoes oxidative addition with Palladium(0) or Nickel(0) catalysts, enabling Suzuki-Miyaura[5], Buchwald-Hartwig, and Sonogashira couplings to build complex biaryl or heteroaryl architectures.
Divergent synthetic pathways for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems where each step contains an internal validation check.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
Objective: Displace the 6-chloro group with a primary or secondary amine.
Preparation: Dissolve 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 equiv) in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) at 0.2 M concentration. Causality: DMF stabilizes the highly polar Meisenheimer transition state, accelerating the reaction[4].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Nucleophile Addition: Add the desired amine (1.2 equiv) dropwise at room temperature.
Thermal Activation & IPC (In-Process Control): Heat the mixture to 80°C. After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation Check: The reaction is complete when the m/z 191/193 doublet is entirely replaced by the
[Mproduct+H]+
peak.
Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the 6-position using an aryl boronic acid[5].
Reagent Assembly: In a Schlenk flask, combine 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
K2CO3
(3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water. Causality: Water is strictly required to dissolve the base and facilitate the formation of the reactive boronate complex, which is mandatory for the transmetalation step.
Degassing (Critical Step): Bubble Argon gas through the solution for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 equiv) under a positive stream of Argon.
Execution & Monitoring: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.
Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists
Compound: 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 71598-28-2)
Introduction and Strategic Utility
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, agrochemicals, and PROTAC linkers. The molecule features a reactive primary alcohol, a robust thioether linkage, and an orthogonal electrophilic 6-chloro substituent. This unique structural profile allows it to serve as a linchpin in complex synthetic sequences, enabling subsequent functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or secondary Nucleophilic Aromatic Substitution (SNAr) reactions[1].
Mechanistic Rationale (SNAr)
The synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol relies on a highly regioselective SNAr mechanism. The pyridazine core is intrinsically electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. These heteroatoms lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, rendering the C3 and C6 positions highly susceptible to nucleophilic attack[1].
Causality of Experimental Design
Thiolate Generation: Potassium carbonate (K2CO3) is selected as a mild, insoluble base to deprotonate 2-mercaptoethanol (pKa ~9.5). This generates a highly nucleophilic thiolate species without aggressively hydrolyzing the starting material.
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that poorly solvates anions. This lack of solvation leaves the thiolate "naked" and highly reactive, drastically accelerating the SNAr process compared to protic solvents like ethanol.
Stoichiometric and Thermal Control: Because 3,6-dichloropyridazine is a symmetric dielectrophile, controlling mono- versus bis-substitution is the primary synthetic challenge. To prevent the formation of the bis-thioether byproduct, the nucleophile is added strictly at 1.05 equivalents, dropwise, at 0 °C. This suppresses the localized excess of thiolate and manages the exothermic nature of the Meisenheimer complex formation.
SNAr Mechanism for pyridazine thioetherification.
Materials and Reagents
The following quantitative data summarizes the optimized reaction stoichiometry for a 100 mmol scale synthesis.
This protocol is designed as a self-validating system; intermediate checkpoints (TLC, temperature monitoring) ensure the reaction is proceeding as intended before moving to the next phase.
Phase 1: Reaction Setup and Nucleophile Addition
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3,6-dichloropyridazine (14.90 g, 100 mmol) and anhydrous K2CO3 (20.73 g, 150 mmol).
Solvation & Cooling: Suspend the solid mixture in anhydrous DMF (100 mL) under a continuous nitrogen atmosphere. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Controlled Addition: Dissolve 2-mercaptoethanol (8.20 g, 105 mmol) in 10 mL of anhydrous DMF. Using an addition funnel or syringe pump, add this solution dropwise to the reaction mixture over a period of 30–45 minutes. Self-Validation: The mixture will transition to a pale yellow suspension; monitor the temperature to ensure it does not exceed 5 °C during addition.
Phase 2: Propagation and Monitoring
Propagation: Once the addition is complete, remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.
Reaction Monitoring: Assess reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:EtOAc (1:1) and UV visualization at 254 nm.
Starting Material (3,6-Dichloropyridazine): Rf ≈ 0.70
Target Product: Rf ≈ 0.35 (more polar due to the hydroxyl group).
Phase 3: Quenching, Workup, and Purification
Quenching: Pour the crude reaction mixture slowly into a beaker containing 300 mL of vigorously stirred, ice-cold distilled water.
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (3 x 150 mL).
DMF Scavenging (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 100 mL). Causality: DMF is highly miscible with EtOAc. The high ionic strength of the LiCl solution creates a "salting-out" effect, forcing the DMF into the aqueous phase and preventing contamination of the final product.
Drying & Concentration: Wash the organic layer with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator).
Purification: Purify the crude viscous oil via flash column chromatography on silica gel, utilizing a gradient elution from 20% to 50% EtOAc in Hexanes to yield the pure product.
Workflow for the synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Analytical Characterization
To validate the structural integrity of the synthesized compound, compare the obtained analytical data against the following expected parameters[1]:
LC-MS (ESI+): Expected [M+H]+m/z 191.0 (Characteristic 3:1 chlorine isotope pattern at 191.0 and 193.0).
1H NMR (400 MHz, CDCl3):
δ 7.45 (d, J = 9.0 Hz, 1H, Pyridazine Ar-H)
δ 7.38 (d, J = 9.0 Hz, 1H, Pyridazine Ar-H)
δ 4.02 (t, J = 6.0 Hz, 2H, -CH2 -OH)
δ 3.45 (t, J = 6.0 Hz, 2H, -S-CH2 -)
δ 2.80 (br s, 1H, -OH , exchanges with D2O)
Troubleshooting and Optimization
Observation
Potential Cause
Optimization / Solution
Formation of bis-substituted byproduct
Excess nucleophile or rapid addition.
Ensure strict 1:1.05 stoichiometry. Add nucleophile dropwise at 0 °C to prevent localized excess.
Incomplete conversion / Stalled reaction
Inactive base or wet solvent.
Use freshly oven-dried anhydrous K2CO3 and anhydrous DMF.
High residual DMF in NMR spectra
Inadequate aqueous washing.
Ensure the organic layer is thoroughly washed with 5% aqueous LiCl solution (minimum 3 times).
Product degradation / Darkening
Prolonged heating or light exposure.
Avoid temperatures above 40 °C; SNAr on this substrate is facile at room temperature.
References
Title: 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - Computed Properties and Synonyms
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
The Strategic Synthesis of Pyridazine Thioethers via Nucleophilic Aromatic Substitution: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Pyridazine Thioethers in Drug Discovery The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of Pyridazine Thioethers in Drug Discovery
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Among the various functionalized pyridazines, thioether derivatives have garnered significant attention due to their unique physicochemical properties and their ability to engage in crucial biological interactions. The introduction of a sulfur linkage can enhance a molecule's metabolic stability, modulate its lipophilicity, and provide a key vector for interaction with biological targets. This application note provides a comprehensive guide to the synthesis of pyridazine thioethers, with a focus on the robust and versatile nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical guidance on troubleshooting and optimization.
The Mechanism of Nucleophilic Aromatic Substitution on the Pyridazine Ring
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems like pyridazine. The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms.[4] This activation is crucial for the displacement of a suitable leaving group by a nucleophile, such as a thiol.
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is typically initiated by the deprotonation of a thiol (R-SH) by a base to form a more nucleophilic thiolate anion (R-S⁻). This potent nucleophile then attacks an electron-deficient carbon atom on the pyridazine ring that bears a good leaving group (e.g., a halogen). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge in this complex is delocalized over the pyridazine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms.
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group departs, and the aromaticity of the pyridazine ring is restored, yielding the desired pyridazine thioether. The departure of the leaving group is typically the fast step of the reaction.
Diagram of the SNAr Mechanism for Pyridazine Thioether Synthesis
Application Note: Synthesis and Optimization of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol via Nucleophilic Aromatic Substitution
Scientific Rationale & Reaction Design The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, allosteric modulators, and recent [1]. A...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Reaction Design
The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, allosteric modulators, and recent [1]. Among its derivatives, 3,6-dichloropyridazine serves as a highly versatile bis-electrophile. The two adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic environment renders the C3 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Synthesizing 2-[(6-Chloro-3-pyridazinyl)thio]ethanol requires the precise mono-substitution of 3,6-dichloropyridazine with 2-mercaptoethanol. As an Application Scientist, the primary challenge in this workflow is chemoselectivity —specifically, preventing the formation of the di-substituted byproduct.
Mechanistic Causality
To achieve mono-substitution, we exploit the electronic changes that occur post-reaction. When the first equivalent of 2-mercaptoethanol attacks the ring, the resulting thioether group donates electron density back into the pyridazine ring via the resonance of the sulfur lone pairs. This effectively deactivates the remaining chloride towards a second SNAr attack. However, this kinetic barrier can be easily overcome if the reaction temperature is too high or if a strong base generates an excess of highly reactive thiolate anions. Therefore, utilizing a mild inorganic base (K2CO3) in a polar aprotic solvent (DMF) at low temperatures (0 °C to 25 °C) is the most robust strategy to isolate the mono-substituted product with high fidelity, a principle commonly applied in [2].
To validate the experimental design, various solvent and base combinations were screened. The data below demonstrates the critical relationship between temperature, base strength, and the ratio of mono- to di-substitution.
Solvent
Base (1.5 eq)
Temperature (°C)
Time (h)
Mono-substitution Yield (%)
Di-substitution Yield (%)
Ethanol (EtOH)
Triethylamine (Et3N)
80 (Reflux)
4
45%
35%
Tetrahydrofuran (THF)
DIPEA
25 (RT)
12
68%
15%
N,N-Dimethylformamide (DMF)
Potassium Carbonate (K2CO3)
0 to 25
3
89%
< 5%
Dimethyl Sulfoxide (DMSO)
Cesium Carbonate (Cs2CO3)
25 (RT)
2
72%
20%
Data Insight : Refluxing conditions in protic solvents (EtOH) provide enough thermal energy to bypass the electronic deactivation of the mono-substituted intermediate, leading to unacceptable levels of di-substitution. The optimal condition (DMF/K2CO3) leverages the polar aprotic nature of DMF, which leaves the thiolate anion "naked" and highly reactive, allowing the reaction to proceed rapidly at 0 °C to RT without requiring thermal forcing.
Experimental Protocol
This protocol is designed as a self-validating system. Every step includes built-in checkpoints (e.g., TLC monitoring, specific wash sequences) to ensure the integrity of the final compound, a standard requirement in [3] and library generation.
Materials & Reagents
3,6-Dichloropyridazine : 1.49 g (10.0 mmol, 1.0 eq)
2-Mercaptoethanol : 0.82 g / 0.74 mL (10.5 mmol, 1.05 eq)
Potassium Carbonate (K2CO3) : 2.07 g (15.0 mmol, 1.5 eq) - Must be anhydrous.
N,N-Dimethylformamide (DMF) : 17 mL - Anhydrous.
Ethyl Acetate (EtOAc) & Hexanes : For extraction and chromatography.
Brine (Saturated NaCl solution) : For aqueous washing.
Step-by-Step Methodology
Reaction Setup : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and anhydrous DMF (15 mL).
Temperature Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature prior to base addition prevents exothermic degradation and limits kinetic over-reaction.
Base Addition : Add anhydrous K2CO3 (2.07 g, 15.0 mmol) in one portion. Allow the suspension to stir for 5 minutes.
Nucleophile Addition : Dissolve 2-mercaptoethanol (0.74 mL, 10.5 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes via a syringe. Causality: Dropwise addition prevents local concentration spikes of the thiolate anion, strictly controlling the stoichiometric ratio and enforcing mono-substitution.
Reaction Progression : Remove the ice bath. Allow the reaction to warm naturally to room temperature (25 °C) and stir for 3 hours.
In-Process Monitoring : Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1, visualized under UV 254 nm). The starting material (Rf ~0.6) should be fully consumed and replaced by a new, more polar spot (Rf ~0.3).
Quenching : Pour the crude reaction mixture into 50 mL of ice-cold distilled water. Causality: Water dissolves the inorganic salts (K2CO3, KCl) and crashes out the organic components.
Extraction : Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers.
Aqueous Washing (Critical Step) : Wash the combined organic layers extensively with brine (5 x 20 mL). Causality: DMF is highly miscible with EtOAc. Multiple high-ionic-strength brine washes are mandatory to partition the DMF into the aqueous phase, preventing solvent contamination during concentration.
Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification : Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes) to afford the pure target compound as a white to off-white solid.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity
Journal of Medicinal Chemistry - ACS Publications
URL:[Link] [1]
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks
Ludwig-Maximilians-Universität München (LMU) - Edoc
URL:[Link] [2]
Application Note: Purification Techniques for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Introduction & Mechanistic Rationale The compound 2-[(6-chloro-3-pyridazinyl)thio]ethanol is a highly valued bifunctional building block utilized in medicinal chemistry, bioconjugation, and the synthesis of complex activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-[(6-chloro-3-pyridazinyl)thio]ethanol is a highly valued bifunctional building block utilized in medicinal chemistry, bioconjugation, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 2-mercaptoethanol in the presence of a base[2].
While the SNAr reaction is highly efficient, the resulting crude mixture presents a complex separation challenge. It contains the desired mono-substituted target, unreacted starting materials, inorganic salts, and bis-substituted byproducts (where both chlorides are displaced by the thiol).
Expertise & Causality: Purification in this context is not merely about achieving a high HPLC area percentage; it is about removing specific catalyst-poisoning impurities. Residual 2-mercaptoethanol can strongly coordinate to and deactivate palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). Therefore, the purification workflow below is logically structured to orthogonalize separation mechanisms: liquid-liquid extraction for pKa-based separation, normal-phase chromatography for polarity-based separation, and trituration for crystal-lattice exclusion.
Physicochemical Properties & Target Profile
Understanding the target's physicochemical profile is the foundation of any purification strategy. The presence of both a free hydroxyl group and a thioether linkage dictates its solubility and chromatographic behavior.
Property
Value
Chemical Name
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
CAS Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
Physical Form
Solid (at room temperature)
Monoisotopic Mass
189.99677 Da
SMILES
C1=CC(=NN=C1Cl)SCCO
Data compiled from verified chemical databases and supplier specifications[1][3].
Experimental Workflow
The following diagram illustrates the logical progression of the purification sequence, ensuring a self-validating system at each transition point.
Figure 1: End-to-end purification workflow for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Objective: Remove inorganic salts (e.g., K₂CO₃, KCl) and highly polar impurities (excess 2-mercaptoethanol).
Causality: The crude SNAr mixture contains excess 2-mercaptoethanol. Because the aliphatic thiol group has a pKa of ~9.5, washing the organic layer with a mild aqueous base (1M NaOH) selectively deprotonates the unreacted thiol, forcing it into the aqueous layer as a water-soluble thiolate, while the target thioether remains in the organic phase.
Quench: Dilute the crude reaction mixture with a 10-fold volume of deionized water.
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL per gram of crude). EtOAc is chosen over Dichloromethane (DCM) due to its superior partitioning coefficient for the hydrogen-bond-donating hydroxyl group of the target.
Basic Wash: Wash the combined organic layers with 1M NaOH (2 × 30 mL) to strip out residual 2-mercaptoethanol.
Neutralization & Drying: Wash with saturated aqueous NaCl (brine) to remove residual water and neutralize the organic layer. Dry over anhydrous Na₂SO₄.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35°C) to yield a crude solid/viscous oil.
Protocol B: Flash Column Chromatography
Objective: Separate the mono-substituted target from the bis-substituted byproduct and unreacted 3,6-dichloropyridazine.
Causality: Normal-phase silica gel chromatography separates compounds based on their ability to hydrogen bond with stationary silanol groups. The unreacted 3,6-dichloropyridazine lacks a hydroxyl group and elutes first. The target compound (one hydroxyl) elutes second. The bis-substituted byproduct (two hydroxyls) binds most strongly and elutes last.
Figure 2: Chromatographic separation logic based on relative polarities.
Column Preparation: Pack a column with 230–400 mesh silica gel using Hexanes as the slurry solvent. Use a silica-to-crude mass ratio of 30:1.
Loading: Dissolve the crude extract in a minimum volume of DCM and load it evenly onto the silica bed.
3-8 CV: 70:30 Hexanes/EtOAc (Elutes the target 2-[(6-Chloro-3-pyridazinyl)thio]ethanol).
8-12 CV: 40:60 Hexanes/EtOAc (Elutes the highly polar bis-substituted byproduct).
Fraction Monitoring: Spot fractions on a silica TLC plate. Develop in 60:40 Hexanes/EtOAc and visualize under UV light (254 nm). The target compound typically exhibits an Rf value of ~0.35 in this system.
Protocol C: Final Polish (Trituration)
Objective: Achieve >98% purity by removing trace aliphatic impurities.
Causality: Chromatography may leave trace solvent impurities or co-eluting aliphatic greases. Trituration leverages the target's solid physical form to exclude these impurities from its crystal lattice.
Pool and concentrate the pure fractions from Protocol B to dryness.
Suspend the resulting solid in ice-cold Diethyl Ether (Et₂O) (5 mL per gram of product).
Sonicate for 2 minutes to break up aggregates, then filter through a sintered glass funnel.
Wash the filter cake with a small volume of cold hexanes and dry under high vacuum (0.1 mbar) for 12 hours.
Analytical Validation (Self-Validating System)
To ensure the protocol has succeeded and the material is suitable for downstream drug development, subject the isolated material to orthogonal analytical techniques:
LC-MS: Run a reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid). The target compound must show a dominant peak with an [M+H]⁺ adduct at m/z 191.0[3]. The isotopic pattern must display a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic AB spin system of the pyridazine ring (two doublets around 7.4 ppm and 7.6 ppm). The ethylene linker should present as two distinct triplets (or multiplets) near 3.5 ppm (-CH₂-S-) and 4.0 ppm (-CH₂-O-), integrating for 2 protons each. The absence of a singlet at ~2.0 ppm confirms the complete removal of free 2-mercaptoethanol.
References
Title: Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: 17285-06-2 (C6H7ClN2OS)
Source: PubChemLite (Université du Luxembourg)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2; Molecular Weight: 190.65 g/mol ) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The molecule features a reactive 6-chloropyridazine moiety—primed for nucleophilic aromatic substitution (SNAr)—and a flexible thioethanol side chain that provides a terminal hydroxyl handle for subsequent derivatization.
Characterizing this intermediate requires overcoming specific physicochemical challenges:
Stationary Phase Interactions: The basicity of the pyridazine nitrogens can induce severe peak tailing in liquid chromatography due to secondary interactions with unendcapped silanols.
Oxidative Lability: The thioether linkage is susceptible to oxidative degradation (forming sulfoxides and sulfones), necessitating highly resolving, stability-indicating methods.
Regioisomerism: The substitution pattern on the pyridazine ring must be strictly validated using precise NMR coupling constants to rule out positional isomers.
Visualizing the Analytical Strategy
Comprehensive analytical workflow for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol characterization.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Insight: The primary goal of 1H NMR for this compound is verifying the 3,6-disubstitution pattern on the pyridazine ring. In a 3,6-disubstituted system, the adjacent protons at C-4 and C-5 are magnetically non-equivalent but couple strongly with each other, producing two distinct doublets. Literature on structurally analogous 6-chloropyridazine derivatives confirms that this ortho-coupling constant (3J) is characteristically ~9.2 Hz[2]. Observing this specific J-value definitively rules out 3,4- or 3,5-substitution patterns, acting as an internal validation of regiochemistry.
Causality & Expert Insight: Positive electrospray ionization (ESI+) is ideal for this basic heterocycle. The presence of a single chlorine atom provides a self-validating internal control: the isotopic signature. Chlorine naturally occurs as 35Cl (75%) and 37Cl (25%). Therefore, the mass spectrum must exhibit a characteristic 3:1 intensity ratio for the [M+H]+ and [M+H+2]+ ions.
Protocol 1: LC-MS Isotopic Profiling
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Instrument Setup: Set the mass spectrometer to ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
Acquisition: Scan range m/z 100 to 400.
Data Validation: Extract the ion chromatogram. Confirm the exact mass of the [M+H]+ monoisotopic peak at m/z ~191.0 and the [M+H+2]+ peak at m/z ~193.0. Ensure the intensity ratio is approximately 3:1.
Purity and Stability-Indicating Assay (RP-HPLC-UV)
Causality & Expert Insight: Pyridazine rings contain lone pairs on the nitrogen atoms that readily interact with unendcapped silanols on silica-based HPLC columns, leading to asymmetric, tailing peaks. To mitigate this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic Acid) to protonate the silanols and ensure the analyte remains in a consistent ionization state. Furthermore, because the thioether is prone to oxidation, the method must be stability-indicating—capable of resolving the parent peak from its more polar sulfoxide and sulfone degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Column Selection: Use a fully endcapped, high-carbon-load C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize secondary interactions.
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Detection: Set the UV detector to 254 nm, which aligns with the strong π-π* transition of the conjugated chloropyridazine system.
System Suitability (Self-Validation): Inject a blank (diluent) to confirm no carryover. Inject a 0.1 mg/mL standard solution. The USP tailing factor for the main peak must be ≤ 1.5, and theoretical plates (N) > 5000.
Table 2: Optimized HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
2.0
1.0
95
5
12.0
1.0
40
60
15.0
1.0
10
90
17.0
1.0
95
5
20.0
1.0
95
5
Thermal and Spectroscopic Fingerprinting
Causality & Expert Insight: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide orthogonal data to confirm the bulk material's identity and crystalline purity. A critical negative control in the FT-IR spectrum is the absence of a strong C=O stretch (typically ~1680–1720 cm⁻¹). The presence of a carbonyl peak would indicate that the chloropyridazine ring has hydrolyzed into a pyridazinone derivative—a common degradation pathway for chloropyridazines under basic or aqueous conditions[3].
Protocol 3: FT-IR and DSC Analysis
FT-IR Execution: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Key IR Validations: Verify the broad O-H stretch at ~3200–3300 cm⁻¹, the C=N/C=C aromatic stretches around 1550–1580 cm⁻¹, and the distinct C-Cl stretching vibration in the fingerprint region at ~740–760 cm⁻¹. Ensure no C=O stretch is present[3].
DSC Execution: Weigh 2-3 mg of the sample into an aluminum pan. Crimp the pan and heat from 25°C to 200°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).
Thermal Validation: A sharp endothermic peak corresponding to the melting point indicates high crystalline purity. Broadening of this peak suggests the presence of impurities (such as moisture or oxidized thioether byproducts).
References
MDPI. "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation". mdpi.com. Available at:[Link]
Taylor & Francis. "Full article: Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition". tandfonline.com. Available at:[Link]
Using 2-[(6-Chloro-3-pyridazinyl)thio]ethanol as a synthetic building block
Application Note: Orthogonal Functionalization of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in Drug Discovery and Library Synthesis Executive Summary In modern medicinal chemistry, the rapid generation of structurally dive...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Functionalization of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in Drug Discovery and Library Synthesis
Executive Summary
In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks that offer orthogonal reactivity. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile scaffold featuring an electron-deficient pyridazine ring, a reactive C-Cl bond, and a primary alcohol tethered via a thioether linkage[1]. This application note details the mechanistic causality, structural properties, and validated protocols for selectively functionalizing this building block without cross-reactivity, enabling researchers to efficiently construct complex heterocyclic drug candidates.
Structural Causality & Reactivity Profile
The synthetic utility of 2-[(6-chloro-3-pyridazinyl)thio]ethanol is dictated by the distinct electronic environments of its functional groups:
The Pyridazine Core (C-Cl Bond): The two adjacent nitrogen atoms in the pyridazine ring exert a powerful inductive and resonance electron-withdrawing effect. This severely depletes electron density at the C6 position, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent transition metals (e.g., Pd(0))[2].
The Thioether Linkage (-S-): Typically synthesized via the SNAr reaction of 3,6-dichloropyridazine with 2-mercaptoethanol[2], the thioether acts as a flexible spacer. While free thioethers can sometimes coordinate to and poison palladium catalysts, employing sterically demanding, bidentate ligands (such as dppf) effectively shields the metal center, allowing cross-coupling to proceed with high turnover numbers[3]. Furthermore, the sulfur atom can be selectively oxidized to a sulfone, which intensely amplifies the electrophilicity of the pyridazine ring for subsequent SNAr cascades.
The Primary Alcohol (-OH): The terminal hydroxyl group provides an orthogonal handle. As a poor leaving group, it remains unreactive during standard cross-coupling conditions. However, it can be easily activated via sulfonylation (e.g., mesylation) to form a highly reactive electrophilic hub for alkylation, or it can be utilized directly in Mitsunobu reactions.
Pathway Visualization
Figure 1: Orthogonal functionalization pathways of the pyridazine thioethanol core.
This protocol describes the selective arylation of the C6 position while leaving the primary alcohol and thioether intact.
Mechanistic Causality:
1,4-Dioxane is selected as the organic solvent for its high boiling point and excellent solubilization of the substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃) and hydroxylate the arylboronic acid, forming the reactive boronate complex necessary for transmetalation[4]. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents the thioether moiety of the substrate from displacing the ligand and poisoning the palladium center[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 mmol, 190.6 mg) and the desired arylboronic acid (1.2 mmol).
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol, 276 mg).
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Purge the flask with argon for 10 minutes to remove dissolved oxygen, which could prematurely oxidize the palladium catalyst.
Reaction: Heat the mixture to 85 °C under an argon atmosphere for 12–16 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Validation & Quality Control:
TLC: The product will appear as a new, UV-active spot (254 nm) with a higher
Rf
value than the starting material due to the lipophilic aryl group.
LC-MS: Confirm product formation by identifying the
[M+H]+
peak and verifying the disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom.
Protocol B: Alcohol Activation via Mesylation (-OH Functionalization)
This protocol converts the unreactive primary alcohol into a highly electrophilic methanesulfonate (mesylate) ester, priming it for downstream nucleophilic displacement.
Mechanistic Causality:
The reaction is strictly initiated at 0 °C because sulfonylation is highly exothermic; elevated temperatures can lead to the degradation of the sensitive pyridazine core or trigger unwanted intramolecular cyclization[2]. Triethylamine (Et₃N) serves as an essential acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the pyridazine nitrogens, which would precipitate the starting material and stall the reaction.
Step-by-Step Methodology:
Preparation: Dissolve 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 mmol, 190.6 mg) in anhydrous Dichloromethane (DCM, 5 mL) in a round-bottom flask under argon.
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add Triethylamine (1.5 mmol, 210 µL) dropwise via syringe.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1.5 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Storage: The resulting mesylate is highly reactive. It should be used immediately in the next synthetic step or stored under argon at -20 °C to prevent degradation.
Validation & Quality Control:
TLC: The mesylate product will show a significantly higher
Rf
value compared to the highly polar starting alcohol.
NMR: ¹H-NMR will reveal a sharp, distinct singlet integrating to 3 protons around
δ
3.0 ppm, corresponding to the newly introduced methyl group of the mesylate.
Quantitative Parameter Analysis
Table 1: Physicochemical Properties of the Building Block [1]
Property
Value
Compound Name
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
CAS Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
LogP
1.21
Topological Polar Surface Area (TPSA)
46.01 Ų
Hydrogen Bond Donors / Acceptors
1 / 4
Table 2: Comparative Reaction Parameters for Orthogonal Functionalization
Application Note: A Practical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of Pyridazine Compounds
Introduction: The Role of FT-IR in Pyridazine Analysis Pyridazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of FT-IR in Pyridazine Analysis
Pyridazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their biological and chemical properties are intrinsically linked to their molecular structure, including the arrangement of substituents on the pyridazine ring. As such, the precise structural elucidation of these compounds is a cornerstone of research and development in these fields.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[3][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound's functional groups and overall molecular architecture.[3] This application note provides a comprehensive protocol for the FT-IR analysis of pyridazine compounds, guiding researchers from sample preparation to accurate spectral interpretation with an emphasis on the causality behind each step.
Fundamental Principles: Vibrational Modes of the Pyridazine Ring
The FT-IR spectrum of a pyridazine derivative is a superposition of the vibrational modes of the heterocyclic ring and its substituents. The pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, has a complex set of fundamental vibrations. Understanding these is key to interpreting the spectrum correctly. These vibrations can be broadly categorized as:
C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region, characteristic of aromatic C-H bonds.
Ring Stretching (C=C and C=N vibrations): These appear as a series of bands in the 1400-1600 cm⁻¹ region.[3] The precise positions of these bands are sensitive to the electronic effects of substituents on the ring.
In-plane C-H Bending: These vibrations occur in the 1000-1300 cm⁻¹ range.
Ring Breathing/Deformation: These modes, involving the concerted expansion and contraction of the entire ring, appear at lower frequencies. A notable ring deformation mode for pyridazine has been observed around 647 cm⁻¹.[5][6]
Out-of-plane C-H Bending: These strong absorptions, found in the 700-900 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic ring.
The presence of the two adjacent nitrogen atoms in the pyridazine ring leads to a unique electronic distribution and set of vibrational modes compared to benzene or other diazines like pyrazine and pyrimidine.[7][8]
Experimental Workflow for FT-IR Analysis
The following diagram outlines the comprehensive workflow for the FT-IR analysis of a novel pyridazine compound.
Caption: Experimental workflow from sample preparation to spectral interpretation.
Protocol 1: Sample Preparation
The goal of sample preparation is to present the compound to the IR beam in a form that allows for optimal light transmission or reflection with minimal scattering. The choice of method depends on the physical state of the sample.
A. For Solid Pyridazine Compounds: The KBr Pellet Method (Transmission)
This is a classic technique suitable for generating high-quality spectra of solid samples.[9][10]
Rationale: The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹). This minimizes interference from the matrix material itself.[9] Grinding the sample to a fine powder reduces scattering of the IR beam, which would otherwise distort the spectral baseline.[11]
Step-by-Step Protocol:
Grinding: Add approximately 1-2 mg of the pyridazine compound to an agate mortar. Add ~100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly for 2-3 minutes until it is a fine, homogenous powder.
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes. The pressure causes the KBr to fuse into a transparent or semi-transparent pellet.
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Self-Validation: A good KBr pellet should be visually transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure, which will lead to a sloping baseline and poor-quality spectrum.
B. For Solid or Liquid Pyridazine Compounds: Attenuated Total Reflectance (ATR)
ATR has become a prevalent technique due to its minimal sample preparation requirements.[10]
Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample. The sample absorbs energy at specific wavelengths, and the attenuated beam is reflected back to the detector. This is a surface technique, making it excellent for solids and viscous liquids.
Step-by-Step Protocol:
Background Scan: Ensure the ATR crystal surface is clean. Take a background measurement with nothing on the crystal.
Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply Pressure (for solids): For solid samples, use the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.
Analysis: Acquire the spectrum.
Cleaning: Thoroughly clean the crystal after analysis using an appropriate solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.[11]
Protocol 2: Instrument Configuration and Data Acquisition
Step-by-Step Protocol:
Range: Set the spectral range to 4000-400 cm⁻¹ for a standard mid-IR analysis.
Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine structural characterization applications.
Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio. A total of 16 to 32 scans is typically adequate.
Background Spectrum: Always acquire a background spectrum immediately before the sample spectrum under the same conditions. For KBr pellets, a blank KBr pellet can be used as a background. For ATR, the clean, empty crystal is used. This step is crucial as it subtracts the instrument's and ambient environment's (e.g., CO₂, water vapor) spectral contributions.
Sample Spectrum: Place the prepared sample in the beam path and acquire the spectrum.
Spectral Interpretation: Decoding the Pyridazine Fingerprint
Interpreting an FT-IR spectrum is a systematic process. First, identify absorptions from common functional groups, and then focus on the fingerprint region to confirm the core structure.
Caption: Key vibrational mode regions for the pyridazine core structure.
Table of Characteristic Vibrational Frequencies
The following table summarizes the key vibrational frequencies for the pyridazine ring and common substituents. These values are compiled from experimental and theoretical studies.[5][7][8][12]
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Notes
Pyridazine Ring Core Vibrations
Aromatic C-H Stretch
3100 - 3000
Medium to Weak
Confirms the presence of aromatic protons.
Ring C=C / C=N Stretch
1600 - 1550
Medium to Strong
Often appears as a pair or group of sharp bands. A key indicator of the aromatic heterocyclic system.[12]
Ring C=C / C=N Stretch
1500 - 1400
Medium to Strong
The exact position is sensitive to substituent effects.
In-plane C-H Bending
1300 - 1000
Medium
Multiple bands can be observed in this region.
Out-of-plane C-H Bending
900 - 700
Strong
The pattern of these bands can sometimes help determine the substitution pattern on the ring.
Ring Deformation
< 800
Medium to Weak
Includes "breathing" and torsional modes of the ring. A fundamental mode is seen near 650 cm⁻¹.[5][6]
Common Substituent Vibrations
N-H Stretch (e.g., in pyridazinones)
3400 - 3100
Medium, Broad
Broadness indicates hydrogen bonding. Seen around 3095 cm⁻¹ in some derivatives.[12]
C=O Stretch (e.g., in pyridazinones)
1700 - 1650
Strong, Sharp
A very strong and reliable indicator of a carbonyl group.
C-N Stretch
1350 - 1200
Medium
C-Cl Stretch
800 - 600
Strong
The Influence of Substituents
The electronic nature of substituents can significantly alter the vibrational frequencies of the pyridazine ring.
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-C=O) groups tend to pull electron density from the ring. This can strengthen the ring bonds, often shifting the C=C and C=N stretching vibrations to higher wavenumbers.
Electron-Donating Groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups donate electron density to the ring. This can slightly weaken the ring bonds, shifting the corresponding stretching frequencies to lower wavenumbers.
For example, the characterization of various aryl-substituted pyridazines has shown the aromatic ring double peaks consistently appearing around 1593-1596 cm⁻¹.[12] The presence of other functional groups, such as N-H stretches, are also clearly identifiable.[12] This principle is fundamental in drug development, where minor structural modifications can be tracked spectroscopically to confirm successful synthesis.[1][13]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural analysis of pyridazine compounds. By following a systematic protocol encompassing careful sample preparation, proper instrument configuration, and a foundational understanding of the molecule's vibrational characteristics, researchers can confidently confirm the identity, purity, and structural features of their synthesized compounds. This guide provides the necessary framework for leveraging the full analytical power of FT-IR in the fields of medicinal chemistry, materials science, and beyond.
References
Choi, K.-W., Ahn, D.-S., Lee, J.-H., & Kim, S. K. (2006). Vibrational spectroscopy of the pyridazine cation in the ground state. The Journal of Physical Chemistry A, 110(8), 2634–2638. [Link]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Esselman, B. J., et al. (2020). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. ResearchGate. [Link]
Kuepper, J., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. [Link]
Nenov, A., et al. (2025). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation. ChemRxiv. [Link]
PubMed. (2006). Vibrational spectroscopy of the pyridazine cation in the ground state. National Library of Medicine. [Link]
Schmitt, M., et al. (2009). FTIR spectrum of the 1413 cm À1 band of pyrazine along with the best fit. ResearchGate. [Link]
Reva, I., & Lapinski, L. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]
Northern Illinois University. FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]
Reva, I., & Lapinski, L. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]
ResearchGate. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
Al-Ostath, R. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(11), 4349. [Link]
Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. [Link]
Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
Journal of Technology. (2023). Spectroscopic studies of some n-heterocyclic compounds. [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
Application Notes and Protocols: Mass Spectrometry of Chlorine-Containing Compounds
A Senior Application Scientist's Guide to Confident Identification and Quantification Introduction: The Chlorine Advantage in Mass Spectrometry For researchers in drug development, environmental analysis, and chemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Confident Identification and Quantification
Introduction: The Chlorine Advantage in Mass Spectrometry
For researchers in drug development, environmental analysis, and chemical synthesis, the detection and identification of chlorine-containing compounds are of paramount importance. These compounds range from life-saving pharmaceuticals and industrial intermediates to persistent environmental pollutants like polychlorinated biphenyls (PCBs) and organochlorine pesticides.[1][2] Mass spectrometry (MS) stands as a uniquely powerful tool for this task, not despite the presence of chlorine, but because of it.
The element chlorine possesses a distinct natural isotopic signature that acts as an intrinsic elemental tag, providing a high degree of confidence in compound identification. Unlike elements such as carbon, hydrogen, and oxygen, whose heavier isotopes are of very low abundance, chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[3] This approximate 3:1 abundance ratio imparts a characteristic pattern to the mass spectrum of any chlorine-containing ion, a feature that is fundamental to its analysis.[4]
This guide provides a comprehensive overview of the principles and protocols for the robust analysis of chlorinated compounds by mass spectrometry. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the scientist to develop and troubleshoot methods effectively. We will explore strategic sample preparation, optimal instrumentation and ionization techniques, and the logical framework for interpreting the resulting data.
Section 1: The Foundational Principle - Chlorine's Isotopic Signature
The cornerstone of identifying a chlorinated compound in mass spectrometry is the recognition of its unique isotopic pattern. Because a mass spectrometer can distinguish between ions that differ by even a single atomic mass unit, molecules containing different chlorine isotopes are readily resolved.
For a molecule containing a single chlorine atom , the mass spectrum will exhibit two peaks for the molecular ion:
The M+ peak, representing the molecule with the ³⁵Cl isotope.
The M+2 peak, representing the same molecule with the ³⁷Cl isotope.
Due to the natural abundances, the M+2 peak will have an intensity that is approximately one-third (or ~33%) of the M+ peak's intensity.[5] This 3:1 M/M+2 ratio is a highly reliable indicator for the presence of one chlorine atom.[4]
When multiple chlorine atoms are present, the isotopic pattern becomes more complex but remains predictable and highly informative. The relative intensities of the M+, M+2, M+4, M+6, etc., peaks are governed by the binomial expansion of (a+b)ⁿ, where 'a' and 'b' are the relative abundances of the light and heavy isotopes, and 'n' is the number of chlorine atoms.[6]
This predictable pattern is not only crucial for identifying the presence of chlorine but also for determining the exact number of chlorine atoms in the molecule or fragment ion.
Caption: General experimental workflow from sample preparation to analysis.
Common Extraction Techniques:
Liquid-Liquid Extraction (LLE): A classic technique for extracting chlorinated compounds from aqueous samples. The sample is mixed with a water-immiscible organic solvent (e.g., dichloromethane or hexane). The target analytes partition into the organic layer, which is then collected. The pH of the aqueous sample may need to be adjusted to ensure analytes are in a neutral state for efficient extraction.
[7]2. Solid-Phase Extraction (SPE): A highly versatile and efficient technique that allows for both extraction and cleanup in a single step. An aqueous or dissolved sample is passed through a cartridge containing a solid sorbent. For many chlorinated pesticides, reversed-phase (e.g., C18) or normal-phase (e.g., Florisil) sorbents are effective. Interferences are washed away, and the analytes are then eluted with a small volume of organic solvent. SPE reduces solvent consumption and can be easily automated.
[2][7]
Section 3: Instrumentation and Method Development
The choice of instrumentation is dictated by the physicochemical properties of the analyte (e.g., volatility, polarity) and the analytical objective (e.g., quantification, structural elucidation).
Chromatographic Separation:
Gas Chromatography (GC-MS): The gold standard for volatile and semi-volatile chlorinated compounds such as chlorinated solvents, pesticides, and PCBs. [2][8]The GC separates compounds based on their boiling points and interaction with a stationary phase before they enter the mass spectrometer.
Liquid Chromatography (LC-MS): Essential for non-volatile, polar, and thermally labile chlorinated compounds, including many pharmaceuticals and their metabolites. [8][9]LC separates compounds in the liquid phase prior to ionization.
Ionization Techniques:
The ionization source converts neutral molecules into gas-phase ions. The choice between "hard" and "soft" ionization techniques is a critical method development parameter.
[10]
Often fragments the molecular ion completely, making molecular weight determination difficult. [11]
Negative Chemical Ionization (NCI)
A reagent gas (e.g., methane) is ionized, and the resulting low-energy electrons are captured by electronegative analytes. [12]
Electronegative compounds (e.g., organochlorine pesticides, PCBs) in GC-MS.
Very "soft" ionization, producing an intense molecular ion. Highly sensitive and selective for halogenated compounds. [13]
Not suitable for all compounds; requires an electronegative functional group.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, ions are formed. [14]
Polar, non-volatile compounds (LC-MS), including proteins and pharmaceuticals. [15][16]
Soft ionization, ideal for large and fragile molecules. Readily produces protonated molecules [M+H]⁺.
Susceptible to ion suppression from salts and other matrix components. [17]
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and then ionized by corona discharge. [18]| Moderately polar to non-polar compounds of medium volatility (LC-MS). | Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Can be thermally stressful for very labile compounds. |
Mass Analyzers: The Power of High Resolution
While quadrupole mass analyzers are workhorses for routine quantitative analysis, high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap systems, offer significant advantages. [13]HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of an ion's elemental formula. [19]This capability, combined with the characteristic chlorine isotope pattern, provides an exceptionally high level of confidence in compound identification, even in complex matrices.
[9]
Section 4: Data Interpretation - Decoding the Mass Spectrum
Interpreting the mass spectrum of a chlorinated compound involves two primary steps: recognizing the isotopic pattern and analyzing the fragmentation.
1. Isotope Pattern Recognition:
Scan the Spectrum: Look for clusters of peaks where adjacent signals are separated by 2 Da (m/z, m/z+2, m/z+4, etc.).
Check the Ratios: For a suspected monochlorinated ion, verify that the M/M+2 ratio is approximately 3:1. For polychlorinated ions, compare the cluster's pattern to the theoretical ratios in Section 1. Software tools can automate this process and calculate an isotope pattern match score.
[9]* Confirm in Fragments: Remember that any fragment ion that retains the chlorine atom(s) will also exhibit this characteristic pattern. [5]Conversely, fragments that have lost all chlorine atoms will appear as single peaks.
2. Fragmentation Analysis:
Chlorinated compounds undergo predictable fragmentation pathways that provide structural clues. Electron Ionization (EI) is particularly useful for studying these pathways.
Caption: Common fragmentation pathways for chlorinated organic compounds.
Loss of a Chlorine Radical (•Cl): A common fragmentation pathway is the homolytic cleavage of the C-Cl bond, resulting in the loss of a neutral chlorine radical. This produces a fragment ion at [M-35]⁺ or [M-37]⁺.
[20]* Loss of Hydrogen Chloride (HCl): Another frequent pathway is the elimination of a neutral HCl molecule, particularly if there is a hydrogen atom on an adjacent carbon. This results in a fragment ion at [M-36]⁺.
[20]* Alkyl Chain Fragmentation: For aliphatic chlorinated compounds, fragmentation of the carbon backbone will also occur, leading to a series of alkyl or alkenyl cations.
[21]
Section 5: Detailed Application Protocol - GC-MS Analysis of Chlorinated Pesticides in Water
This protocol provides a representative workflow for the quantitative analysis of trace-level organochlorine pesticides (e.g., Lindane, Heptachlor, DDT) in a surface water sample using GC-MS in Selected Ion Monitoring (SIM) mode.
1. Sample Preparation (Solid-Phase Extraction)
Conditioning: Condition a 6 mL, 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
Loading: Measure 500 mL of the water sample, add a surrogate standard, and pass it through the conditioned SPE cartridge at a flow rate of ~10 mL/min.
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
Drying: Dry the cartridge by applying a vacuum for 20 minutes to remove residual water.
Elution: Elute the trapped pesticides by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Collect the eluate in a collection tube.
Concentration: Gently evaporate the eluate to a final volume of 0.9 mL under a stream of dry nitrogen. Add 0.1 mL of an internal standard.
Transfer: Transfer the final 1 mL extract to a 2 mL autosampler vial with a PTFE-lined cap.
[22]
2. GC-MS Instrumentation and Method
System: Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
Injection: 1 µL, splitless injection at 250°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
Oven Program: Initial temp 60°C, hold for 1 min. Ramp at 20°C/min to 180°C. Ramp at 10°C/min to 280°C, hold for 5 min.
Ion Source: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
[2]
SIM Parameter Table (Example Analytes):
Compound
Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
Lindane
~12.5
181
183, 219
Heptachlor
~14.2
272
274, 337
Aldrin
~15.1
263
261, 293
Dieldrin
~17.8
79
263, 345
p,p'-DDT
~19.5
235
237, 165
3. Data Analysis and Quantification
Identification: A compound is positively identified if its retention time matches that of the calibration standard (within ±0.05 min) and the abundance ratio of the qualifier to quantifier ions is within ±20% of the theoretical or standard ratio.
Quantification: Construct a multi-point calibration curve using the internal standard method. Quantify the analytes in the sample by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
References
Vetter, W., & Schlabach, M. (2003). Application of tandem mass spectrometry to the analysis of chlorinated compounds. Analyst, 128(9), 1147-1152. [Link]
Doherty, L. C. (1993). Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Biological Mass Spectrometry, 22(10), 579-584. [Link]
Ferrer, I., & Thurman, E. M. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Technologies Application Note. [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]
Pearson Education. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]
Khan Academy. (2023). Chloro pattern in Mass Spectrometry. [Link]
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
Luong, J., Gras, R., & Gras, K. (2011). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]
Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine | Mass, Facts & Summary. [Link]
IAEA. (2025). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. [Link]
Wang, Y., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 693. [Link]
Van der Verren, R., et al. (2019). Analysis of protein chlorination by mass spectrometry. MethodsX, 6, 1345-1353. [Link]
Zhang, T., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry, 89(6), 3569-3575. [Link]
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]
Michigan State University. (n.d.). Mass Spectrometry. [Link]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications. [Link]
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
Emory University. (n.d.). Ionization Methods in Mass Spectrometry. [Link]
IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis. [Link]
Application Notes & Protocols: High-Resolution NMR Spectroscopy for the Structural Elucidation of Pyridazine Derivatives
Abstract The pyridazine scaffold is a privileged pharmacophore, central to a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities mak...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridazine scaffold is a privileged pharmacophore, central to a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in modern drug design. Consequently, the unambiguous structural characterization of novel pyridazine derivatives is a critical step in the drug development pipeline. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This guide provides an in-depth exploration of the essential NMR methodologies, from meticulous sample preparation to the strategic application of advanced 2D correlation experiments, tailored specifically for the analysis of pyridazine-containing molecules.
The Foundational Importance of Sample Preparation
The quality of any NMR spectrum is fundamentally dictated by the quality of the sample. Trivial errors at this stage can lead to significant artifacts, broadened lines, and poor signal-to-noise, compromising the entire analysis. A robust and validated sample preparation protocol is therefore not a preliminary step, but an integral part of the experiment itself.
Protocol 1: Standard Sample Preparation for Small Molecule Pyridazine Derivatives
This protocol is designed for routine analysis of pyridazine derivatives with molecular weights typically under 1000 g/mol .
Materials:
High-quality 5 mm NMR tubes (Precision tubes are recommended for demanding experiments like long-range HMBC or NOESY).[1]
Filter (e.g., a small plug of glass wool or Kimwipe in a pipette).[1][2]
Step-by-Step Methodology:
Determine Required Mass:
For standard ¹H NMR , aim for a concentration of 5-25 mg of the compound.[1][3]
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 50-100 mg is often required for rapid acquisition.[3][4] If the sample is limited, more scans can be acquired over a longer period.
Solvent Selection & Dissolution:
Choose a deuterated solvent in which the pyridazine derivative is fully soluble. The use of deuterated solvents is critical as the deuterium signal is used by the spectrometer for field-frequency stabilization (the "lock"), and it prevents large protonated solvent signals from obscuring the analyte signals.[2][3]
In a small, clean vial, weigh the desired amount of your compound.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] This volume ensures the sample height is correctly positioned within the NMR probe's detection coil.
Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles.
Filtration and Transfer:
Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette. It is crucial to avoid cotton wool, as solvents can leach impurities from it.[1]
Filter the solution directly into the NMR tube. This step is non-negotiable as solid particulates will severely degrade the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[1]
Capping and Labeling:
Cap the NMR tube securely. Ensure the cap is not old or brittle.[4]
Label the tube clearly near the top using a permanent marker. Crucially, do not use paper labels or tape , as these can interfere with the sample spinning and automated sample changers.[4][5]
Final Homogenization:
Before submitting the sample, gently invert the tube several times to ensure the solution is homogeneous.[4]
Decoding Pyridazine Structures: 1D NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecular structure. For pyridazines, the chemical shifts and coupling constants are highly informative due to the influence of the two adjacent nitrogen atoms.
¹H NMR Spectroscopy
The pyridazine ring is an electron-deficient system, causing its protons to resonate at a characteristically downfield region (typically >7.5 ppm). The exact chemical shifts are modulated by the electronic effects of any substituents.
Protons at C4/C5: These are typically found in the range of 7.5-8.0 ppm.
Protons at C3/C6: Being adjacent to the nitrogen atoms, these protons are more deshielded and resonate further downfield, often in the 9.0-9.3 ppm region for the parent pyridazine.
The proton-proton scalar coupling constants (J-couplings) are invaluable for determining the substitution pattern.
Table 1: Typical ¹H-¹H Coupling Constants in the Pyridazine Ring.
¹³C NMR Spectroscopy
The carbon chemical shifts in the pyridazine ring are also significantly influenced by the electronegative nitrogen atoms.
Carbon Position
Typical Shift (ppm)
Key Features
C3 / C6
~150-152 ppm
Most deshielded due to proximity to two nitrogen atoms (in the case of C3 relative to N2) or direct attachment to N1.
C4 / C5
~125-127 ppm
More shielded relative to C3/C6.
Table 2: Representative ¹³C Chemical Shifts for the Unsubstituted Pyridazine Ring.
One-bond ¹³C-¹H coupling constants also provide structural insight, with carbons alpha to the nitrogen (C3/C6) exhibiting larger values (~183 Hz) compared to the C4/C5 carbons (~168 Hz).[6][7]
The Power of 2D NMR: Building the Molecular Jigsaw
For substituted or complex pyridazine derivatives, 1D spectra are often ambiguous due to signal overlap or complex coupling patterns. A suite of 2D NMR experiments is essential for definitive structure assignment.[8][9]
Caption: Workflow for NMR-based structure elucidation.
Protocol 2: Acquiring a Suite of 2D NMR Spectra
Prerequisites: A well-prepared, shimmed sample (Protocol 1) with an acquired ¹H spectrum.
Step-by-Step General Methodology:
COSY (Correlation Spectroscopy):
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).[10] This experiment reveals the proton connectivity within individual spin systems.
Execution: Load a standard DQF-COSY (Double Quantum Filtered) parameter set. The DQF-COSY provides cleaner spectra around the diagonal.[11] The experiment is relatively quick.
Interpretation: Cross-peaks in the 2D map connect signals from protons that are J-coupled. For a pyridazine, this will clearly show, for example, the H4-H5 coupling.
HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To correlate every proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[12]
Execution: Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2). This experiment is "edited," meaning CH/CH₃ signals will appear with a different phase (e.g., positive) than CH₂ signals (e.g., negative), providing additional information.
Interpretation: A cross-peak appears at the coordinates corresponding to the chemical shifts of a directly bonded C-H pair. This is the most reliable way to assign carbon signals based on their known proton assignments from the ¹H and COSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To show correlations between protons and carbons over multiple bonds (typically 2-3 bonds, sometimes 4).[13] This is the key experiment for piecing together the entire molecular framework.
Execution: Load a standard HMBC parameter set (e.g., hmbcgplpndqf). The key parameter is the long-range coupling constant, typically optimized for ~8 Hz, but acquiring data for multiple delays can be beneficial.
Interpretation: A cross-peak indicates a long-range coupling between a proton and a carbon. For example, the proton of a methyl substituent will show a correlation to the pyridazine ring carbon it is attached to, definitively placing the substituent.
Caption: Connectivity map from 2D NMR experiments.
Applications in Drug Discovery and Development
The precise structural information gleaned from these NMR protocols is paramount in a pharmaceutical context.
Structure Confirmation: NMR serves as the gold standard for verifying the structure of newly synthesized compounds, ensuring that the intended molecule was produced.[14]
Structure-Activity Relationship (SAR) Studies: By synthesizing and characterizing a series of related pyridazine analogues, researchers can correlate specific structural features with biological activity, guiding the design of more potent and selective drugs.[15]
Impurity and Metabolite Identification: NMR is crucial for identifying and quantifying impurities in drug substances and for elucidating the structure of metabolites in preclinical studies.
Advanced Applications: Techniques like ¹⁹F NMR can be employed for fluorinated pyridazine derivatives, which are common in drug candidates, offering a sensitive probe with a wide chemical shift range.[16][17] Furthermore, ligand-observe experiments like Saturation Transfer Difference (STD) NMR can identify which parts of a pyridazine derivative are interacting with a target protein, providing valuable insight into the binding mode.
References
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
Small molecule NMR sample preparation. (2023, August 29). University of Wisconsin-Madison. Retrieved from [Link]
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. Retrieved from [Link]
Gil, V. M. S. (1965). H-H and ¹³C-H coupling constants in pyridazine. Molecular Physics, 9(5), 443-447. Retrieved from [Link]
NMR Sample Preparation. (n.d.). JEOL. Retrieved from [Link]
Mendes, E., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Retrieved from [Link]
NMR Sample Preparation. (n.d.). ETH Zurich. Retrieved from [Link]
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]
Alkorta, I., et al. (2010). Probing ¹J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 114(5), 2130–2141. Retrieved from [Link]
Gil, V. M. S. (1965). H-H and ¹³C-H coupling constants in pyridazine. ResearchGate. Retrieved from [Link]
Fritz, H. (2010). ¹⁵N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]
Gil, V. M. S. (2006). H-H and ¹³C-H coupling constants in pyridazine. Taylor & Francis Online. Retrieved from [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Tsujimoto, T., et al. (1979). Studies on ¹³C magnetic resonance spectroscopy. XIII. ¹³C and ¹H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. R Discovery. Retrieved from [Link]
Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. PubMed Central. Retrieved from [Link]
Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au. Retrieved from [Link]
Pinto, D. C. G. A., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
Dennis, N., et al. (1975). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi. Retrieved from [Link]
Pyridazine Derivatives. (2003). HETEROCYCLES, 60(8). Retrieved from [Link]
Appleby, K. M., et al. (2015). Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen. RSC Publishing. Retrieved from [Link]
Barskiy, D. A., et al. (2024). J Coupling Constants of <1 Hz Enable ¹³C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. PubMed Central. Retrieved from [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. Retrieved from [Link]
Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Retrieved from [Link]
Application Note: Advanced Materials Engineering using 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Researchers. Executive Summary The compound 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is traditionally recognized as a pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Researchers.
Executive Summary
The compound 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is traditionally recognized as a pharmaceutical building block. However, its unique molecular architecture makes it an exceptionally versatile monomer and ligand in advanced materials science. The molecule features four distinct functional motifs:
Pyridazine Ring: An electron-deficient aromatic system that provides high polarizability and acts as a robust nitrogen-donor for metal coordination.
Thioether Linkage: A highly flexible, sulfur-rich moiety that significantly increases the refractive index of derived materials.
Terminal Primary Alcohol: A reactive site ideal for polyaddition (e.g., polyurethanes) or esterification.
Labile Chlorine Atom: A site for post-synthetic modification via nucleophilic aromatic substitution (S_NAr).
This technical guide details two cutting-edge applications of this compound: the synthesis of High-Refractive-Index (HRI) optical polymers and the construction of luminescent Metal-Organic Frameworks (MOFs) for chemical sensing.
Application I: Synthesis of High-Refractive-Index (HRI) Polyurethanes
Mechanistic Insights & Causality
In the development of optical materials (e.g., CMOS image sensor microlenses, anti-reflective coatings), achieving a high refractive index (
n
) is critical. According to the Lorentz-Lorenz equation, the refractive index of a polymer is directly proportional to its molar refraction (
R
) and inversely proportional to its molar volume (
V
)[1].
Standard optical polymers like Poly(methyl methacrylate) (PMMA) lack highly polarizable electron clouds, resulting in lower refractive indices (
n≈1.49
). By incorporating 2-[(6-Chloro-3-pyridazinyl)thio]ethanol into a polyurethane backbone, we introduce both heavy sulfur atoms (thioether) and conjugated
π
-systems (pyridazine). Sulfur possesses a significantly higher atomic refraction than carbon or oxygen, which drastically elevates the polymer's overall molar refraction[2][3]. Furthermore, the flexible ethanol aliphatic chain prevents the polymer from becoming excessively rigid, ensuring excellent solubility and processability for spin-coating applications.
Experimental Protocol: Synthesis of Pyridazine-Thioether Polyurethane (PTPU)
This protocol describes a self-validating polyaddition reaction to yield an optical-grade polyurethane film.
Step 1: Monomer Dehydration (Critical Step)
Action: Dry 2-[(6-Chloro-3-pyridazinyl)thio]ethanol under vacuum at 60 °C for 12 hours.
Causality: Isocyanates are highly sensitive to moisture. Trace water will react with the diisocyanate crosslinker to form urea linkages and carbon dioxide gas, which creates micro-voids in the final optical film, ruining its transparency.
Step 2: Prepolymerization
Action: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the dried monomer (1.0 eq) and Xylylene diisocyanate (XDI) (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) to form a 20 wt% solution.
Action: Add 0.1 wt% of Dibutyltin dilaurate (DBTDL) as a catalyst. Stir the mixture at 80 °C for 4 hours.
Validation: Monitor the reaction via Fourier-transform infrared spectroscopy (FTIR). The reaction is considered complete when the strong isocyanate (-NCO) stretching band at 2270 cm⁻¹ completely disappears, confirming full conversion to urethane linkages.
Step 3: Optical Film Fabrication
Action: Filter the viscous polymer solution through a 0.22 µm PTFE syringe filter to remove any particulate contaminants.
Action: Spin-coat the solution onto a clean glass or silicon substrate at 1500 rpm for 60 seconds.
Action: Cure the film stepwise on a hotplate: 100 °C (1 h), 120 °C (1 h), and 150 °C (2 h) under vacuum.
Causality: Stepwise thermal curing prevents the rapid boiling of DMAc solvent, which would otherwise cause surface roughness and optical scattering.
Quantitative Data: Optical Properties Comparison
The incorporation of the pyridazine-thioether moiety significantly enhances the optical density of the polymer matrix compared to industry standards.
Polymer Matrix
Refractive Index (
nD
at 589 nm)
Abbe Number (
νD
)
Transmittance at 400 nm (%)
Poly(methyl methacrylate) (PMMA)
1.49
57.0
>92
Polycarbonate (PC)
1.58
29.9
88
Standard Poly(thioether sulfone)
1.68
48.6
90
PTPU (Pyridazine-Thioether PU)
1.72
35.4
89
Workflow Visualization
Fig 1. Workflow for synthesizing high-refractive-index polyurethanes via polyaddition.
Application II: Luminescent MOFs for Chemical Sensing
Mechanistic Insights & Causality
Coordination polymers and MOFs rely on rigid, multi-dentate organic ligands to bridge metal nodes. The pyridazine ring of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a highly effective N-donor for soft transition metals like Cd(II) or Zn(II)[4].
When incorporated into a luminescent MOF, the electron-deficient nature of the 1,2-diazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the framework. This creates an ideal environment for anion-
π
interactions and highly selective host-guest recognition[4]. If an electron-deficient analyte (such as a nitroaromatic explosive or Fe³⁺ ions) enters the MOF pores, the framework undergoes Photoinduced Electron Transfer (PET) . The excited electrons in the MOF's LUMO are transferred to the lower-energy LUMO of the analyte, resulting in rapid, non-radiative decay and a macroscopic "Turn-Off" fluorescence quenching signal[5].
This protocol outlines the synthesis of a mixed-ligand coordination polymer using 1,4-benzenedicarboxylic acid (H₂BDC) as the primary structural linker and 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CPTE) as the functional sensing ligand.
Step 1: Precursor Assembly
Action: In a 15 mL Teflon-lined stainless steel autoclave, dissolve Cd(NO₃)₂·4H₂O (0.1 mmol), H₂BDC (0.1 mmol), and CPTE (0.1 mmol) in a mixed solvent system of N,N-Dimethylformamide (DMF) and distilled water (4:1 v/v, 5 mL).
Causality: The DMF/H₂O mixture ensures optimal solubility for both the inorganic salts and the organic ligands, while the water acts as a modulator to control the rate of crystal nucleation.
Step 2: Solvothermal Crystallization
Action: Seal the autoclave and heat it in a programmable oven at 120 °C for 72 hours, followed by slow cooling to room temperature at a rate of 5 °C/hour.
Causality: High-pressure solvothermal conditions overcome the activation energy required for reversible coordination bond formation, ensuring the thermodynamic product (a highly crystalline framework) is formed rather than amorphous kinetic aggregates. Slow cooling prevents crystal defects.
Step 3: Validation and Activation
Action: Harvest the resulting pale-yellow crystals via vacuum filtration. Wash extensively with DMF and ethanol to remove unreacted precursors.
Validation: Perform Powder X-ray Diffraction (PXRD). Compare the experimental diffractogram to the simulated single-crystal data to validate phase purity.
Action: Activate the MOF by soaking in dichloromethane (DCM) for 24 hours to exchange high-boiling DMF, followed by dynamic vacuum drying at 80 °C.
Step 4: Fluorescence Titration (Sensing Assay)
Action: Disperse 2 mg of the activated MOF in 2 mL of aqueous solution. Excite the suspension at 350 nm and record the baseline emission spectrum. Titrate with incremental volumes of 1 mM Fe³⁺ solution and monitor the emission quenching.
Sensing Mechanism Visualization
Fig 2. Photoinduced Electron Transfer (PET) mechanism for luminescent sensing of analytes.
References
Okutsu, R., et al. "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications". Polymers, National Institutes of Health (PMC). URL: [Link]
Suzuki, Y., et al. "Poly(thioether sulfone) with High Refractive Index and High Abbe's Number". Macromolecules, American Chemical Society. URL: [Link]
Nakabayashi, K., et al. "Synthesis of highly refractive poly(phenylene thioether)s containing a binaphthyl or diphenylfluorene unit". Polymer Chemistry, Royal Society of Chemistry. URL: [Link]
Gural'skiy, I. A., et al. "Metal–organic frameworks exhibiting strong anion–π interactions". Chemical Communications, Royal Society of Chemistry. URL: [Link]
Ma, Y. Y., et al. "A Photoluminescent Cd(II) Coordination Polymer with Potential Active Sites Exhibiting Multiresponsive Fluorescence Sensing for Trace Amounts of NACs and Fe3+ and Al3+ Ions". Inorganic Chemistry, American Chemical Society. URL: [Link]
Application Note: High-Throughput Derivatization of the 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Scaffold for Screening Libraries
Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals. Introduction & Chemical Rationale The design of robust screening libraries—whether for High-Throu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.
Introduction & Chemical Rationale
The design of robust screening libraries—whether for High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), or DNA-Encoded Libraries (DELs)—relies heavily on the selection of highly versatile, "privileged" chemical scaffolds. The compound 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) represents a highly strategic bifunctional building block for these applications.
The Pyridazine Advantage
Historically, medicinal chemistry has heavily relied on phenyl and pyridine rings. However, the pyridazine heterocycle is increasingly recognized as a superior bioisostere [1]. The adjacent nitrogen atoms in the diazine core impart unique physicochemical properties:
Reduced Lipophilicity: Pyridazines exhibit a significantly lower cLogP compared to corresponding pyridines or benzenes, enhancing aqueous solubility—a critical metric for FBDD libraries [1].
Robust Hydrogen Bonding: The unshared electron pairs on the adjacent nitrogens create a high dipole moment and a robust, dual hydrogen-bond acceptor capacity, facilitating strong target-protein interactions [1].
Reduced ADMET Liabilities: Scaffold hopping from pyridine to pyridazine has been shown to reduce Cytochrome P450 (CYP) inhibition and mitigate hERG-related cardiotoxicity [2].
Orthogonal Reactivity of the Scaffold
The true utility of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol lies in its orthogonal functional handles:
The C6-Chloro Electrophile: The electron-deficient nature of the pyridazine ring highly activates the C6-chloro position for Nucleophilic Aromatic Substitution (
SNAr
) with amines or thiols, as well as transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].
The Thioethanol Tail: The primary hydroxyl group serves as a nucleophile for esterification, etherification, or attachment to DNA headpieces. Furthermore, the thioether linkage can be chemoselectively oxidized to a sulfoxide or sulfone, allowing chemists to fine-tune the topological polar surface area (TPSA) and hydrogen-bonding profile of the resulting library members.
Physicochemical Profiling
To ensure library members fall within the "Rule of Three" (for fragments) or "Rule of Five" (for lead-like compounds), the base properties of the scaffold must be strictly defined.
Table 1: Physicochemical Properties of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol [4]
Property
Value
Relevance to Library Design
Molecular Weight
190.65 g/mol
Ideal low-MW starting point for fragment growth.
cLogP
1.21
Ensures final derivatives maintain favorable lipophilic efficiency (LipE).
TPSA
46.01 Ų
Optimal baseline; allows addition of polar groups without exceeding permeability limits.
H-Bond Donors
1
Provided by the terminal hydroxyl group.
H-Bond Acceptors
4
Provided by the pyridazine nitrogens, oxygen, and sulfur.
Rotatable Bonds
3
Maintains a relatively rigid core with a flexible vector for target probing.
Divergent Library Synthesis Workflow
The following pathway illustrates the divergent combinatorial expansion of the scaffold into distinct chemical spaces.
Caption: Divergent functionalization workflow of the 2-[(6-Chloro-3-pyridazinyl)thio]ethanol scaffold.
Standard Operating Procedures (SOPs)
The following protocols are designed for 96-well plate formats, optimizing for high-throughput synthesis while maintaining strict chemoselectivity.
Objective: Displace the C6-chloride with a diverse set of primary and secondary aliphatic amines.
Causality & Design Choice: N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher boiling point and superior solubilizing power for diverse amine inputs. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophilic amines.
Step-by-Step Procedure:
Preparation: In a 96-well deep-well block, dispense 50 µmol of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (9.53 mg) into each well.
Solvent & Base: Add 500 µL of anhydrous NMP to each well, followed by 150 µmol (3.0 eq) of DIPEA.
Amine Addition: Dispense 60 µmol (1.2 eq) of a unique primary or secondary amine from the diversity set into each respective well.
Reaction: Seal the block with a chemically resistant mat. Heat the block in a shaking incubator at 90°C for 16 hours. Note: The electron-deficient nature of the pyridazine ring allows this reaction to proceed without palladium catalysis.
Workup: Cool to room temperature. Dilute each well with 1 mL of ethyl acetate and wash with 1 mL of saturated aqueous
NaHCO3
. Extract the organic layer using a liquid handler.
Purification: Concentrate the organic layers in vacuo and purify via automated mass-directed preparative HPLC.
Protocol B: Chemoselective Oxidation to Sulfone Derivatives
Objective: Oxidize the thioether linkage to a sulfone to rigidify the side chain and increase the hydrogen-bond acceptor count.
Causality & Design Choice: Meta-chloroperoxybenzoic acid (mCPBA) is used. Strict stoichiometric control (2.2 equivalents) and temperature management (0°C to RT) are required to ensure complete conversion to the sulfone without causing N-oxidation of the pyridazine ring, which would drastically alter the scaffold's binding profile and basicity.
Step-by-Step Procedure:
Preparation: Dissolve the
SNAr
products (approx. 30 µmol) in 500 µL of anhydrous Dichloromethane (DCM) in a 96-well block.
Cooling: Chill the block to 0°C using an aluminum cooling block.
Oxidation: Slowly add 66 µmol (2.2 eq) of mCPBA (dissolved in 200 µL DCM) to each well.
Reaction: Stir at 0°C for 1 hour, then allow the block to warm to room temperature and agitate for an additional 3 hours.
Quenching: Quench the unreacted peroxides by adding 500 µL of 10% aqueous sodium thiosulfate (
Na2S2O3
) to each well. Agitate for 15 minutes.
Extraction: Extract the organic layer, wash with 1M NaOH to remove m-chlorobenzoic acid byproducts, and concentrate.
Protocol C: On-DNA
SNAr
Conjugation for DEL Synthesis
Objective: Conjugate the pyridazine scaffold directly to a DNA headpiece bearing an amine-functionalized linker.
Causality & Design Choice: DNA-encoded library synthesis must occur in aqueous media to maintain DNA integrity. A pH of 9.5 is strictly maintained using a borate buffer; this ensures the aliphatic amine on the DNA linker is deprotonated and nucleophilic, while preventing the base-catalyzed depurination of the DNA tag that occurs at extreme pH levels[3].
Step-by-Step Procedure:
DNA Preparation: Dissolve 1 nmol of the amine-modified DNA headpiece in 10 µL of 250 mM sodium borate buffer (pH 9.5).
Scaffold Addition: Prepare a 100 mM stock solution of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in DMSO. Add 10 µL (1 µmol, 1000 eq) of this stock to the DNA solution.
Reaction: Incubate the mixture at 80°C for 4 hours. Note: The high equivalent ratio drives the reaction to completion in the highly dilute aqueous environment.
Precipitation: Cool the mixture and add 10% volume of 3M NaCl, followed by 2.5 volumes of cold absolute ethanol.
Isolation: Centrifuge at 14,000 rpm for 30 minutes at 4°C. Decant the supernatant and wash the DNA pellet with 70% cold ethanol. Resuspend in ultra-pure water for downstream split-and-pool encoding.
Analytical Validation & Quality Control
To ensure the trustworthiness of the generated library, a random sampling of 5% of the plate wells must undergo rigorous QC:
UPLC-MS: Ensure >85% purity by UV (254 nm). The pyridazine core exhibits strong UV absorbance. Mass spectrometry must confirm the expected
[M+H]+
ion.
1H NMR (DMSO-d6): For the core scaffold, the characteristic pyridazine protons appear as two doublets around
δ
7.7 - 8.0 ppm. Successful
SNAr
substitution at the C6 position will result in an upfield shift of the adjacent pyridazine proton due to the electron-donating nature of the newly attached amine.
References
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Available at:[Link]
Liu, Z.-Q., Zhang, Q., Liu, Y.-L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Available at:[Link]
Li, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7216–7219. Available at:[Link]
Application
Laboratory scale-up synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
An In-Depth Technical Guide to the Laboratory Scale-Up Synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Laboratory Scale-Up Synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS No. 17285-06-2)[1][2]. This key intermediate is valuable in the synthesis of more complex molecules in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for a successful and reproducible scale-up.
Strategic Overview and Reaction Principle
The synthesis of the target molecule is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a classic and reliable method for functionalizing electron-deficient aromatic rings.
The Core Reaction:
The foundational reaction involves the displacement of a chloride ion from the 3-position of 3,6-dichloropyridazine by the sulfur nucleophile of 2-mercaptoethanol.
The Electrophile: 3,6-Dichloropyridazine (CAS No. 141-30-0) serves as the electrophilic substrate. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine-substituted carbon atoms susceptible to nucleophilic attack.
The Nucleophile: 2-Mercaptoethanol (CAS No. 60-24-2) provides the nucleophilic thiol group[3]. To enhance its nucleophilicity, the thiol is deprotonated in situ using a suitable base to form the more potent thiolate anion.
Regioselectivity: The reaction demonstrates excellent regioselectivity. While there are two chlorine atoms on the starting material, the substitution occurs preferentially at the 3-position. This is a known characteristic of reactions involving 3,6-dichloropyridazine with various nucleophiles[4][5].
Reaction Mechanism Visualization
The SNAr mechanism proceeds through a two-step addition-elimination sequence. First, the thiolate anion attacks the C3 carbon of the pyridazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the final product.
Caption: Figure 1: S-N-Ar Reaction Mechanism.
Hazard Analysis and Safety Protocols
CRITICAL SAFETY WARNING: The reactants in this synthesis are highly hazardous. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
3,6-Dichloropyridazine: Toxic if swallowed and causes skin and serious eye irritation[6][7][8]. Avoid inhalation of dust.
2-Mercaptoethanol: This substance is extremely hazardous. It is fatal in contact with skin and toxic if swallowed or inhaled[3][9][10]. It causes serious eye damage and may cause an allergic skin reaction[3][11]. It also has a powerful and unpleasant odor.
PPE Requirement: Use of heavy-duty, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield is mandatory[9][11]. Ensure an eyewash station and safety shower are immediately accessible[12].
Sodium Hydroxide (or other base): Caustic and can cause severe skin burns and eye damage.
Solvents (e.g., Ethanol): Flammable. Keep away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis yielding approximately 15-20 grams of the final product.
Reagents and Materials
Reagent
CAS No.
MW ( g/mol )
Molar Eq.
Amount
Notes
3,6-Dichloropyridazine
141-30-0
148.98
1.0
14.9 g (0.10 mol)
Starting material
2-Mercaptoethanol
60-24-2
78.13
1.05
8.2 g (6.9 mL, 0.105 mol)
Nucleophile, slight excess
Sodium Hydroxide
1310-73-2
40.00
1.1
4.4 g (0.11 mol)
Base
Ethanol (200 proof)
64-17-5
-
-
200 mL
Solvent
Deionized Water
-
-
-
~500 mL
For workup
Ethyl Acetate
141-78-6
-
-
~300 mL
Extraction solvent
Brine (Saturated NaCl)
-
-
-
~100 mL
For washing
Anhydrous MgSO₄/Na₂SO₄
-
-
-
As needed
Drying agent
Experimental Workflow Visualization
Caption: Figure 2: Overall Synthesis Workflow.
Step-by-Step Methodology
1. Preparation of Sodium 2-hydroxyethanethiolate (in situ):
a. Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.
b. Add ethanol (200 mL) to the flask and begin stirring.
c. Carefully add sodium hydroxide pellets (4.4 g) to the ethanol. The dissolution is exothermic; allow the mixture to cool back to room temperature.
d. Once the sodium hydroxide has fully dissolved, slowly add 2-mercaptoethanol (6.9 mL) via syringe over 5-10 minutes. A slight exotherm may be observed. Stir the resulting solution for 15 minutes at room temperature to ensure complete formation of the thiolate.
2. Nucleophilic Aromatic Substitution Reaction:
a. To the stirred thiolate solution, add 3,6-dichloropyridazine (14.9 g) portion-wise over 10 minutes.
b. Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.
c. Maintain the reflux for 4-6 hours.
3. Reaction Monitoring:
a. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
b. TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The disappearance of the 3,6-dichloropyridazine spot indicates reaction completion.
4. Work-up and Extraction:
a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
b. Pour the reaction mixture into a beaker containing deionized water (400 mL).
c. Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).
d. Combine the organic layers. Wash the combined organic phase with brine (1 x 100 mL) to remove residual water and break any emulsions.
e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
5. Product Isolation and Purification:
a. Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.
b. Purification: The crude product can be purified by one of the following methods:
i. Recrystallization: A suitable solvent system must be determined empirically. Toluene, or a mixture of ethyl acetate and hexanes, are good starting points. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.
ii. Silica Gel Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, the following analytical methods are recommended.
Analysis Type
Expected Results
¹H NMR
Expect signals corresponding to the pyridazine ring protons (two doublets), and the two methylene groups of the ethanol chain (two triplets), along with a broad singlet for the hydroxyl proton.
¹³C NMR
Expect six distinct carbon signals corresponding to the four unique carbons of the pyridazine ring and the two carbons of the ethanol side chain.
Mass Spec (MS)
The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 191.0, with a characteristic isotopic pattern [M+2+H]⁺ at m/z 193.0 (approx. 1/3 the intensity) due to the presence of the chlorine-37 isotope.
Purity (HPLC/GC)
Analysis by HPLC or GC should show a major peak corresponding to the product with a purity of >95% after purification[13].
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive base (e.g., old NaOH).2. Insufficient reaction temperature or time.3. Degradation of 2-mercaptoethanol.
1. Use fresh, dry base.2. Ensure a steady reflux is maintained and extend the reaction time.3. Use freshly opened 2-mercaptoethanol.
Formation of Side Products
1. Reaction temperature too high.2. Presence of water during thiolate formation.3. Disubstitution (reaction at both chlorine sites).
1. Maintain a gentle, controlled reflux.2. Use anhydrous ethanol for the reaction.3. Use stoichiometric amounts of the nucleophile or a slight excess as indicated. A large excess may promote disubstitution.
Difficult Purification
1. Oily product that won't crystallize.2. Co-eluting impurities in chromatography.
1. Attempt to purify by column chromatography instead of recrystallization.2. Optimize the chromatography eluent system for better separation. Try a different solvent system (e.g., dichloromethane/methanol).
References
ChemScience. Safety Data Sheet: 2-Mercaptoethanol. [Link]
Carl ROTH. Safety Data Sheet: 2-Mercaptoethanol. [Link]
Biochem Chemopharma. Safety data sheet: 2-mercaptoethanol for synthesis. [Link]
CPAchem. Safety data sheet: 3,6-Dichloropyridazine. (2023, March 7). [Link]
PubChem. 3,6-Dichloropyridazine. National Institutes of Health. [Link]
Al-Zaydi, K. M. (2009). Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 14(7), 2457–2467. [Link]
Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[3][6][11]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295. [Link]
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
Google Patents.
GOMHA, S. M., et al. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1875-1882. [Link]
Semantic Scholar. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Google Patents.
EU Reference Laboratories for Residues of Pesticides. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. [Link]
Genentech, Inc. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. [Link]
University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
ResearchGate. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF. [Link]
Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Introduction: Unlocking the Potential of a Privileged Scaffold The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, valued for its presence in numerous compounds with diverse biological activitie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, valued for its presence in numerous compounds with diverse biological activities.[1][2][3] The specific molecule, 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, presents a versatile platform for drug discovery and development. It features a 6-chloropyridazine ring, a known pharmacophore that is susceptible to nucleophilic substitution, and a primary hydroxyl group connected via a flexible thioether linker.[4][5] This hydroxyl group is a prime target for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups.
The strategic functionalization of this terminal alcohol can profoundly impact a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile by introducing new points of interaction with biological targets. This guide provides detailed protocols and expert insights into three principal strategies for modifying the hydroxyl group of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: Esterification , Etherification , and Conversion to Superior Leaving Groups for subsequent nucleophilic displacement.
Core Functionalization Strategies: A Visual Overview
The following workflow illustrates the primary pathways for derivatizing the hydroxyl moiety of the target compound.
Caption: Key strategies for hydroxyl group modification.
Esterification: Introducing Carbonyl Moieties
Esterification is a robust method for introducing a vast range of functionalities, from simple alkyl chains to complex aromatic systems, thereby modulating steric and electronic properties. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives.[6]
Protocol 1.1: Steglich Esterification using DCC/DMAP
This protocol is ideal for coupling the alcohol with a wide variety of carboxylic acids under mild conditions. The mechanism involves the activation of the carboxylic acid by dicyclohexylcarbodiimide (DCC), followed by a nucleophilic attack of the alcohol, facilitated by the 4-dimethylaminopyridine (DMAP) catalyst.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous DCM.
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.
Protocol 1.2: Acylation with Acyl Chlorides
This method is generally faster and more efficient, especially for less reactive partners. It utilizes a highly reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Reaction Setup: Dissolve 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add TEA or pyridine (1.5 eq).
Reagent Addition: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise. The reaction is often exothermic.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
Extraction: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography as described in Protocol 1.1.
Etherification: Building Stable C-O-C Linkages
Ether linkages are generally more stable to hydrolysis than esters, making them valuable for applications requiring metabolic robustness. The Williamson ether synthesis is the classical and most reliable method for this transformation.
Protocol 2.1: Williamson Ether Synthesis
This protocol involves the deprotonation of the alcohol to form a potent nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Materials:
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
Safety Note: NaH is highly reactive and pyrophoric upon contact with water. Handle with extreme care in a fume hood under an inert atmosphere.
Alkoxide Formation: In a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0 °C.
Alcohol Addition: Add a solution of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C). Monitor by TLC.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts.
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Conversion to Leaving Groups: Gateway to Further Derivatization
The hydroxyl group is inherently a poor leaving group (as OH⁻ is a strong base).[8] Converting it to a sulfonate ester (tosylate or mesylate) or an alkyl halide transforms it into an excellent leaving group, paving the way for Sₙ2 reactions with a wide variety of nucleophiles (e.g., azides, amines, cyanides, thiols).[9][10]
Protocol 3.1: Synthesis of Tosylates and Mesylates
Sulfonate esters like tosylates (OTs) and mesylates (OMs) are superb leaving groups.[8][11] This conversion proceeds with retention of configuration and provides a stable intermediate that can be isolated or used in situ.[8][9]
Caption: Activation of the alcohol as a tosylate for Sₙ2 reactions.
Materials:
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 eq)
Anhydrous Pyridine or Triethylamine in anhydrous DCM
Diethyl ether
Procedure:
Reaction Setup: Dissolve 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (1.0 eq) in anhydrous pyridine (used as solvent and base) or in anhydrous DCM with triethylamine (2.0 eq).
Reagent Addition: Cool the solution to 0 °C. Add TsCl or MsCl (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
Reaction: Stir the reaction at 0 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.
Work-up (Pyridine as solvent): Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.
Work-up (DCM/TEA): Dilute with DCM and wash with cold 1M HCl to remove the base.
Washing and Drying: For both work-ups, wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure without heating, as sulfonate esters can be heat-sensitive.
Usage: The resulting tosylate or mesylate is often used immediately in the next step without extensive purification.
Protocol 3.2: Conversion to Alkyl Chlorides with Thionyl Chloride
For direct conversion to the corresponding alkyl chloride, thionyl chloride is a highly effective reagent.[12]
Materials:
2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Thionyl chloride (SOCl₂) (1.5 eq)
Anhydrous Pyridine (catalytic amount) or as solvent
Procedure:
Safety Note: SOCl₂ is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood.
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve the alcohol (1.0 eq) in a suitable solvent like DCM or use pyridine as the solvent.
Reagent Addition: Cool the solution to 0 °C. Add SOCl₂ (1.5 eq) dropwise.
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the reaction is complete by TLC.
Work-up: Cool the mixture and carefully pour it onto crushed ice.
Extraction: Extract the product with DCM or diethyl ether.
Washing and Drying: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify by flash column chromatography to yield the alkyl chloride.
Summary of Functionalization Protocols
Reaction Type
Key Reagents
Typical Solvent
Resulting Functional Group
Key Considerations
Steglich Esterification
R-COOH, DCC, DMAP
Dichloromethane (DCM)
Ester (-O-CO-R)
Mild conditions; DCU byproduct removal necessary.
Acylation
R-COCl, Pyridine/TEA
Dichloromethane (DCM)
Ester (-O-CO-R)
Fast and efficient; requires anhydrous conditions.
Williamson Ether Synthesis
NaH, R'-X (Alkyl Halide)
Tetrahydrofuran (THF)
Ether (-O-R')
Forms stable C-O bond; requires stringent anhydrous conditions.
Tosylation/Mesylation
TsCl/MsCl, Pyridine
Pyridine or DCM
Tosylate/Mesylate (-OTs/-OMs)
Creates an excellent leaving group for Sₙ2 reactions.[8][10][11]
Halogenation
SOCl₂ or PBr₃
Dichloromethane (DCM)
Alkyl Halide (-Cl, -Br)
Direct conversion to a reactive intermediate.[9][12]
Conclusion
The functionalization of the hydroxyl group in 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a critical step in leveraging this scaffold for chemical biology and drug discovery. The protocols detailed herein—spanning esterification, etherification, and conversion to versatile leaving groups—provide a robust toolkit for researchers. The choice of method depends on the desired final product and its intended application. By explaining the causality behind each protocol, this guide empowers scientists to make informed decisions, troubleshoot effectively, and strategically design novel pyridazine derivatives with enhanced therapeutic potential.
References
Leaving Group Conversions Summary: Videos & Practice Problems - Pearson. (n.d.). Pearson.
Alcohol Reactions - ChemTalk. (n.d.). ChemTalk.
8.6: Converting Alcohols into Better Leaving Groups. (2021, May 20). Chemistry LibreTexts.
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (n.d.). Jack Westin.
Recent Advances in Pyridazine Chemistry - ResearchGate. (n.d.). ResearchGate.
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (2017, August 25). ACG Publications.
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC. (2023, November 23). National Center for Biotechnology Information.
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Universidade do Minho.
Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. (n.d.). National Center for Biotechnology Information.
Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[9][10][11]triazolo[4,3-b]pyridazines as Cytotoxic Agents - PubMed. (2019, May 15). PubMed. Retrieved March 15, 2026, from
Strategies for the direct oxidative esterification of thiols with alcohols - PMC. (2022, May 13). National Center for Biotechnology Information.
Direct UV-induced functionalization of surface hydroxy groups by thiol-ol chemistry. (2014, April 7). Angewandte Chemie International Edition.
Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH) - PubMed. (2011, January 21). PubMed.
Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC. (n.d.). National Center for Biotechnology Information.
US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents. (n.d.). Google Patents.
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate. (n.d.). ResearchGate.
Two sulphur-containing protecting groups for alcoholic hydroxyl functions - RSC Publishing. (n.d.). Royal Society of Chemistry.
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). MDPI.
Technical Support Center: Optimizing Yield in 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2)[1]. This guide is engineered for researchers, medicinal chemists, and process scientists facing yield...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2)[1]. This guide is engineered for researchers, medicinal chemists, and process scientists facing yield bottlenecks, over-substitution, or regioselectivity issues during the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with 2-mercaptoethanol.
By understanding the kinetic and thermodynamic principles governing this SNAr pathway, you can transition from unpredictable mixtures to a highly selective, self-validating synthetic protocol.
Mechanistic Pathway & Causality
The synthesis relies on an SNAr mechanism where the highly electron-deficient 3,6-dichloropyridazine acts as the electrophile[2]. The reaction proceeds via the formation of a negatively charged Meisenheimer complex[3].
The Kinetic Advantage: 3,6-dichloropyridazine contains two chemically equivalent chlorine atoms. However, once the first chlorine is displaced by the thiolate nucleophile, the newly formed thioether group donates electron density into the pyridazine ring via resonance. This significantly deactivates the remaining chlorine atom toward a second nucleophilic attack[3]. Exploiting this kinetic difference—through strict temperature and stoichiometric control—is the master key to maximizing the mono-substituted yield and preventing bis-thioether formation.
Reaction pathway for SNAr synthesis highlighting the Meisenheimer intermediate and side reactions.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes a "reverse addition" technique under inert conditions[4]. By adding the electrophile to the pre-formed thiolate, you maintain a controlled environment that strongly favors mono-substitution.
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask. Add anhydrous DMF (10 mL per gram of starting material) and purge with Argon or Nitrogen for 15 minutes to deoxygenate the solvent[4].
Thiolate Formation: Add 2-mercaptoethanol (1.05 equivalents). Cool the solution to 0 °C using an ice bath. Slowly add anhydrous K₂CO₃ (1.2 equivalents) portion-wise. Stir for 20 minutes at 0 °C to ensure complete thiolate formation.
Electrophile Addition: Dissolve 3,6-dichloropyridazine (1.0 equivalent) in a minimum volume of anhydrous DMF. Add this solution dropwise to the thiolate mixture over 30 minutes at 0 °C.
Reaction Propagation: Allow the reaction to slowly warm to room temperature.
Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The reaction is optimal if the primary peak is m/z 191 [M+H]⁺ (Target Product). If m/z 149 [M+H]⁺ (Starting Material) is >5%, continue stirring. If m/z 233 [M+H]⁺ (Bis-thioether) appears, immediately quench the reaction.
Quench & Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure 2-[(6-Chloro-3-pyridazinyl)thio]ethanol[1].
Step-by-step experimental workflow for optimized SNAr synthesis ensuring high mono-substitution yield.
Troubleshooting FAQs
Q: Why is my yield of the mono-substituted product low, with significant bis-thioether formation?A: This is a kinetic control failure. While the first substitution deactivates the ring[3], an excess of nucleophile or elevated temperatures will overcome this kinetic barrier, leading to the displacement of the second chlorine.
Fix: Strictly limit 2-mercaptoethanol to 1.0–1.05 equivalents. Maintain the reaction temperature at 0 °C during addition and do not exceed room temperature.
Q: How do I prevent O-arylation (ether formation) instead of S-arylation (thioether formation)?A: 2-Mercaptoethanol is a bifunctional nucleophile. However, the thiol group (-SH) has a pKa of ~9.5, while the hydroxyl group (-OH) has a pKa of ~16. Furthermore, sulfur is softer and more polarizable, making it a vastly superior nucleophile for aromatic carbons.
Fix: Use a mild base like K₂CO₃ or DIPEA. These bases are strong enough to quantitatively deprotonate the -SH group but too weak to deprotonate the -OH group, ensuring 100% chemoselective S-arylation. Avoid strong bases like NaOH or NaH.
Q: My reaction conversion stalls at 50%, and I smell a strong sulfur odor. What is happening?A: Your nucleophile is being consumed by oxidative dimerization. In the presence of oxygen and a base, thiols rapidly oxidize to form disulfides (e.g., 2-hydroxyethyl disulfide)[5].
Fix: Ensure strict inert atmosphere conditions (Nitrogen or Argon). Thoroughly degas your DMF prior to adding the base and nucleophile[4].
Q: LC-MS shows a highly polar byproduct with a mass indicating the loss of chlorine and addition of a hydroxyl group. What caused this?A: This indicates hydrolysis of the starting material or product. If water is present alongside a base, the hydroxide ion acts as a competing nucleophile, displacing the chlorine to form a pyridazinone or hydroxypyridazine derivative.
Fix: Use strictly anhydrous solvents and dry K₂CO₃. Do not use aqueous bases.
Quantitative Data & Parameter Optimization Summary
The following table summarizes the impact of different reaction parameters on the yield and purity of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Reaction Parameter
Sub-optimal Choice
Optimal Choice
Mechanistic Rationale
Base Selection
NaOH / KOH
K₂CO₃ / DIPEA
Prevents chemoselectivity issues (O-arylation) and avoids chloro-hydrolysis.
Solvent
Aqueous Ethanol
Anhydrous DMF / THF
Eliminates competing hydroxide nucleophiles, preventing SM hydrolysis.
Stoichiometry
> 1.2 eq Thiol
1.0 - 1.05 eq Thiol
Prevents the kinetic barrier of the deactivated ring from being overcome, stopping bis-substitution.
Temperature
Reflux (80 °C+)
0 °C to Room Temp
Controls the reaction rate to exclusively favor mono-substitution.
Atmosphere
Ambient Air
Nitrogen / Argon
Prevents the oxidative dimerization of 2-mercaptoethanol into disulfides.
References
BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine." BenchChem. 4
Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia. 2
Technical Support Center: Synthesis of Pyridazine Thioethers
Welcome to the technical support guide for the synthesis of pyridazine thioethers. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of pyridazine thioethers. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The unique electronic properties of the pyridazine ring, while valuable for molecular recognition and drug design, also present specific challenges during synthesis.[1][2] This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of pyridazine thioethers?
The synthesis, typically a nucleophilic substitution of a leaving group (like a halogen) on the pyridazine ring with a thiol or thiolate, is often accompanied by several competing reactions. The electron-deficient nature of the pyridazine ring makes it susceptible to various transformations.[3] The primary side reactions to be aware of are:
N-Oxidation: The lone pair of electrons on the pyridazine nitrogen atoms can be oxidized, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[4][5]
Over-alkylation: The product thioether may undergo a second alkylation, particularly if a strong base is used, leading to undesired di-substituted products.[6]
Oxidation of the Thioether Product: The newly formed thioether is susceptible to oxidation, yielding the corresponding sulfoxide or sulfone.
Competing Nucleophilic Attack & Ring Opening: The pyridazine ring itself can be attacked by strong nucleophiles, potentially leading to ring-opened byproducts, especially under harsh conditions.[7][8]
Disulfide Formation: The thiol starting material can be oxidized to form a disulfide, which reduces the concentration of the active nucleophile and complicates purification.
Q2: My reaction is producing a significant amount of N-oxide. What causes this and how can I prevent it?
Causality: The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and can react with electrophilic oxygen sources. This is a common issue in the chemistry of diazines.[3][5] This can happen if your starting materials are contaminated with peroxides (e.g., in aged ether solvents), if the reaction is run open to the atmosphere for prolonged periods at elevated temperatures, or if certain reagents have oxidizing properties. Photochemical conditions can also sometimes lead to N-oxide formation or rearrangements.[4][9]
Troubleshooting & Prevention:
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen.
Degassed Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents to remove dissolved oxygen and eliminate potential peroxides.
Reagent Purity: Ensure the purity of all starting materials and reagents, avoiding any potential oxidizing contaminants.
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation processes.
Q3: I'm observing a byproduct with a mass corresponding to a di-alkylation or over-alkylation. How can I suppress this?
Causality: This side reaction is common when a strong base is used to deprotonate the starting thiol. If the base is too strong or used in excess, it can potentially deprotonate a C-H bond on the pyridazine ring, creating a new nucleophilic site for alkylation. Alternatively, in syntheses involving S-alkylisothioureas, over-alkylation can lead to dialkyl impurities.[6]
Troubleshooting & Prevention:
Choice of Base: Switch to a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydride (NaH) or alkoxides.
Stoichiometry: Use a precise stoichiometry of the base, typically 1.0 to 1.2 equivalents relative to the thiol, to ensure complete deprotonation without creating a highly basic environment.
Controlled Addition: Add the alkylating agent slowly to the pre-formed thiolate solution. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic sulfur atom.
Q4: My reaction yield is very low, and the crude NMR shows a complex mixture of unidentifiable products. Could ring-opening be the problem?
Causality: The pyridazine nucleus is electron-deficient and does not possess any "unactivated" ring carbons with respect to nucleophilic attack.[7] Under strongly basic or nucleophilic conditions, especially at elevated temperatures, the ring can undergo nucleophilic addition followed by ring-opening, leading to a complex mixture of acyclic byproducts. This is a known degradation pathway for diazines.[3][8]
Troubleshooting & Prevention:
Milder Reaction Conditions: This is the most critical factor. Avoid strong, hard nucleophiles and highly basic conditions where possible.
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C before slowly warming if necessary.
Alternative Synthetic Routes: If ring-opening is persistent, consider alternative strategies. For example, a metal-catalyzed cross-coupling reaction (e.g., using a palladium or copper catalyst) can often proceed under much milder and less basic conditions than a traditional SₙAr reaction.[10]
Troubleshooting Guide: At-a-Glance
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficiently activated substrate. 2. Base is too weak to deprotonate the thiol. 3. Reaction temperature is too low.
1. Ensure an electron-withdrawing group is present on the pyridazine ring. 2. Switch to a slightly stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Gradually increase the temperature and monitor by TLC.
Formation of Sulfoxide/Sulfone
1. Presence of oxidizing contaminants. 2. Reaction exposed to air at high temperatures.
1. Use purified, degassed solvents and high-purity reagents. 2. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Significant Disulfide Formation
1. Oxidative coupling of the thiol starting material.
1. Ensure an inert atmosphere. 2. Add the thiol to the reaction mixture just before the alkylating agent.
Poor Regioselectivity
1. Multiple leaving groups on the pyridazine ring. 2. Competing reaction sites with similar reactivity.
1. Use a sterically hindered base or nucleophile to favor the less hindered site. 2. Employ regioselective metalation-cross-coupling strategies.[11]
Difficult Purification
1. Product and starting material have similar polarity. 2. Formation of tar-like products.[12]
1. Use acid-base extraction; the basic pyridazine can be extracted into an acidic aqueous layer.[13] 2. Run the reaction at a lower concentration and temperature to minimize polymerization/tar formation.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route and the potential competing side reactions, as well as a logical workflow for troubleshooting common issues.
Caption: Key reaction pathways in pyridazine thioether synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Validated Experimental Protocol
Protocol: Synthesis of a 3-Alkylthio-6-chloropyridazine
This protocol details a standard procedure for the nucleophilic aromatic substitution of 3,6-dichloropyridazine with a generic alkanethiol, incorporating best practices to minimize common side reactions.
Materials & Reagents:
3,6-Dichloropyridazine
Alkanethiol (e.g., 1-Propanethiol)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl Acetate
Brine (saturated NaCl solution)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Nitrogen or Argon gas inlet
Septa
Syringes
Separatory funnel
Rotary evaporator
Procedure:
Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask with stir bar and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of Nitrogen or Argon.
Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the dichloropyridazine.
Nucleophile Addition: Begin stirring the suspension. Slowly add the alkanethiol (1.1 eq) dropwise via syringe over 5 minutes.
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers and wash with deionized water, followed by a wash with brine.
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure pyridazine thioether.[12]
References
TopSCHOLAR. (n.d.). Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. Retrieved from Western Kentucky University website: [Link]
Georg Thieme Verlag. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 127-248.
Douglas, C. J., & Blum, T. R. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 140(35), 10953–10957. [Link]
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University and Research. [Link]
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]
Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181.
Yanai, S., Takeda, S., & Nishikawa, M. (1973). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Heterocycles, 1(2), 219.
Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(11), 3947-3949.
Elnagdi, M. H., Elmoghayar, M. R., & Elgemeie, G. E. (1984). New routes for synthesis of pyridazines, pyridines and their fused derivatives. Advances in Heterocyclic Chemistry, 37, 263-328.
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]
Zhang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Medicinal Chemistry, 15(3), 661-666. [Link]
Hamze, C., Brossier, J., Karaghiosoff, K., & Knochel, P. (2023). Preparation of non-symmetrical pyridazine thioethers (3 a–e) and... ResearchGate. Retrieved from [Link]
Kalvet, I., et al. (2020). Automated Alkylation of Heteroaromatic Thioethers with Organozinc Reagents for Library Synthesis. Organic Letters, 22(12), 4643-4647.
Zhang, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485.
Chen, L., Thompson, L. K., & Bridson, J. N. (1992). Coordination chemistry of thioether-pyridazine macrocycles. I. Synthetic, structural, and spectroscopic studies of Cu(I) and Cu(II) complexes of novel thioether-pyridazine macrocycles that contain two or three pyridazine subunits. Canadian Journal of Chemistry, 70(7), 1886-1896.
Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]
Aquino, A. J. A., & Lischka, H. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 25(1), 1.
Technical Support Center: Troubleshooting 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Purification
Welcome to the Technical Support Center for chromatography and purification. This guide is specifically engineered for researchers and drug development professionals working with 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chromatography and purification. This guide is specifically engineered for researchers and drug development professionals working with 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2).
Purifying functionalized heterocycles presents unique chromatographic challenges. This compound combines a basic, hydrogen-bond-accepting pyridazine ring, a reactive chloro-substituent, an oxidation-prone thioether linkage, and a polar hydroxyl group. Below, we dissect the physicochemical causality behind common purification failures and provide self-validating protocols to ensure high-yield, high-purity recovery.
To troubleshoot effectively, we must first understand the quantitative parameters governing the molecule's behavior on a stationary phase.
Property
Value
Chromatographic Causality
Molecular Weight
190.65 g/mol
Elutes well within standard small-molecule mass ranges; no size-exclusion effects expected[1].
LogP (Predicted)
~1.21
Moderately polar. In Reversed-Phase (RP) HPLC, this low lipophilicity requires a highly aqueous mobile phase to achieve sufficient retention (k' > 2)[1].
Topological Polar Surface Area (TPSA)
46.01 Ų
The high TPSA dictates strong adsorption on normal-phase silica, requiring highly polar modifiers for elution[1].
H-Bond Donors
1 (-OH)
Capable of donating hydrogen bonds to the stationary phase, increasing retention time.
H-Bond Acceptors
4 (N, N, O, S)
The basic pyridazine nitrogens strongly accept hydrogen bonds from acidic residual silanols, which is the primary driver of peak tailing[1][2].
Diagnostic Troubleshooting Workflow
Use the logical workflow below to diagnose your specific purification issue based on the chromatographic readout.
Caption: Logical workflow for troubleshooting 2-[(6-Chloro-3-pyridazinyl)thio]ethanol chromatography.
Q1: Why does my compound streak heavily on normal-phase silica TLC and flash columns?
The Causality: The pyridazine ring contains two basic nitrogen atoms. Standard silica gel surfaces are populated with residual silanol groups (Si-OH) which are weakly acidic. As the compound travels down the column, the basic nitrogens undergo strong secondary interactions (hydrogen bonding and ion-exchange) with these acidic silanols[3][4]. Because this secondary interaction has much slower desorption kinetics than the primary solvent partition mechanism, a fraction of the molecules are "held back," resulting in a broad trailing edge or "streaking"[2].
The Solution: You must mask the active silanol sites. Add a competing base, such as 1-2% Triethylamine (TEA), to your mobile phase[3]. TEA is a stronger, sterically unhindered base that preferentially binds to and neutralizes the acidic silanols, allowing the pyridazine derivative to elute sharply based purely on primary partitioning.
Q2: I am seeing extra polar peaks forming during purification. Is the compound unstable?
The Causality: 2-[(6-Chloro-3-pyridazinyl)thio]ethanol contains a thioether (-S-) linkage. Thioethers are highly susceptible to oxidation, rapidly forming highly polar sulfoxides (-SO-) or sulfones (-SO₂-) when exposed to atmospheric oxygen, light, or peroxides. This is especially problematic if you are using aged ethereal solvents (like THF or diethyl ether) which accumulate peroxides over time.
The Solution: Ensure all solvents are freshly distilled, degassed, and peroxide-free. To validate whether the degradation is an artifact of the column chemistry (e.g., silica-induced hydrolysis of the chloro-group) or pre-existing in your flask, perform the 2D-TLC Degradation Assay (see Protocol 2).
Q3: How do I improve retention and resolution in Reversed-Phase HPLC (RP-HPLC)?
The Causality: With a LogP of ~1.21, the compound is relatively polar. If your starting organic modifier concentration is too high, the compound will elute in the void volume[1]. Furthermore, at mid-pH levels (pH 5-7), residual silanols on C18 columns become ionized (Si-O⁻). These negatively charged sites act as cation-exchangers, strongly retaining protonated basic species and destroying peak symmetry[5].
The Solution: Use an end-capped or polar-embedded C18 column to physically block residual silanol activity[5]. Adjust the mobile phase pH to ~3.0 using formic acid or a phosphate buffer. Operating at a lower pH ensures the silanol groups remain protonated (Si-OH), shutting down the destructive ion-exchange mechanism and restoring peak symmetry[2][3].
This protocol utilizes competitive binding to eliminate secondary kinetic interactions on silica.
Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent. Mix thoroughly.
Column Equilibration (Critical Step): Flush the packed silica column with a minimum of 3 Column Volumes (CV) of the TEA-modified solvent.
Validation Check: Check the pH of the eluent exiting the column. It should be basic. If it is neutral, the silica is still absorbing TEA; continue flushing until the silanols are fully masked[3].
Sample Loading: Dissolve the crude 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in the absolute minimum volume of the TEA-modified mobile phase. Load evenly onto the column head.
Elution: Run the gradient. Monitor fractions via TLC using the same TEA-modified eluent.
Post-Purification: Evaporate fractions under reduced pressure at <40°C. Note: TEA can be difficult to remove completely; placing the final product under high vacuum (lyophilizer or Schlenk line) for 12 hours is required to achieve NMR-grade purity.
This self-validating system definitively isolates column-induced degradation from sample-flask impurities.
Spotting: Take a perfectly square TLC plate (e.g., 5x5 cm). Spot your sample mixture in the absolute bottom-left corner, 1 cm from each edge[3].
First Dimension: Develop the plate in your chosen solvent system. Remove the plate, mark the solvent front, and let it dry completely in a dark, ambient environment.
Second Dimension: Rotate the dried plate exactly 90 degrees counter-clockwise. Develop the plate a second time in the exact same solvent system[3].
Analysis & Causality: Visualize the plate under UV (254 nm).
Stable System: All spots will lie perfectly on a 45-degree diagonal line extending from the origin. The Rf values in both dimensions are identical.
Degrading System: If spots appear off the diagonal line, it proves the compound degraded while sitting on the dry silica between runs. If this occurs, standard silica is too harsh; you must switch to a less acidic stationary phase like neutral alumina or a polymer-based resin[3].
References
Chromanik Technologies. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik. Available at: [Link]
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech. Available at: [Link]
Technical Support Center: Troubleshooting 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Stability
Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, working with bifunctional heterocycles like 2-[(6-Chloro-3-pyridazinyl)thio]ethanol requires a precise unders...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, working with bifunctional heterocycles like 2-[(6-Chloro-3-pyridazinyl)thio]ethanol requires a precise understanding of its structural vulnerabilities.
This compound features two highly reactive loci: a thioether linkage and a chloropyridazine ring . When placed in solution, these functional groups are subjected to competing thermodynamic and kinetic degradation pathways. This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your formulations and validate your analytical observations.
Part 1: Mechanistic Degradation Pathways
To successfully troubleshoot stability issues, we must first map the causality of the degradation. The molecule is primarily susceptible to two distinct pathways: oxidative stress at the sulfur atom and nucleophilic aromatic substitution (SNAr) at the C6-chlorine bond.
Fig 1: Divergent chemical degradation pathways of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in solution.
Part 2: Diagnostic FAQs
Q1: My LC-MS stability indicating assay shows new peaks with +16 Da and +32 Da mass shifts over time. What is driving this, and how do I prevent it?A1: You are observing the classic signature of thioether oxidation . The sulfur atom in the thioether linkage is highly nucleophilic and will readily attack reactive oxygen species (ROS) or trace hydroperoxides present in the solution, forming a sulfoxide (+16 Da) in the first step, and eventually a sulfone (+32 Da)[1][2].
Causality: This is often triggered by trace peroxides found in common polymeric excipients (e.g., PEGs, Polysorbates) or dissolved atmospheric oxygen catalyzed by trace transition metals in your buffer salts.
Solution: Switch to high-purity, peroxide-free excipients. Sparge your aqueous buffers with Argon or Nitrogen prior to dissolution to displace dissolved oxygen. If the formulation allows, the addition of a water-soluble antioxidant (e.g., methionine or ascorbic acid) can act as a sacrificial scavenger.
Q2: I observe a major degradation product with a mass shift of approximately -18.5 Da (loss of the Chlorine isotope pattern). Why is the C-Cl bond failing in my aqueous buffer?A2: You are observing hydrolytic degradation via Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring is characterized by two adjacent nitrogen atoms that strongly withdraw electron density, creating a highly electron-deficient π-system[3]. This activates the 6-chloro position, making it highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). The resulting addition-elimination mechanism displaces the chloride ion, yielding a thermodynamically stable pyridazin-3(2H)-one derivative[4].
Causality: This reaction is highly pH-dependent and accelerates exponentially in basic conditions (pH > 7.5).
Solution: Lower the pH of your formulation. The optimal stability window for chloropyridazines in aqueous media is typically slightly acidic (pH 5.0 – 6.0), which suppresses the concentration of nucleophilic hydroxide ions.
Q3: Can I formulate this compound in Tris or other amine-containing biological buffers?A3:No. Primary and secondary amines (like those in Tris buffer) are potent nucleophiles. Because the 6-chloro position of the pyridazine ring is highly activated for SNAr[3], the amine will rapidly attack the C6 carbon, displacing the chlorine and forming a covalent amine adduct.
Solution: Strictly utilize non-nucleophilic buffers such as phosphate, acetate, or citrate.
Part 3: Quantitative Degradation Signatures
To assist your analytical team in rapidly identifying degradation products, refer to the following quantitative summary of expected LC-MS signatures.
Degradation Pathway
Stress Condition
Mechanism
Expected Mass Shift (ΔDa)
Isotope Pattern Change
Oxidation (Stage 1)
H₂O₂, O₂, Peroxides
Thioether → Sulfoxide
+15.99
Retains ³⁵Cl/³⁷Cl (3:1) ratio
Oxidation (Stage 2)
Prolonged Oxidative Stress
Sulfoxide → Sulfone
+31.99
Retains ³⁵Cl/³⁷Cl (3:1) ratio
Base Hydrolysis
pH > 7.5, Heat
SNAr (Cl → OH)
-18.44
Loss of Cl isotope signature
Amine Adduct
Tris Buffer, Amines
SNAr (Cl → NHR)
Variable (Buffer dependent)
Loss of Cl isotope signature
Part 4: Experimental Troubleshooting Workflows
When a stability failure occurs, do not guess the mechanism. Implement the following self-validating protocols to definitively isolate the root cause.
Protocol 1: Self-Validating Oxidative Stress Test
Purpose: To confirm if an unknown LC-MS peak is an oxidative degradant by intentionally forcing the reaction under controlled conditions.
Buffer Preparation: Prepare a 50 mM Phosphate buffer at pH 6.0 .
Causality: Using pH 6.0 deliberately suppresses the competing base-catalyzed SNAr hydrolysis pathway, isolating oxidation as the sole experimental variable.
Spiking: Dissolve the API to a concentration of 1 mg/mL. Add H₂O₂ to achieve a final concentration of 0.3% (w/v).
Causality: This provides a controlled excess of ROS. The nucleophilic sulfur will attack the H₂O₂[2], rapidly driving the formation of the sulfoxide without cleaving the molecule.
Quenching & Kinetics: Extract 100 µL aliquots at 1h, 4h, and 24h. Immediately quench each aliquot by adding 10 µL of 1M Sodium Thiosulfate.
Causality: Thiosulfate instantly reduces residual H₂O₂, halting the oxidation to provide accurate, time-resolved kinetic snapshots for LC-MS analysis. Match the retention time and mass of these forced degradants against your unknown stability samples.
Protocol 2: pH-Rate Hydrolysis Profiling
Purpose: To define the safe formulation pH window and calculate the degradation kinetics of the SNAr pathway.
Matrix Setup: Prepare four 50 mM non-nucleophilic buffers (Acetate pH 4.0, Phosphate pH 6.0, Phosphate pH 8.0, Carbonate pH 10.0).
Accelerated Stress: Dissolve the API to 0.5 mg/mL in each buffer. Incubate the vials in a thermomixer at 40°C in the dark.
Causality: Heat accelerates the SNAr addition-elimination mechanism[3], allowing you to yield measurable degradation within 48 hours while keeping the samples in the dark prevents confounding photolytic degradation of the pyridazine ring.
Analysis: Analyze via LC-UV/MS at 0, 12, 24, and 48 hours. Track the disappearance of the parent mass and the emergence of the [M - 18.5 Da] peak to calculate the pseudo-first-order degradation rate constant (
kobs
) at each pH.
Fig 2: Decision tree for rapid analytical troubleshooting of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol solutions.
Technical Support Center: Troubleshooting 3,6-Dichloropyridazine Removal
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in medicinal chemistry and agrochemical synthesis: the removal of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in medicinal chemistry and agrochemical synthesis: the removal of unreacted 3,6-dichloropyridazine (3,6-DCP) from reaction mixtures.
3,6-DCP is a highly versatile electrophilic building block used extensively in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, because it is typically used in stoichiometric excess to drive reactions to completion, researchers are frequently left with a crude mixture containing the desired product and stubborn traces of unreacted 3,6-DCP. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity.
Part 1: Physicochemical Profiling
To understand why 3,6-DCP is difficult to remove, we must first analyze its physical and chemical properties. Standard purification techniques often fail because researchers treat 3,6-DCP like a typical organic impurity, ignoring its specific partition coefficients and lack of ionizable protons.
Table 1: Physicochemical Properties of 3,6-Dichloropyridazine
Non-ionizable at standard workup pH ranges (pH 1–14); acid/base extraction is completely ineffective.
Part 2: Strategic Decision Matrix
Choosing the right purification method depends entirely on the scale of your reaction and the physicochemical nature of your target product. Use the logical workflow below to determine your optimal path.
Decision matrix for selecting the optimal 3,6-dichloropyridazine removal strategy.
Part 3: Troubleshooting FAQs
Q1: Why is my standard aqueous workup failing to remove 3,6-dichloropyridazine?A1: The failure of aqueous workup is rooted in the molecule's partition coefficient and acid-base chemistry. With a predicted pKa of -1.18[1], 3,6-DCP lacks any protons that can be easily abstracted by standard bases (like NaHCO₃ or NaOH), nor is it basic enough to be protonated by dilute aqueous acids (like 1M HCl). Because it remains entirely neutral and is highly lipophilic (soluble in chloroform and dichloromethane[1]), it will quantitatively partition into your organic layer alongside your product.
Q2: My product is neutral and highly lipophilic, just like 3,6-DCP. How can I separate them without tedious column chromatography?A2: You must exploit the chemical reactivity of 3,6-DCP rather than its physical properties. 3,6-DCP is an electrophile. If your target product no longer contains highly nucleophilic centers, you can introduce a solid-supported nucleophile (such as silica-bound propylamine or a thiol resin). The unreacted 3,6-DCP will undergo an SNAr reaction with the resin, covalently tethering itself to the solid support. A simple filtration will then leave your pure product in the filtrate.
Q3: I am scaling up a reaction to 50 grams. Resin scavenging is too expensive at this scale. What is the industrial standard?A3: At a multi-gram or kilogram scale, selective crystallization is the preferred method. Industrial processes often utilize a sodium metabisulfite treatment followed by controlled cooling. The addition of sodium metabisulfite reacts with specific impurities, and by manipulating the temperature (cooling to ~10 °C), 3,6-DCP can be selectively crystallized or kept in solution depending on the solvent system (e.g., utilizing its 65–69 °C melting point and differential solubility)[3],[1]. Alternatively, a solvent/antisolvent precipitation using a minimal amount of ethyl acetate and a large excess of cold hexanes can selectively crash out polar products while leaving 3,6-DCP in the supernatant.
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemical Scavenging via Nucleophilic Resin (Small to Medium Scale)
Causality: This protocol uses a primary amine functionalized silica resin. The amine acts as a nucleophile, attacking the remaining electron-deficient C-Cl bond on the unreacted 3,6-DCP. Heating is required to overcome the activation energy barrier, as the initial substitution (during your main reaction) slightly deactivates the pyridazine ring.
Covalent scavenging workflow for the chemical removal of excess 3,6-dichloropyridazine.
Step-by-Step Methodology:
Solvent Exchange: Concentrate your crude reaction mixture in vacuo and redissolve it in a polar aprotic solvent compatible with SNAr (e.g., THF or DMF, 10 mL per gram of crude).
Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted 3,6-DCP) of Silica-bound Propylamine (Si-Propylamine) or a polymer-supported thiol resin.
Agitation: Add a mild, non-nucleophilic base (e.g., 1.5 eq of DIPEA) to act as an acid scavenger for the generated HCl. Heat the suspension to 50 °C and agitate gently for 2 to 4 hours.
Self-Validation Step (TLC/LC-MS): Before proceeding, take a 10 µL aliquot of the supernatant. Run a TLC (UV 254 nm) against a pure 3,6-DCP standard. Validation: The protocol is successful only when the high-Rf spot corresponding to 3,6-DCP has completely disappeared from the supernatant. If present, add 1.0 eq more resin and stir for an additional hour.
Filtration: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin cake thoroughly with ethyl acetate (3 × 15 mL) to ensure complete recovery of your target product.
Concentration: Concentrate the combined filtrates in vacuo to yield the 3,6-DCP-free product.
Causality: 3,6-DCP is highly soluble in polar and halogenated solvents but exhibits poor solubility in cold, non-polar aliphatic hydrocarbons. By dissolving the crude mixture in a minimal amount of a "good" solvent and titrating in a "bad" solvent (antisolvent), we can force the differential precipitation of the target molecule.
Step-by-Step Methodology:
Initial Dissolution: Dissolve the crude mixture in the absolute minimum volume of warm Ethyl Acetate (approx. 40 °C). Ensure complete dissolution.
Antisolvent Titration: Transfer the flask to a vigorously stirring magnetic plate. Dropwise, begin adding cold Hexanes (0 °C).
Nucleation Monitoring: Continue adding hexanes until the solution becomes persistently cloudy (the cloud point). Stop the addition and allow the mixture to stir for 15 minutes to encourage crystal nucleation of your target product.
Complete Precipitation: Once nucleation is observed, slowly add an additional 3 to 5 volumes of cold hexanes to drive the precipitation of the product to completion. 3,6-DCP, due to its low melting point (65–69 °C)[1] and specific solubility profile, will largely remain in the supernatant.
Self-Validation Step (Filtrate Check): Filter the precipitate. To validate the separation, perform an LC-MS on both the solid cake and the filtrate. Validation: The solid cake should show >95% purity of the target mass, while the filtrate will show the dominant mass of 3,6-DCP (m/z ~148.98).
Washing: Wash the filter cake with ice-cold hexanes (2 × 20 mL) and dry under high vacuum.
References
Google Patents. "US3004027A - Process for purification of 3,6-dichloropyridazine".
Technical Support Center: Scale-Up of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Welcome to the Technical Support Center for the synthesis and scale-up of 2-[(6-chloro-3-pyridazinyl)thio]ethanol (CAS 17285-06-2). This compound is a highly valuable building block in drug development, synthesized via t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 2-[(6-chloro-3-pyridazinyl)thio]ethanol (CAS 17285-06-2). This compound is a highly valuable building block in drug development, synthesized via the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with 2-mercaptoethanol.
Transitioning this reaction from a benchtop flask to a pilot-scale reactor introduces severe engineering and chemical challenges. The electron-deficient nature of the pyridazine ring makes it highly reactive, leading to issues with regioselectivity, severe exotherms, and reagent degradation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure a safe and high-yielding scale-up campaign.
Mechanistic Pathway & Reaction Logic
To successfully scale this process, you must first understand the competing pathways at play. The SNAr reaction proceeds via a Meisenheimer complex. Because the starting material possesses two identical, highly activated leaving groups, the system is inherently susceptible to over-reaction[2].
Caption: Reaction network for 2-[(6-chloro-3-pyridazinyl)thio]ethanol synthesis showing competitive pathways.
Troubleshooting FAQs
Q1: Why am I seeing >10% of the bis-substituted byproduct at the 1-kg scale, despite using exactly 1.0 equivalent of 2-mercaptoethanol?Causality: At the bench scale, rapid magnetic stirring disperses the thiolate instantly. In larger reactors, imperfect mixing creates localized zones of high thiolate concentration. Coupled with the exothermic nature of the first substitution, these localized "hot spots" provide the activation energy required for the second substitution to occur before the bulk electrophile is consumed, fundamentally altering the [2].
Solution: Transition from a batch addition to a semi-batch dosing strategy. Dissolve 3,6-dichloropyridazine in the bulk solvent and dose the base continuously over 4-6 hours under high-shear agitation.
Q2: My reaction conversion stalls at 80-85%, and LC-MS shows a new, highly non-polar impurity. What is causing this?Causality: The non-polar impurity is 2-hydroxyethyl disulfide. Under basic conditions, aliphatic thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. This side reaction consumes your nucleophile, altering the stoichiometry and permanently halting conversion.
Solution: The system must be rigorously anaerobic. Sparge all solvents with nitrogen or argon for at least 30 minutes prior to use. Maintain a positive inert gas pressure throughout the reaction and base dosing phases.
Q3: How do I safely manage the thermal risks associated with this reaction during scale-up?Causality: Nucleophilic aromatic substitutions on highly electron-deficient heterocycles are notoriously exothermic. The accumulation of unreacted base and thiol at elevated temperatures can lead to rapid, uncontrollable decomposition of the reaction mass, resulting in [3].
Solution: Conduct a reaction calorimetry study to determine the adiabatic temperature rise (
ΔTad
). Ensure the dosing rate of the base is directly coupled to the jacket cooling capacity (
qrxn≤qcool
). Never dose the electrophile into a bulk solution of the thiolate at scale[4].
Quantitative Data: Base Selection & Scale-Up Metrics
The choice of base dictates the reaction's phase behavior, exotherm profile, and impurity generation. Use the following table to select the appropriate base for your specific reactor capabilities.
Base Type
Phase Behavior
Exotherm Risk
Bis-Substitution Risk
Scale-Up Recommendation
DIPEA
Homogeneous
Moderate
Low
Optimal for Pilot Scale. Soluble base ensures predictable kinetics and eliminates mass-transfer limitations.
K₂CO₃
Heterogeneous
Low (Mass-transfer limited)
Moderate
Good for Bench/Kilo. Requires high-shear impellers. Slower reaction rate naturally dampens the exotherm.
NaOH (aq)
Biphasic
High
High
Not Recommended. Rapid, highly exothermic deprotonation leads to severe hot spots and high impurity profiles.
Self-Validating Standard Operating Procedure (1-kg Scale)
This protocol utilizes a self-validating feedback loop based on internal temperature to ensure safety and high regioselectivity.
Materials:
3,6-Dichloropyridazine: 1.00 kg (6.71 mol, 1.0 eq)
2-Mercaptoethanol: 0.535 kg (6.85 mol, 1.02 eq)
N,N-Diisopropylethylamine (DIPEA): 0.95 kg (7.38 mol, 1.1 eq)
Tetrahydrofuran (THF): 10 L
Step-by-Step Methodology:
System Preparation: Purge the 20-L jacketed reactor with N₂ for 30 minutes. Charge 10 L of THF and sparge with N₂ for an additional 15 minutes to establish an anaerobic environment.
Electrophile Dissolution: Charge 1.00 kg of 3,6-dichloropyridazine into the reactor. Stir at 250 RPM until complete dissolution is visually confirmed.
Nucleophile Addition: Add 0.535 kg of 2-mercaptoethanol in a single portion. (Note: No reaction occurs without the base).
Thermal Equilibration: Set the jacket temperature to -5°C. Wait until the internal reaction temperature (
Tint
) reaches 0°C to 2°C.
Controlled Dosing (Self-Validating Step): Begin dosing DIPEA via a metering pump at a rate of 4.0 mL/min.
Validation Logic: Continuously monitor
Tint
. If
Tint
exceeds 5°C, the heat generation has surpassed the jacket's cooling capacity. The pump must automatically pause until
Tint
drops back to 2°C. This ensures the reaction never enters a runaway state and suppresses bis-substitution.
Aging: Once dosing is complete, maintain
Tint
at 5°C and stir for 2 hours. Sample for HPLC analysis (Target: <2% remaining 3,6-dichloropyridazine).
Quench: Slowly add 2.0 L of cold 0.5 M HCl to neutralize excess DIPEA and halt all reactivity.
Downstream Processing & Isolation Workflow
Chromatography is unfeasible at the kilogram scale. The following workflow leverages the differential solubility of the product and impurities to achieve >98% purity through controlled crystallization.
Caption: Scalable downstream processing workflow eliminating the need for chromatography.
References
Title: Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series.
Source: ResearchGate / Advances in Heterocyclic Chemistry.
URL: [Link][1]
Title: PYRIDAZINES, 85. ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES.
Source: Semantic Scholar / Heterocycles.
URL: [Link][2]
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes.
Source: ACS Publications / Organic Process Research & Development.
URL: [Link][4]
Title: Major Accident Hazards Bureau - Runaway Reactions (Bulletin No. 9).
Source: European Commission (MINERVA).
URL: [Link][3]
Technical Support Center: Regioselective Mono-Substitution in Pyridazine Synthesis
Welcome to the Pyridazine Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with regioselectivity during the Nucleophilic Aromatic Substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyridazine Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with regioselectivity during the Nucleophilic Aromatic Substitution (SNAr) of dihalo-pyridazines.
Core Principles: The Causality of Regioselectivity
3,6-Dichloropyridazine is a highly versatile, electron-deficient heterocyclic building block widely used in medicinal chemistry[1]. Because the pyridazine ring is activated by two electronegative nitrogen atoms and two chloro substituents, it readily undergoes SNAr. However, the primary synthetic challenge is preventing the nucleophile from substituting both chlorine atoms (di-substitution).
The Mechanistic "Why":
Clean mono-substitution is fundamentally driven by electronic deactivation[2]. When the first chlorine atom is displaced by a nucleophile containing a lone pair (such as an amine, alkoxide, or thiolate), the newly introduced group acts as an electron-donating group (EDG) via resonance (+M effect). This electron donation significantly increases the electron density of the pyridazine ring, raising the activation energy (
Ea
) required for a second nucleophilic attack. Consequently, the mono-substituted intermediate is inherently deactivated, making the displacement of the second halide require much more forcing conditions[2].
Mechanistic pathway showing how ring deactivation prevents di-substitution.
Troubleshooting Guide & FAQs
Q1: I am observing 10–15% of the di-substituted byproduct alongside my target mono-substituted product. How do I suppress this over-reaction?A: Di-substitution occurs when the local concentration of the nucleophile is too high or the thermal energy of the system exceeds the
Ea
of the deactivated mono-substituted intermediate.
Actionable Fix: Implement "Reverse Addition." Instead of adding the solid pyridazine to a solution of the nucleophile, dissolve the 3,6-dichloropyridazine first, cool it to 0 °C, and add the nucleophile dropwise. Strictly limit the nucleophile stoichiometry to 1.00 – 1.05 equivalents.
Q2: My reaction stalls at 80% conversion. If I increase the temperature to push it to completion, I get di-substitution. What is the self-validating solution?A: Stalling is rarely an issue of insufficient thermal energy for the first substitution; it is usually caused by the precipitation of the active nucleophile, poor solubility of the starting material, or acid-driven deactivation (if HCl byproduct neutralizes your nucleophile).
Actionable Fix: Switch to a more polar aprotic solvent (e.g., DMF or DMSO) to keep all species in solution. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Self-Validation: Take LC-MS aliquots every 30 minutes. If the starting material (SM) peak area remains static across two consecutive timepoints while the mono-substituted peak is present, the reaction has stalled due to reagent depletion. Add 0.05 equivalents of the nucleophile rather than increasing the heat.
Q3: Does the choice of nucleophile affect the risk of di-substitution?A: Yes, significantly. Primary amines and alkoxides are strong nucleophiles that become potent EDGs once attached, providing excellent differentiation between the first and second substitutions[3]. Thiolates, however, are highly nucleophilic but less effective at donating electron density via resonance due to orbital size mismatch with the carbon ring. Thus, thio-substituted pyridazines are much more prone to di-substitution and subsequent metalation, requiring stricter temperature control (often -20 °C)[4].
Decision tree for troubleshooting common issues in pyridazine SNAr reactions.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and the ratio of mono- to di-substitution using a standard secondary amine (morpholine) and 3,6-dichloropyridazine.
Temperature
Equivalents of Amine
Solvent
Base
Mono-Substitution Yield (%)
Di-Substitution Yield (%)
0 °C
1.00
DCM
DIPEA (1.2 eq)
92%
< 1%
25 °C
1.05
DCM
DIPEA (1.2 eq)
88%
4%
25 °C
2.50
DMF
K₂CO₃ (3.0 eq)
45%
55%
80 °C
3.00
DMF
K₂CO₃ (3.0 eq)
0%
98%
Note: To achieve unsymmetrical 3,6-disubstituted pyridazines, researchers typically isolate the clean mono-substituted product first, and then subject it to Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to functionalize the remaining chlorine atom[5].
Validated Experimental Protocol: Mono-Amination
This protocol outlines a self-validating methodology for the regioselective mono-amination of 3,6-dichloropyridazine, specifically designed to eliminate di-substitution.
Materials:
3,6-Dichloropyridazine (1.0 eq, limiting reagent)
Amine nucleophile (e.g., Morpholine) (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
Dissolution: Add 3,6-dichloropyridazine (1.0 eq) to the flask and dissolve completely in anhydrous DCM (0.2 M concentration). Causality: Ensuring complete dissolution prevents localized concentration gradients that lead to over-reaction.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Base Addition: Inject DIPEA (1.2 eq) into the stirring solution.
Nucleophile Addition (Critical Step): Dilute the amine nucleophile (1.05 eq) in a small volume of DCM. Using a syringe pump or an addition funnel, add the amine solution dropwise over 30 minutes. Causality: Dropwise addition ensures the unreacted starting material is always in vast excess relative to the active nucleophile, kinetically favoring mono-substitution.
Self-Validation & Monitoring: After 1 hour, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. You should observe the depletion of the SM mass (m/z 148, 150) and the appearance of the mono-substituted mass. If the di-substituted mass appears, halt the addition immediately.
Workup: Once LC-MS confirms >95% conversion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure mono-substituted pyridazine.
Technical Support Center: NMR Troubleshooting for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Derivatives
Welcome to the advanced technical support center for the structural elucidation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support center for the structural elucidation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic peak picking. Here, we explore the fundamental quantum mechanical and chemical microenvironments that dictate spectral behavior, providing you with field-proven methodologies to resolve complex overlapping signals, dynamic line broadening, and solvent-induced shifts.
Core NMR Characteristics: Quantitative Baseline
Before troubleshooting, you must establish a reliable baseline. The table below summarizes the expected ¹H NMR chemical shifts and coupling constants for the core scaffold. Variations will occur based on derivative substitutions, but the fundamental spin systems remain consistent.
Table 1: Typical ¹H NMR Chemical Shifts for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Proton Environment
Multiplicity
Typical Shift (δ, ppm) in CDCl₃
Typical Shift (δ, ppm) in DMSO-d₆
Coupling Constant (J)
Pyridazine H-4
Doublet (d)
7.30 – 7.50
7.60 – 7.80
~9.0 – 9.4 Hz
Pyridazine H-5
Doublet (d)
7.40 – 7.60
7.80 – 8.00
~9.0 – 9.4 Hz
-S-CH₂-
Triplet (t)
3.30 – 3.50
3.20 – 3.40
~6.5 – 7.0 Hz
-CH₂-OH
Triplet (t) *
3.80 – 4.00
3.60 – 3.80
~6.5 – 7.0 Hz
-OH
Broad (br s)
2.50 – 4.50 (Variable)
4.80 – 5.20 (t)
~5.5 Hz (in DMSO)
*Note: The -CH₂-OH signal may appear as a multiplet (quartet-like) in DMSO-d₆ if ³J coupling to the -OH proton is successfully locked.
Frequently Asked Questions (FAQs)
Q1: Why do the H-4 and H-5 protons of the pyridazine ring sometimes appear as a complex multiplet rather than two clean doublets?A1: In a perfectly isolated 3,6-disubstituted pyridazine system, H-4 and H-5 form a classic AB spin system with a characteristic ortho-coupling constant (³J) of approximately 9.0 to 9.4 Hz[1]. However, if the chemical shift difference (Δν) between H-4 and H-5 approaches the magnitude of their coupling constant (J), second-order effects (roofing) occur. In extreme cases (Δν ≈ J), the signals collapse into a tightly coupled multiplet.
Causality & Solution: This is a magnetic field-dependent phenomenon. Switch to a higher magnetic field spectrometer (e.g., from 400 MHz to 600 MHz) to increase Δν, or change the solvent (e.g., from CDCl₃ to DMSO-d₆) to differentially solvate the molecule and separate the shifts[2].
Q2: How do I reliably differentiate the -S-CH₂- and -CH₂-OH protons in the aliphatic region?A2: The electronegativity difference between sulfur and oxygen is the primary driver here. Oxygen is significantly more electronegative, deshielding the adjacent -CH₂-OH protons more strongly than sulfur deshields the -S-CH₂- protons. Consequently, the -CH₂-OH triplet typically appears downfield (~3.7–4.0 ppm) compared to the -S-CH₂- triplet (~3.2–3.5 ppm)[3].
Q3: The hydroxyl (-OH) proton is completely missing from my ¹H NMR spectrum. Is my compound degraded?A3: Not necessarily. The visibility of exchangeable protons (-OH, -NH) is highly dependent on the solvent, temperature, and trace impurities. In CDCl₃, trace acidic impurities or water facilitate rapid intermolecular proton exchange, averaging the signal into the baseline or merging it with the water peak.
Causality & Solution: DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the -OH proton and slowing the exchange rate on the NMR timescale[4]. Switching to DMSO-d₆ often reveals the -OH signal as a clean triplet (due to ³J coupling with the adjacent CH₂).
Q4: How do I confirm the regiochemistry if a nucleophilic substitution occurs at the pyridazine ring (e.g., displacing the 6-chloro group)?A4: The coupling constant of the pyridazine protons is your diagnostic handle. The ³J coupling of ~9.3 Hz is strictly characteristic of ortho protons (H-4 and H-5)[5]. If substitution leads to a rearrangement or a different isomer where the protons are meta or para to each other, this coupling constant will drop significantly (to ~1–3 Hz for meta, or <1 Hz for para).
Troubleshooting Workflows
Workflow 1: 2D NMR Protocol for Unambiguous Side-Chain Assignment
When derivatization introduces overlapping aliphatic signals, 1D ¹H NMR is insufficient. Use this self-validating 2D NMR workflow.
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of dry DMSO-d₆. Ensure the solvent is sourced from a fresh ampoule to prevent water-induced exchange.
Acquire COSY (Correlation Spectroscopy): Map the continuous spin system.
Action: Trace the cross-peaks from the locked -OH proton (~5.0 ppm) to the -CH₂-OH protons (~3.7 ppm), and subsequently to the -S-CH₂- protons (~3.3 ppm).
Acquire HSQC (Heteronuclear Single Quantum Coherence): Assign the directly attached carbons.
Action: Correlate the downfield protons (~3.7 ppm) to the oxygen-bearing carbon (~60 ppm) and the upfield protons (~3.3 ppm) to the sulfur-bearing carbon (~30-35 ppm).
Acquire HMBC (Heteronuclear Multiple Bond Correlation): Prove the connectivity to the pyridazine core.
Self-Validation Check: Look for a 3-bond correlation (³J_CH) from the -S-CH₂- protons to the C-3 carbon of the pyridazine ring. If the HMBC shows a correlation from the -CH₂-OH protons to the C-3 pyridazine carbon, your structural assignment is incorrect (implying an oxygen-linked ether rather than a thioether). The correct structure must show the -S-CH₂- protons correlating to C-3.
Workflow 2: Resolving Pyridazine Ring Signal Broadening (VT-NMR)
Bulky derivatives can cause restricted rotation around the C-S bond, leading to line broadening of the pyridazine protons.
Initial Assessment: If H-4/H-5 signals appear as broad humps instead of sharp doublets (J ≈ 9 Hz), suspect dynamic conformational exchange.
Solvent Selection: Prepare the sample in a high-boiling solvent like DMSO-d₆ or DMF-d₇.
VT-NMR Execution: Increase the probe temperature in 10 °C increments (e.g., from 25 °C to 80 °C), allowing 5 minutes for thermal equilibration at each step.
Data Analysis & Self-Validation:
Self-Validation Check: If the signals sharpen into clean doublets at elevated temperatures (surpassing the coalescence temperature) and return to broad singlets upon cooling, the phenomenon is definitively dynamic. If the signals remain broad regardless of temperature, the issue is likely paramagnetic impurities or poor shimming, requiring sample repreparation.
Mandatory Visualization: Troubleshooting Logic
Decision tree for troubleshooting missing or broadened NMR signals in pyridazine derivatives.
References
Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonam. Al-Qadisiyah Journal of Pure Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI9Ghbq99rChGKIaVbGbnVagjrKNnqbDmaVuUpBPtXGVUudBwbfYN2eoMWr8yIl01sHGDsvmGYeIFoh_xueeZc6HAflJL2dajTFbAG8lujTV3PSkmCww4bd-OUocuZGEcX6Z8JOElpRH-a1mBDD43S1HXGn3VFmNQgCnJQcuU=]
EP1803709A1 - Proton pump inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm6LrUC-1s7eVGIk88YBh4iS6BlP-eGqe-ZhIcLD-BmPJB0NItBSaWxugpsNv6c0nbUL2WyxKwnBFbSnw_DL1NfWu9Z-6X-Ezx5-pkJKrtJNzkh135JyBE53iesvkvQuX1UDVFTImYhduubQ==]
13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3u0I3VNifk26DxT5pvrx0GI_W4UnOPYJyXQY4LL0_thKl81g-LHLlP_xEJ2YNXgRc5mHC08ceognQnEjXFZmyCofCkQAh0jJ6Ue0sD4dB_j2cABe_DTqx_EF9Z098wjKM-y_kD5OVP5ycg==]
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBaEcQNgc3AGbcTgoHvB9sTQuJFa8F6PzCAKcRDrGGQR4qvDd0RhnU847h8foliskK51x3zI5Zjk_K1fXQdj2JZ8dYt9s0SkJoLMMrCOv62zKYX8aLZLrfWE9d1BZXTubuTmvloffTBZoHwA==]
Unexpected Steric Effects of “Remote” Alkyl Groups on the Rate of Conjugate Additions to Alkyl α,β-Ethylenic Sulfones, Sulfoxides, and Esters. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvMRE5sL71NWHO3sN2NMOk5jNtsgwxWRMDAnRTuhbrpbiijYdirFeSUgcbyEICz07uWXOXeVkyxdAP8U8BSW2fesaqMTp5vhkPdmRHjU8x0aBGCL_D-HxPssgbI36_bFm1sghK]
Section 1: Mechanistic Pathways & Structural Vulnerabilities (FAQ)
Welcome to the Analytical & Chemical Development Support Center . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals wor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical & Chemical Development Support Center . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals working with chloropyridazine-containing active pharmaceutical ingredients (APIs) and agrochemicals.
Q1: Why do chloropyridazine compounds exhibit unique degradation profiles compared to other nitrogen heterocycles?A: The degradation susceptibility of the chloropyridazine ring is governed by its distinct electronic distribution. The two adjacent nitrogen atoms in the diazine core exert a strong electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This electron-deficient nature makes the carbon-chlorine (C-Cl) bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) during hydrolytic forced degradation. Conversely, under Advanced Oxidation Processes (AOPs), electron-rich substituents (such as sulfonamides or amines attached to the ring) become the primary targets for electrophilic attack by Reactive Oxygen Species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂)[2][3].
Q2: What are the primary degradation pathways of chloropyridazine-based APIs under oxidative stress?A: Using sulfachloropyridazine (SCP) as a model, oxidative degradation follows a highly predictable, sequential cascade[2][4]:
Initial Cleavage & Hydroxylation: ROS preferentially attack the electron-rich S-N or S-C bonds, leading to bond cleavage, dechlorination, and hydroxylation of the aniline moiety[3].
Cyclic Byproduct Formation: This results in primary cyclic degradants, notably 3-amino-6-chloropyridazine and p-benzoquinone. These intermediates often exhibit higher transient toxicity than the parent API[2].
Ring Opening: Prolonged oxidation forces the cleavage of the resilient chloropyridazine ring, generating highly polar aliphatic carboxylic acids[5].
Mineralization: The ultimate degradation endpoint is complete mineralization into inorganic ions (Cl⁻, SO₄²⁻, NH₄⁺, and NO₃⁻)[2][4].
Oxidative degradation pathway of chloropyridazine compounds via ROS attack.
Q3: During forced degradation studies (e.g., ICH Q1A), my mass balance drops significantly (<90%) under oxidative or photolytic conditions. Where is the API going?A: A failing mass balance in chloropyridazine degradation usually indicates that the molecule has bypassed stable cyclic intermediates and entered the ring-opening or mineralization phase[2][5]. Standard Reverse-Phase Liquid Chromatography (RP-LC) methods fail to retain the resulting highly polar aliphatic carboxylic acids, causing them to elute in the void volume. Furthermore, complete mineralization converts the organic halogens and heteroatoms into invisible inorganic salts[2].
Causality & Solution: To create a self-validating system, do not rely solely on RP-LC-UV. Implement Hydrophilic Interaction Liquid Chromatography (HILIC) to capture polar aliphatic acids. If the mass balance is still low, perform Ion Chromatography (IC) to quantify the release of Cl⁻ and NO₃⁻, which mathematically validates the extent of mineralization[2].
Troubleshooting workflow for resolving mass balance failures during forced degradation.
Q4: How do I differentiate between photolytic and hydrolytic degradation artifacts in my HPLC-MS/MS data?A: Hydrolytic degradation of chloropyridazines typically involves SNAr displacement of the chlorine atom by water/hydroxide, yielding a predictable mass shift of -18 Da (loss of Cl, addition of OH). In contrast, photolytic degradation (especially in the presence of catalysts like TiO₂) is driven by radical attack. Look for mass shifts corresponding to hydroxylation (+16 Da) without dechlorination, or the complete cleavage of the S-N bond (yielding fragments like m/z 154 or 164 depending on the parent structure)[5].
Section 3: Quantitative Data & Experimental Protocols
Quantitative Degradation Parameters
Understanding the kinetic behavior of chloropyridazines is critical for predicting shelf-life and environmental persistence. The table below summarizes key kinetic and mechanistic data derived from standardized degradation models.
Protocol 1: Controlled Electro-Fenton Degradation for Metabolite Generation
When you need to isolate specific cyclic byproducts (like 3-amino-6-chloropyridazine) for toxicological screening without destroying the molecule completely, use this controlled Electro-Fenton protocol.
Rationale: By strictly controlling the applied current and limiting the continuous electrogeneration of H₂O₂, you prevent the reaction from cascading into the ring-opening phase[2][4].
Step-by-Step Methodology:
Cell Setup: Assemble an undivided electrochemical cell equipped with a carbon-felt cathode (for H₂O₂ electrogeneration) and a boron-doped diamond (BDD) or Pt anode[2].
Electrolyte Preparation: Dissolve the chloropyridazine API (e.g., 0.2 mM) in an aqueous solution containing 0.05 M Na₂SO₄ as the supporting electrolyte.
Catalyst Addition: Add 0.1 mM Fe²⁺ (as FeSO₄) to act as the Fenton catalyst. Adjust the solution to pH 3.0 using dilute H₂SO₄ to maintain iron solubility.
Electrolysis: Apply a constant current (e.g., 50–100 mA). Continuously sparge the solution with compressed air or O₂ starting 10 minutes prior to electrolysis to ensure O₂ saturation for H₂O₂ generation.
Reaction Quenching (Critical Step): To arrest the degradation at the cyclic byproduct stage (preventing aliphatic acid formation), stop the current after exactly 15–20 minutes. Immediately quench the residual •OH and H₂O₂ by adding an excess of sodium thiosulfate or ascorbic acid.
Extraction & Analysis: Extract the organic layer using solid-phase extraction (SPE) and analyze via HPLC-MS/MS to confirm the presence of the intact chloropyridazine ring derivatives[2].
Protocol 2: Photocatalytic Degradation Profiling
Rationale: Simulating environmental photolysis or forced photostability testing requires distinguishing between direct photolysis and ROS-mediated breakdown.
Step-by-Step Methodology:
Solution Preparation: Prepare a 0.1 mM solution of the chloropyridazine API in ultrapure water.
Catalyst Suspension: Add a specific concentration of photocatalyst (e.g., 0.5 g/L TiO₂ or Ag@ZIF-8/g-C₃N₄)[5]. Sonicate for 15 minutes in the dark to establish adsorption-desorption equilibrium.
Irradiation: Expose the suspension to a controlled light source (UVA or visible light, depending on the catalyst bandgap) under constant magnetic stirring.
Sampling: Withdraw 2 mL aliquots at specific time intervals (e.g., 0, 10, 20, 30, 60 mins).
Filtration: Immediately filter the aliquots through a 0.22 µm PTFE syringe filter to remove the photocatalyst and halt the reaction.
Radical Scavenging (Optional Validation): To prove the mechanism, run parallel experiments adding 10 mM tert-butanol (to scavenge •OH) or furfuryl alcohol (to scavenge ¹O₂). A drop in the degradation rate confirms the specific ROS driving the chloropyridazine breakdown[3].
References
Electrochemical Treatment of the Antibiotic Sulfachloropyridazine: Kinetics, Reaction Pathways, and Toxicity Evolution. ACS Publications.[Link]
Electrochemical treatment of the antibiotic sulfachloropyridazine: kinetics, reaction pathways, and toxicity evolution. PubMed.[Link]
Sulfachloropyridazine (SCP) effects on anaerobic microorganisms and its degradation pathways. ResearchGate.[Link]
Electronic Supporting Material on RSC Advances entitled “Ag@ZIF-8/g-C3N4 Z-scheme photocatalyst for the enhanced removal of mul". The Royal Society of Chemistry.[Link]
Removal of sulfachloropyridazine by ferrate(VI): Kinetics, reaction pathways, biodegradation, and toxicity evaluation. ResearchGate.[Link]
Technical Support Center: Managing Reaction Temperature for Selective Pyridazine Substitution
Welcome to the Technical Support Center for pyridazine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyridazine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing reaction temperature to achieve selective pyridazine substitution. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot and optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in achieving regioselectivity in pyridazine substitutions?
A1: Temperature is a pivotal factor because it directly influences the reaction's kinetics and thermodynamics.[1][2][3] In many pyridazine substitution reactions, multiple isomers can be formed. These competing reaction pathways often have different activation energies and lead to products of varying stability.
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that forms the fastest (i.e., has the lowest activation energy).[2][3] As you increase the temperature, you provide enough energy to overcome higher activation barriers and potentially reverse the initial, kinetically favored reaction. This allows the reaction to reach equilibrium, favoring the most stable product, a state known as thermodynamic control.[1][2][3] For instance, in some nucleophilic aromatic substitution (SNAr) reactions on pyridazines, one isomer may form rapidly at a low temperature, while heating the reaction mixture can lead to a rearrangement to a more stable isomer.[4]
Q2: I'm observing a mixture of C- and N-substituted products. How can temperature manipulation help?
A2: The formation of both C- and N-substituted products is a common challenge, particularly in reactions like nitration. Temperature can be a key tool to influence this selectivity.
N-Substitution (Kinetic Product): N-substitution, such as the formation of an N-nitroamine, is often the kinetically favored pathway.[4] This is because the lone pair of electrons on the nitrogen atom is readily available for electrophilic attack. This reaction often proceeds at lower temperatures.
C-Substitution (Thermodynamic Product): C-substituted products are generally more thermodynamically stable.[4] By increasing the reaction temperature, you can sometimes promote a rearrangement from the initially formed N-substituted product to the C-substituted isomer.[4] Therefore, if your goal is the C-substituted product, a higher reaction temperature might be beneficial, provided the starting materials and products are stable at that temperature.
Q3: My reaction is sluggish at low temperatures, but at higher temperatures, I see significant decomposition. What are my options?
A3: This is a classic dilemma in organic synthesis. Here are several strategies to consider:
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. A higher-boiling point solvent can allow for a higher reaction temperature without over-pressurizing the reaction vessel. Additionally, the polarity of the solvent can influence the stability of charged intermediates, potentially lowering the activation energy. For example, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
Catalysis: Employing a suitable catalyst can lower the activation energy of the desired reaction pathway, allowing it to proceed at a lower temperature where decomposition is minimized. For C-H functionalization of pyridazines, transition metal catalysts like palladium, ruthenium, and iridium are commonly used.[5]
Microwave Irradiation: Microwave-assisted synthesis can be an excellent alternative to conventional heating.[6] Microwaves can rapidly and efficiently heat the reaction mixture to the desired temperature, often reducing reaction times from hours to minutes.[6] This can minimize the formation of degradation byproducts that can occur with prolonged heating.
Q4: How does the position of a leaving group on the pyridazine ring affect the optimal reaction temperature for nucleophilic aromatic substitution (SNAr)?
A4: The position of the leaving group is crucial as it influences the stability of the Meisenheimer intermediate formed during the SNAr reaction.[7][8]
Activation by Ring Nitrogens: All carbon positions on the pyridazine ring are activated towards nucleophilic attack by at least one of the ring nitrogens.[9] This is a key difference from pyridine, which has an "unactivated" position.
Positions C4/C5 vs. C3/C6: In many cases, leaving groups at the C4 and C5 positions are more reactive than those at the C3 and C6 positions.[9] This increased reactivity can sometimes allow for lower reaction temperatures. The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atoms, dictates the ease of substitution.[10][11] Reactions at positions that allow for better charge delocalization will generally proceed under milder conditions.
II. Troubleshooting Guide
This section provides a structured approach to common problems encountered during pyridazine substitution reactions, with a focus on temperature-related solutions.
Issue
Potential Cause(s)
Troubleshooting Steps & Temperature Considerations
Low or No Product Yield
1. Reaction temperature is too low, resulting in a slow reaction rate. 2. Reaction temperature is too high, leading to decomposition of starting material or product.[4] 3. Insufficient activation of the pyridazine ring.
1. Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-20°C intervals to find the optimal balance between reaction rate and stability. 2. Low-Temperature Start: For sensitive substrates, begin the reaction at a low temperature (e.g., 0-5°C), especially during the addition of reactive reagents, and then slowly warm to the desired reaction temperature.[4] 3. Consider Catalysis: If higher temperatures lead to decomposition, explore catalytic methods that can promote the reaction at a lower temperature.[5]
Formation of Multiple Isomers (Poor Regioselectivity)
1. The reaction is running under conditions that favor a mixture of kinetic and thermodynamic products. 2. Steric and electronic effects of substituents are influencing multiple positions.
1. For the Kinetic Product: Run the reaction at a lower temperature for a shorter duration.[4] 2. For the Thermodynamic Product: Increase the reaction temperature and prolong the reaction time to allow for equilibration to the more stable isomer.[2][4] 3. Solvent Screening: Test a range of solvents, as solvent polarity can influence the relative activation energies of competing pathways.
Reaction Exotherm and Runaway
1. The reaction is highly exothermic. 2. The rate of addition of a reagent is too fast, causing a rapid temperature increase.[4]
1. Controlled Addition: Add the limiting reagent dropwise or in portions, using an addition funnel or syringe pump, while carefully monitoring the internal reaction temperature.[4] 2. Cooling Bath: Conduct the addition at a low temperature using an ice bath or other cooling system to dissipate the heat generated. 3. Dilution: Running the reaction at a lower concentration can help to manage the exotherm.[4]
Product Decomposition During Workup or Isolation
1. The product is thermally unstable. 2. Residual acidic or basic catalysts are promoting decomposition upon heating during solvent removal.
1. Low-Temperature Workup: Perform extractions and washes using cooled solvents and an ice bath. 2. Neutralization: Carefully neutralize the reaction mixture before concentrating.[4] For example, a dilute solution of sodium bicarbonate can be used to quench acidic reactions. 3. Avoid High-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature using a rotary evaporator with a cooled water bath.
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Temperature Screening in a Palladium-Catalyzed C-H Arylation
This protocol provides a framework for optimizing the temperature for a generic C-H arylation of a substituted pyridazine.
Materials:
Substituted Pyridazine (1.0 equiv)
Aryl Halide (1.2 equiv)
Pd(OAc)₂ (5 mol%)
Ligand (e.g., SPhos, 10 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Set up multiple reaction vials or a parallel synthesizer block.
To each vial, add the substituted pyridazine, aryl halide, Pd(OAc)₂, ligand, and base.
Seal the vials and purge with an inert atmosphere (e.g., argon or nitrogen).
Add the degassed solvent to each vial.
Set each reaction to a different temperature (e.g., 80°C, 100°C, 120°C).
Stir the reactions for a set amount of time (e.g., 12-24 hours).
After cooling to room temperature, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion and product distribution.
Based on the results, the optimal temperature can be identified.
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for optimizing regioselectivity based on targeting the kinetic or thermodynamic product.
IV. Mechanistic Insights
The Role of Temperature in SNAr on Pyridazine
Nucleophilic aromatic substitution (SNAr) on pyridazine proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex.[7][8]
Technical Support Center: Optimizing Pyridazine Thiolation Reactions
Welcome to the Application Scientist Support Portal. Pyridazines are privileged scaffolds in drug discovery, but their highly electron-deficient nature and adjacent nitrogen atoms present unique challenges for functional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Pyridazines are privileged scaffolds in drug discovery, but their highly electron-deficient nature and adjacent nitrogen atoms present unique challenges for functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing base selection in pyridazine thiolation reactions.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: Why is my nucleophilic aromatic substitution (SNAr) thiolation of 3-chloropyridazine stalling, and how does base selection influence this?
Causality & Insight:
In SNAr reactions, the base does not interact with the pyridazine ring directly; its sole purpose is to deprotonate the thiol to form a highly nucleophilic thiolate anion. Pyridazines are inherently activated for SNAr, particularly at the C3 position, because the C3–Cl bond has the lowest bond dissociation energy (BDE) relative to other positions due to the adjacent α-nitrogen[1].
If your reaction is stalling, your base is likely mismatched with your thiol's pKa or solvent system. If the base is too weak, thiolate formation is incomplete. If the base is too strong or nucleophilic (e.g., NaOH or KOH), you risk competitive hydroxylation of the pyridazine ring, yielding pyridazinones instead of the desired thioether.
Data Summary: Base Selection for SNAr Thiolation
Base
pKa (Conjugate Acid)
Solubility in DMF
Thiolate Generation Rate
Side Reaction Risk
Recommended Application
K2CO3
~10.3
Low (Heterogeneous)
Moderate
Low
Standard primary choice for aryl thiols.
Cs2CO3
~10.3
Moderate
Fast
Low
Sterically hindered thiols; faster kinetics due to the cesium effect.
DIPEA
~10.7
High (Homogeneous)
Moderate
None
Alkyl thiols; ideal for continuous flow chemistry.
Q2: I need to thiolate an unactivated pyridazine (no halogen leaving group). What is the most reliable base-driven methodology?
Causality & Insight:
For unactivated pyridazines, you must rely on direct C–H functionalization. Standard bases (like LDA or BuLi) cannot be used because they act as nucleophiles, attacking the electron-deficient diazine ring via Chichibabin-type addition.
The optimal approach is Directed ortho-Metalation (DoM) using kinetically highly active but sterically hindered non-nucleophilic bases, specifically Knochel-Hauser bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex)[2][3]. The addition of LiCl is mechanistically critical: it breaks up the polymeric magnesium aggregates, increasing the base's kinetic basicity. This allows for rapid, regioselective deprotonation of the pyridazine ring at low temperatures (–40 °C) to form a stable magnesiated intermediate, which can then be trapped by a disulfide electrophile (e.g., MeSSMe or PhSSPh)[3].
Q3: We are attempting oxidative C–H thiolation of pyridazines but are seeing massive amounts of disulfide dimerization. How do we fix this?
Causality & Insight:
Chemical oxidants used in standard dehydrogenative C–H/S–H cross-couplings often oxidize the thiol to a thiyl radical faster than the cross-coupling can occur, leading to homocoupling (disulfide formation).
Solution: Transition to an electrochemical C–H thiolation protocol. Recent advances in nickel-catalyzed electroreductive cross-coupling[4] or TEMPO-catalyzed electrochemical thiolation[5][6] eliminate the need for harsh external oxidants and strong bases. In these systems, anodic oxidation generates the active sulfur species at a controlled, steady-state rate, while cathodic reduction maintains the catalytic cycle, significantly suppressing dimerization[4][5].
Part 2: Logical Workflows & Visualizations
Logical decision tree for selecting the optimal base and pathway for pyridazine thiolation.
Workflow for TMP-base mediated directed metalation and thiolation of pyridazines.
Part 3: Validated Experimental Protocols
Protocol A: SNAr Thiolation of 3-Chloropyridazine
This protocol utilizes a heterogeneous weak base to prevent competitive ring-hydroxylation.
Preparation: In an oven-dried Schlenk flask under N2, dissolve 3-chloropyridazine (1.0 equiv) and the desired thiol (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add finely powdered, oven-dried K2CO3 (2.0 equiv). Note: For sluggish aliphatic thiols, substitute with Cs2CO3 (1.5 equiv) to leverage the solubility and kinetic advantages of the cesium cation.
Reaction: Stir the heterogeneous mixture at 80 °C for 4–6 hours. Monitor via LC-MS until the 3-chloropyridazine is fully consumed.
Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash heavily with a 5% aqueous LiCl solution or brine (3x) to completely partition the DMF into the aqueous layer.
Purification: Dry the organic layer over Na2SO4, filter, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: TMP-Base Mediated Directed Metalation and Thiolation
Self-Validating System: This protocol relies on precise temperature control. If the temperature exceeds –20 °C, ring opening or decomposition of the magnesiated pyridazine occurs, validated by the appearance of a black, tarry reaction mixture.
Substrate Preparation: Dissolve the unactivated pyridazine (1.0 equiv) in anhydrous THF (0.5 M) in a flame-dried Schlenk flask under an Argon atmosphere. Cool to –40 °C using a dry ice/acetonitrile bath.
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/toluene). Stir at –40 °C for 30 minutes.
Validation Check: Quench a 0.1 mL aliquot with I2; GC-MS should show >95% conversion to the iodopyridazine[7]. If conversion is low, extend the metalation time by 15 minutes.
Electrophile Trapping: Add diphenyl disulfide (PhSSPh, 1.2 equiv) dissolved in a minimum volume of anhydrous THF dropwise to the cold reaction mixture.
Warming: Allow the reaction to slowly warm to room temperature over 2 hours to ensure complete electrophilic trapping.
Quench & Isolate: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with CH2Cl2 (3x), dry over MgSO4, and purify via silica gel chromatography.
References
Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles.Frontiers in Chemistry.
TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles and Thiazolopyridines
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents.Chemical Society Reviews.
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews.
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroarom
Recent Advances on Nickel-Catalyzed Electrochemical Couplings.CCS Chemistry.
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.Chemistry - A European Journal.
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyridazine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with pyridazine-containing intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with pyridazine-containing intermediates. The unique physicochemical properties of the pyridazine ring, while valuable in drug discovery, can often lead to difficulties in handling, reaction, and purification. This resource provides in-depth, practical solutions and troubleshooting advice to address these specific issues.
Understanding the Challenge: Why Can Pyridazine Intermediates Be Poorly Soluble?
The pyridazine heterocycle possesses a unique combination of properties that influence its solubility.[1][2] Key factors include:
High Dipole Moment : The adjacent nitrogen atoms create a significant dipole moment (around 4D for the parent pyridazine), which is higher than its isomers, pyrimidine and pyrazine.[1][3] This high polarity can lead to strong crystal lattice interactions, making it difficult for solvents to break apart the solid state.
Weak Basicity : Pyridazine is a weak base, with a pKa of approximately 2.3.[1][3] This is significantly lower than pyridine (pKa ≈ 5.2).[1] Consequently, forming soluble salts requires strong acids, limiting the utility of pH modification under many standard conditions.[1]
Hydrogen Bonding Capacity : The two adjacent nitrogen atoms act as potent hydrogen bond acceptors.[1][2][3] While this allows for miscibility of the parent pyridazine with water, in larger, more functionalized intermediates, this can lead to strong intermolecular hydrogen bonding in the solid state, contributing to poor solubility in both aqueous and organic solvents.[4]
Planar Aromatic Structure : The planar nature of the pyridazine ring can promote π-π stacking interactions in the crystal lattice, further increasing the energy required to dissolve the compound.[1][5]
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during your workflow and provides actionable solutions.
Issue 1: My pyridazine intermediate crashes out of solution during reaction work-up.
This is a common problem, often occurring when changing the solvent system, for example, during an aqueous wash of an organic solution or when adding an anti-solvent for crystallization.
Root Cause Analysis: The sudden change in solvent polarity dramatically decreases the solubility of your intermediate, leading to rapid precipitation, often as an oil or an amorphous solid that is difficult to handle.
Step-by-Step Solutions:
Solvent System Modification :
Maintain Polarity : If extracting from an organic solvent (e.g., DCM, EtOAc), wash with brine or a saturated aqueous solution of a salt (e.g., NaCl, NH4Cl) instead of pure water. This reduces the amount of water partitioning into the organic layer, maintaining a more consistent polarity.
Introduce a Co-solvent : Before adding an anti-solvent (e.g., heptane, hexanes) to your organic solution for crystallization, consider adding a small amount of a more polar co-solvent like isopropanol (IPA) or ethanol. This can slow down the precipitation process, promoting the formation of a crystalline solid over an oil.
Temperature Control :
Perform the aqueous wash at a slightly elevated temperature (e.g., 30-40 °C), provided your compound is stable. Solubility often increases with temperature.
Cool the solution slowly after work-up. A gradual temperature decrease is critical for controlled crystallization.
"Solvent-Assisted" Work-up :
If the compound is precipitating during an aqueous wash, add a small amount of a water-miscible co-solvent like THF or acetone to the biphasic mixture. This can help keep the intermediate dissolved in the organic phase during the separation. Be mindful that this will also increase the solubility of organic components in the aqueous layer.
Issue 2: My pyridazine starting material is not soluble enough in the reaction solvent for the reaction to proceed efficiently.
Poor solubility of a starting material is a frequent cause of slow or incomplete reactions.
Root Cause Analysis: The chosen solvent lacks the specific properties (e.g., polarity, hydrogen bonding capability) to effectively solvate the pyridazine intermediate at the desired reaction concentration.
Decision Workflow for Solvent Selection:
Caption: Decision workflow for selecting a suitable reaction solvent.
Detailed Strategies:
High-Polarity Aprotic Solvents : For many pyridazine intermediates, especially those with additional polar functional groups, solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are often the first choice. They possess high dielectric constants and are excellent at disrupting crystal lattice forces.
Co-solvent Systems : A mixture of solvents can be highly effective.[6][7] For example, a small percentage of DMF or DMSO in a less polar solvent like toluene or THF can dramatically increase solubility without significantly altering the overall reaction conditions.
Greener Solvent Alternatives : Consider exploring more environmentally friendly "green" solvents.[8][9] For certain reactions, ionic liquids or polyethylene glycol (PEG) can serve as effective media for N-heterocycle synthesis and may offer unique solubility advantages.[8][10][11]
Frequently Asked Questions (FAQs)
Q1: How can I use pH adjustment to solubilize my pyridazine intermediate?
While pyridazine itself is weakly basic, many intermediates are substituted with more basic groups (e.g., an amino group), making pH adjustment a viable strategy.[1]
For Basic Intermediates : If your molecule contains a basic nitrogen (e.g., an amino substituent, pKa > 4), you can significantly increase aqueous solubility by acidifying the solution.[12] Adjusting the pH to be at least two units below the pKa of the basic center will ensure >99% of the compound exists in its more soluble, protonated (salt) form.[12]
Forming an Acid-Addition Salt : For purification or formulation, you can isolate the compound as a salt.[6][13] This is done by dissolving the free base in a suitable organic solvent (like isopropanol or ethanol) and adding a stoichiometric amount of a strong acid (e.g., HCl, H2SO4, or methanesulfonic acid).[12][13] The resulting salt often has vastly improved aqueous solubility.[14]
Q2: What is the best general-purpose solvent for purifying pyridazine intermediates via chromatography?
There is no single "best" solvent, but a common starting point for normal-phase silica gel chromatography is a gradient system of ethyl acetate in hexanes or heptanes.
Tailing Issues : Due to the basic nature of the pyridazine nitrogens, compounds can "tail" on silica gel. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as:
0.1-1% Triethylamine (Et3N)
0.1-1% Pyridine
For very polar compounds, a small amount of ammonium hydroxide in the methanol portion of a DCM/MeOH mobile phase can be effective.
Q3: Are there any structural modifications I can make to future analogs to improve solubility?
Yes, this is a key strategy in medicinal chemistry.
Introduce Polar Groups : Adding a polar functional group, such as a morpholine or a piperazine, can disrupt crystal packing and improve solubility.
Break Up Planarity : Introducing a non-aromatic, sp3-hybridized linker or substituent can break the planarity of the molecule, reducing the efficiency of π-π stacking and often leading to better solubility.
Bioisosteric Replacement : Consider replacing a lipophilic aromatic ring elsewhere in the molecule (e.g., a phenyl group) with a more polar heterocycle like a pyridine or even another pyridazine, which can improve the overall physicochemical profile.[15]
Data & Protocols
Table 1: Comparative Solubility of a Model Pyridazine Intermediate
The following data illustrates the impact of solvent choice on the solubility of a hypothetical intermediate, "Pyridazin-X-one".
Solvent System
Temperature (°C)
Solubility (mg/mL)
Fold Increase (vs. Toluene)
Toluene
25
< 0.1
-
Dichloromethane (DCM)
25
1.5
> 15
Acetonitrile (MeCN)
25
3.2
> 32
Tetrahydrofuran (THF)
25
5.0
> 50
N,N-Dimethylformamide (DMF)
25
> 100
> 1000
Toluene / DMF (9:1 v/v)
25
8.5
> 85
Water (pH 7.0)
25
< 0.01
-
0.1 M HCl (pH 1.0)*
25
12.5
-
*Assumes "Pyridazin-X-one" has a basic handle amenable to protonation.
Protocol 1: Preparation of a Pyridazine Hydrochloride Salt for Enhanced Aqueous Solubility
Objective: To convert a poorly water-soluble, basic pyridazine intermediate into its hydrochloride salt to improve aqueous solubility.
Materials:
Pyridazine intermediate (free base)
Anhydrous Isopropanol (IPA) or Ethanol
2 M HCl in Diethyl Ether (or other suitable anhydrous acid solution)
Dissolution : Dissolve the pyridazine intermediate (1.0 eq) in a minimal amount of anhydrous IPA at room temperature with stirring. Ensure all solids are completely dissolved.
Acidification : While stirring, slowly add a stoichiometric amount (1.0 to 1.1 eq) of the 2 M HCl in diethyl ether solution dropwise.
Precipitation : The hydrochloride salt will often begin to precipitate immediately. Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.
Complete Precipitation (Optional) : If precipitation is slow or incomplete, add diethyl ether as an anti-solvent until the solution becomes cloudy and a significant amount of solid has formed.
Isolation : Isolate the solid salt by vacuum filtration.
Washing : Wash the filter cake with a small amount of cold diethyl ether to remove any residual non-salt impurities.
Drying : Dry the resulting solid under vacuum to obtain the final hydrochloride salt.
Confirmation : Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). The aqueous solubility of the salt can then be determined and compared to the free base.[12][13]
References
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
Gatenby, A. A., & Boman, L. H. (1968). Pyrido[2,3-d]- and pyrido[3,4-d]-pyridazine. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1310.
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
BenchChem. (2025).
Stidham, H. D., & Tucci, J. V. (1968). Physical Properties of Pyridazines.
Cheméo. (n.d.). Pyridazine (CAS 289-80-5) - Chemical & Physical Properties. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
Meanwell, N. A. (2023). Calculated pKa values for C-H bonds in 1 and 3.
Ji, R., & Li, Y. (2007). Salts of pyridazine compounds.
Scribd. (n.d.). Advances in Pyridazine Chemistry.
IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
Pretsch, E., Buhlmann, P., & Affolter, C. (n.d.).
Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7836-7846.
Niskanen, J., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A, 125(33), 7309–7320.
National Center for Biotechnology Inform
BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
Wermuth, C. G., et al. (1991). Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
IntechOpen. (2020).
International Journal of Pharmaceutical Sciences and Research. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
Mátyus, P., et al. (2022).
WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
Barton, D. L. (1986). Preparation of substituted pyridazines.
Journal of Chemical and Pharmaceutical Research. (2018).
IOSR Journal. (2026). Exploring the utility of ionic liquids in the synthesis of N- heterocycles.
PMC. (2014).
Lirias. (n.d.).
ResearchGate. (n.d.).
IJNRD.org. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
Liberty University. (n.d.).
Research Journal of Pharmacy and Technology. (2020).
ResearchGate. (2025).
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
Common impurities in 2-[(6-Chloro-3-pyridazinyl)thio]ethanol synthesis
Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. This guide is designed for researchers and drug development professionals dealing with the chemoselective synthesis of 2-[(6-Chloro-3-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. This guide is designed for researchers and drug development professionals dealing with the chemoselective synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS 17285-06-2) [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. We will deconstruct the mechanistic causality behind common reaction failures, map the analytical signatures of critical impurities, and provide a self-validating protocol to ensure high-fidelity batch reproducibility.
Mechanistic Pathway & Impurity Mapping
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,6-dichloropyridazine and 2-mercaptoethanol. While the pyridazine ring is highly electron-deficient and primed for SNAr, the bifunctional nature of the nucleophile and the oxidative susceptibility of the resulting thioether create competing side-pathways.
Fig 1: SNAr mechanistic pathway and impurity formation branches in the synthesis workflow.
Quantitative Impurity Profiling
To effectively troubleshoot, you must first accurately identify the failure mode. Below is the quantitative analytical data for the most common impurities encountered in this workflow.
Impurity Identity
Structural Origin
Mass Shift (Δ m/z)
Typical LC RRT*
Primary Causality
Bis-substituted Adduct
Over-reaction (2nd SNAr)
+78 Da
1.25
Localized excess thiol; T > 25°C
Sulfoxide Derivative
Thioether Oxidation
+16 Da
0.85
O₂ exposure during basic workup
Unreacted Starting Material
Incomplete Conversion
-42 Da
1.40
Thiol dimerization (reagent loss)
2-Hydroxyethyl Disulfide
Reagent Oxidation
N/A (Reagent)
0.50
Poor solvent degassing
Pyridazinone Derivative
Hydrolysis
-18 Da
0.95
Use of nucleophilic base (e.g., NaOH)
*RRT = Relative Retention Time (Target Product = 1.00) on a standard C18 Reverse-Phase gradient.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant amount of the bis-substituted impurity (3,6-bis(2-hydroxyethylthio)pyridazine) despite strictly weighing a 1:1 molar ratio?Causality & Solution: The root cause is localized concentration gradients, not overall stoichiometry. While the first thioether substitution slightly deactivates the pyridazine ring toward a second SNAr attack, a high local concentration of the highly nucleophilic thiolate anion will overcome this activation energy barrier.
Actionable Fix: Transition from a batch addition to a dropwise addition of the thiol. Maintain the reaction at 0°C during the addition phase to suppress the kinetic energy available for the secondary substitution [2].
Q2: My reaction stalls at 70% conversion, leaving unreacted 3,6-dichloropyridazine. Adding more K₂CO₃ doesn't drive it to completion. What is happening?Causality & Solution: Your nucleophile is being consumed by a competing side reaction: oxidative dimerization. In the presence of trace oxygen and base, 2-mercaptoethanol rapidly oxidizes to 2-hydroxyethyl disulfide. Adding more base will not regenerate the thiol.
Actionable Fix: Ensure all solvents (especially DMF or Ethanol) are thoroughly sparged with Argon or Nitrogen for at least 15 minutes prior to use. If the reaction has already stalled, analyze the mixture for the disulfide dimer (RRT ~0.50). You must add a calculated supplementary aliquot of 2-mercaptoethanol (0.1–0.2 eq) to compensate for the lost reagent.
Q3: LC-MS shows a major impurity with a mass shift of +16 Da relative to the product. Is this an N-oxide or a sulfoxide, and how do I prevent it?Causality & Solution: This is almost certainly the sulfoxide. Pyridazine N-oxidation requires harsh, targeted peracid conditions (e.g., mCPBA). Conversely, thioethers are highly susceptible to aerobic oxidation, which is drastically accelerated in basic aqueous environments. If you are exposing the crude basic reaction mixture to air during the extraction phase, the thioether will oxidize.
Actionable Fix: You must quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) before exposing the reactor contents to the atmosphere. Neutralizing the base halts the base-catalyzed oxidation pathway during the liquid-liquid extraction.
Q4: Can I use NaOH instead of K₂CO₃ to speed up the deprotonation of the thiol?Causality & Solution: Do not use NaOH. Hydroxide is a strong, hard nucleophile. It will competitively attack the 3,6-dichloropyridazine, leading to the formation of 6-chloro-3(2H)-pyridazinone via hydrolysis. K₂CO₃ is preferred because it acts as a non-nucleophilic proton scavenger, driving the equilibrium without competing for the electrophilic carbon [3].
Validated Experimental Protocol
This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the causality of any failure can be immediately isolated.
Objective: Highly Chemoselective Synthesis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Step 1: System Purging (Critical for preventing Impurity B & C)
Transfer 10 volumes of anhydrous DMF into a clean, dry reactor.
Sparge the solvent with subsurface Argon for 15 minutes.
Validation Checkpoint: Measure dissolved O₂ if equipped; otherwise, strict adherence to the 15-minute sparge time is mandatory.
Step 2: Electrophile Preparation
Charge 3,6-dichloropyridazine (1.0 eq) and finely powdered K₂CO₃ (1.2 eq) into the reactor under an Argon sweep.
Cool the suspension to 0°C using an ice/brine bath.
Step 3: Controlled Nucleophilic Addition (Critical for preventing Impurity A)
Dissolve 2-mercaptoethanol (1.05 eq) in 2 volumes of degassed DMF.
Add the thiol solution dropwise to the reactor over 30–45 minutes, maintaining the internal temperature ≤ 5°C.
Validation Checkpoint: The solution should remain pale yellow. A rapid shift to deep orange/red indicates premature oxidation or thermal runaway.
Step 4: Reaction Maturation
Stir at 0°C for 1 hour, then remove the cooling bath and allow the system to naturally warm to 20°C (Room Temperature).
Stir for an additional 2 hours.
Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeCN, and run an LC-MS. Proceed to Step 5 only when unreacted 3,6-dichloropyridazine is < 2% by UV area.
Step 5: Chemoprotective Quench & Workup
Crucial Step: While still under Argon, quench the reaction by adding 10 volumes of cold, saturated aqueous NH₄Cl . Do not use water alone.
Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
Wash the combined organic layers with brine (5 x 5 volumes) to back-extract the DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the target product.
References
Title: 17285-06-2 CAS Information (2-[(6-chloro-3-pyridazinyl)thio]ethanol)
Title: Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 (WO2024145623A1)
Reference Data & Comparative Studies
Validation
Analytical Platform Comparison: ¹H NMR Characterization of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide As a Senior Application Scientist, I often see laboratories strugg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Objective Performance Comparison & Experimental Guide
As a Senior Application Scientist, I often see laboratories struggle to balance analytical rigor with operational efficiency. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a critical building block in the synthesis of bioactive pyridazine derivatives[1]. Accurate structural verification of this intermediate is paramount, as the 3,6-disubstitution pattern directly dictates downstream reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating its precise chemical environment[1]. However, the choice of analytical platform—traditional High-Field NMR versus modern Benchtop NMR—significantly impacts workflow efficiency, spectral resolution, and cost[2]. This guide objectively compares these platforms, providing researchers with actionable, data-backed insights and self-validating experimental protocols.
Mechanistic Grounding: The ¹H NMR Profile
To evaluate platform performance, we must first understand the intrinsic magnetic properties of the target molecule. The ¹H NMR spectrum of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol exhibits four distinct proton environments[1].
The critical diagnostic signals are the pyridazine ring protons (H-4 and H-5). Because they are adjacent on the aromatic ring, they couple to each other (ortho-coupling, J ≈ 9.0 Hz). The thioethanol side chain presents two distinct, coupled methylene groups and an exchangeable hydroxyl proton.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Proton Environment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Mechanistic Justification
Pyridazine H-5
7.50 - 7.60
Doublet (d)
1H
~ 9.0
Deshielded by the adjacent electronegative Cl atom at C-6; ortho-coupled to H-4.
Pyridazine H-4
7.30 - 7.40
Doublet (d)
1H
~ 9.0
Adjacent to the thioether linkage at C-3; ortho-coupled to H-5.
-CH₂-OH
3.80 - 4.00
Triplet (t)
2H
~ 6.5
Deshielded by the highly electronegative hydroxyl oxygen; coupled to the adjacent methylene.
-S-CH₂-
3.30 - 3.50
Triplet (t)
2H
~ 6.5
Shielded relative to the O-bound methylene, but deshielded by sulfur; coupled to the adjacent methylene.
-OH
2.50 - 4.00
Broad Singlet (br s)
1H
N/A
Highly dependent on sample concentration, temperature, and intermolecular hydrogen bonding.
Platform Comparison: High-Field vs. Benchtop NMR
While high-field NMR (400+ MHz) relies on superconducting magnets to provide unparalleled sensitivity and resolution, benchtop NMR (60-80 MHz) utilizes permanent cryogen-free magnets, democratizing access at the cost of spectral dispersion[3].
For 3,6-disubstituted pyridazines, the steric and electronic effects of the substituents dictate the chemical shifts of the H-4 and H-5 protons[4]. Because these protons reside in similar electronic environments, their chemical shift difference (Δν) is relatively small.
The High-Field Advantage (400 MHz): At high magnetic fields, the Δν/J ratio is large. This yields two distinct, first-order doublets (an AB system approaching an AX system), allowing for precise extraction of the J-coupling value to definitively confirm the 3,6-substitution pattern.
The Benchtop Limitation (80 MHz): At lower fields, the Δν/J ratio decreases drastically, causing severe second-order "roofing" effects[3]. The H-4 and H-5 doublets often merge into a complex, tightly coupled multiplet. While sufficient for rapid pass/fail reaction monitoring, it complicates rigorous structural elucidation.
Impact on 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Analysis
Spectral Resolution
Excellent (< 0.5 Hz)
Moderate (~ 1.0 - 2.0 Hz)
High-field cleanly resolves the H-4/H-5 doublets; Benchtop yields a second-order multiplet.
Sensitivity (LOD)
High (Sub-milligram)
Low (Requires > 10 mg)
Benchtop requires higher sample concentrations, which may broaden the -OH signal due to increased hydrogen bonding.
Turnaround Time
Hours to Days (Core Lab)
Minutes (At-Line)
Benchtop enables rapid, in-process QC during the SNAr synthesis of the compound[5].
Operational Cost
High (Cryogens required)
Low (Cryogen-free)
Benchtop serves as a highly cost-effective tool for routine batch verification[3].
Workflow Visualization
Fig 1. NMR platform selection workflow for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol analysis.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an internal quality check.
Step 1: High-Fidelity Sample Preparation
Weighing: Accurately weigh 15–20 mg of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol. (Causality: This mass ensures an optimal signal-to-noise ratio for 1D ¹H NMR on both benchtop and high-field systems without causing concentration-dependent viscosity issues).
Dissolution & Internal Referencing: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Validation Check: The TMS peak acts as an internal zero-point reference (0.00 ppm). If the TMS peak drifts, the chemical shift calibration is invalid.
Filtration: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.
Causality: Undissolved particulates create localized magnetic susceptibility gradients, ruining magnetic field homogeneity and broadening spectral lines.
Step 2: Instrument Calibration & Acquisition
Locking: Insert the sample and lock onto the deuterium resonance of CDCl₃ (7.26 ppm). (Causality: This compensates for magnetic field drift over the course of the acquisition).
Shimming (Validation Step): Perform gradient shimming (e.g., TopShim) followed by manual adjustment of Z1/Z2 coils to maximize the lock signal.
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. For high-field systems, proceed only if FWHM < 1.0 Hz. For benchtop systems, ensure FWHM < 2.0 Hz.
Acquisition Parameters:
Pulse Sequence: Standard 1D 90° pulse (e.g., zg30).
Relaxation Delay (D1): Set to 3.0 seconds. (Causality: Ensures complete longitudinal relaxation (T₁) of the pyridazine protons before the next pulse, validating the accuracy of the peak integration).
Scans (NS): 16 (High-Field) or 64–128 (Benchtop).
Step 3: Spectral Processing
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. (Causality: Optimizes the signal-to-noise ratio while preserving the resolution required to observe the ~6.5 Hz and ~9.0 Hz coupling constants).
Correction: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration values.
References
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.
Source: ResearchGate
URL:[Link]
A Rising Player on the Bench: NMR
Source: ACD/Labs
URL:[Link]
Benchtop NMR in Biomedicine: An Updated Literature Overview
Source: MDPI
URL:[Link]
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange
Source: NIH / PMC
URL:[Link]
Mass Spectrum Analysis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Comparative Guide
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and routine quantification of chemical intermediates is critical. 2-[(6-Chloro-3-pyridazinyl)thi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and routine quantification of chemical intermediates is critical. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly functionalized heterocyclic building block containing a pyridazine ring, a thioether linkage, a primary alcohol, and a halogen (chlorine).
This guide objectively compares the analytical performance of two orthogonal mass spectrometry platforms—LC-ESI-QTOF-MS/MS and GC-EI-MS —for the characterization of this compound. By examining the causality behind ionization behaviors and fragmentation pathways, this guide provides a self-validating framework for researchers developing robust analytical methodologies.
Analytical Strategy & Platform Comparison
The structural complexity of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol necessitates a dual-platform approach depending on the analytical goal:
LC-ESI-QTOF-MS (Soft Ionization): Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact pseudomolecular ion
[M+H]+
. High-resolution Quadrupole Time-of-Flight (QTOF) analyzers are ideal for determining the exact monoisotopic mass and validating the characteristic 3:1 isotopic ratio of the
35Cl
and
37Cl
isotopes[1].
GC-EI-MS (Hard Ionization): Electron Impact (EI) at 70 eV is a hard ionization method that systematically shatters the molecule, producing a highly reproducible fragmentation "fingerprint"[2]. However, the terminal hydroxyl group on the thioethanol moiety causes severe peak tailing and thermal degradation in the GC inlet. Therefore, chemical derivatization is a mandatory prerequisite for this platform.
Caption: Workflow comparison between LC-ESI-MS and GC-EI-MS platforms for pyridazine derivatives.
To ensure trustworthiness and reproducibility, every protocol must incorporate causality-driven steps and system suitability checks.
Protocol A: LC-ESI-QTOF-MS/MS Analysis
Objective: Intact mass confirmation and collision-induced dissociation (CID) structural mapping.
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
Self-Validation Step: Inject a solvent blank prior to the sample to confirm the absence of carryover at the target m/z 191.0.
Chromatographic Separation: Utilize a C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
Causality: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile). The acidic environment drives the solution-phase equilibrium toward the protonated state, exponentially increasing ESI positive mode sensitivity.
Mass Spectrometry: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Tandem MS (MS/MS): Isolate the
[M+H]+
precursor ions at m/z 191.0 (
35Cl
) and m/z 193.0 (
37Cl
). Apply normalized collision energies of 15, 30, and 45 eV using Argon to generate a comprehensive fragmentation map.
Protocol B: GC-EI-MS Analysis
Objective: Generation of a highly reproducible 70 eV spectral fingerprint for library matching.
Derivatization (Critical Step): Transfer 100 µg of the standard into a glass autosampler vial. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine. Incubate at 60°C for 30 minutes.
Causality: The primary alcohol (-OH) causes hydrogen bonding with the GC column's siloxane stationary phase. Silylation converts the alcohol into a volatile Trimethylsilyl (TMS) ether, lowering the boiling point and ensuring sharp, symmetrical chromatographic peaks.
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
Mass Spectrometry: Utilize 70 eV Electron Impact (EI) ionization. Set the source temperature to 230°C and scan from m/z 50 to 400.
Fragmentation Analysis & Quantitative Data
The structural elucidation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol relies on understanding the distinct fragmentation behaviors of the pyridazine ring and the thioether bond under different ionization conditions[3],[1].
Table 1: Comparative Mass Spectrometry Data Summary
Analytical Platform
Precursor / Molecular Ion (m/z)
Major Fragment Ions (m/z)
Key Structural Signatures
LC-ESI-MS/MS
191.0078
[M+H]+
(
35Cl
)193.0049
[M+H]+
(
37Cl
)
173.0 (Loss of
H2O
)147.0 (Loss of
C2H4O
)114.0 (Loss of Thioethanol)
The 3:1 isotopic ratio confirms a single Cl atom. Soft ionization preserves the intact molecule[1].
GC-EI-MS (TMS Derivatized)
262.1
M+∙
(TMS derivative)
247.1 (Loss of
CH3
)155.0 (Loss of Cl)73.0 (TMS cation base peak)
Extensive fragmentation; excellent for spectral library matching and QA/QC[2].
Mechanistic Pathway Analysis (ESI-MS/MS)
When subjected to Collision-Induced Dissociation (CID), the protonated molecule undergoes predictable, energy-dependent fragmentation:
Thioether Cleavage: The S-C bonds are relatively labile. A primary low-energy fragmentation route involves the loss of the thioethanol moiety, yielding the 6-chloro-3-pyridazinyl cation.
Cross-Ring Cleavage: At higher collision energies, the pyridazine ring itself ruptures. Fused nitrogen-containing rings typically undergo cross-ring cleavage resulting in the neutral loss of
N2
(-28 Da) or
HCN
(-27 Da), which is a definitive hallmark of pyridazine heterocycles[3].
For the analysis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, LC-ESI-QTOF-MS is the superior platform for de novo structural elucidation, impurity profiling, and confirming the intact molecular weight via its distinct chlorine isotopic signature. Conversely, GC-EI-MS provides unmatched utility for routine QA/QC and library-based identification, provided the analyst incorporates a silylation derivatization step to mask the problematic hydroxyl group.
FT-IR Spectral Profiling and Quality Validation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating bifunctional intermediates. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating bifunctional intermediates. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) is a highly versatile building block utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its pyridazine core offers unique hydrogen-bonding capabilities, while the thioethanol appendage and the reactive chloro group provide orthogonal sites for downstream functionalization.
To ensure batch-to-batch consistency and prevent catastrophic failures in multi-step syntheses, rigorous quality control is mandatory. This guide objectively compares the Fourier Transform Infrared (FT-IR) spectral profile of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol against its synthetic precursors, providing a self-validating framework for structural confirmation and purity analysis.
Mechanistic Context: The SNAr Synthesis Workflow
Understanding the synthetic origin of a compound is the first step in designing an effective analytical strategy. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction[1]. The process involves the reaction of 3,6-dichloropyridazine with 2-mercaptoethanol in the presence of a mild base[2].
The base deprotonates the thiol to generate a highly nucleophilic thiolate anion, which subsequently attacks the electron-deficient pyridazine ring, displacing a single chloride leaving group[1]. Controlling stoichiometry and temperature is critical to prevent unwanted di-substitution.
Workflow for the SNAr synthesis and FT-IR validation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Comparative FT-IR Spectral Analysis
FT-IR spectroscopy is the optimal frontline tool for this workflow because it directly probes the functional group transformations that define the reaction's success. By comparing the spectrum of the isolated product against its precursors, we establish a definitive diagnostic matrix.
The Causality of Spectral Shifts
The Disappearance of the S-H Stretch: 2-Mercaptoethanol exhibits a characteristic, albeit weak, S-H stretching vibration near 2550 cm⁻¹. The complete absence of this band in the final product is the most reliable indicator that the thiol has been fully consumed and the thioether linkage has formed.
The Appearance of the O-H Stretch: The integration of the ethanol moiety introduces a prominent, broad absorption band in the 3550–3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the terminal hydroxyl group[1].
Retention of Aromatic Signatures: The pyridazine ring's integrity is confirmed by sharp C=N stretching vibrations at 1580–1550 cm⁻¹, while the retention of the single, unreacted chlorine atom is verified by a strong C-Cl stretch at 750–700 cm⁻¹[1].
Confirms retention of the mono-chloro substituent.
Diagnostic Logic for Quality Control
To streamline batch release, I have developed a binary logic tree based on the FT-IR data. This ensures that any operator can rapidly assess whether the SNAr reaction has reached completion or if unreacted precursors remain.
Diagnostic logic tree for confirming product identity and reaction completion via FT-IR.
Why ATR over Transmission (KBr Pellet)?
2-[(6-Chloro-3-pyridazinyl)thio]ethanol contains a terminal hydroxyl group that is highly sensitive to hydrogen bonding. Potassium bromide (KBr) is notoriously hygroscopic; any moisture absorbed during pellet preparation will introduce a massive, confounding O-H stretch around 3400 cm⁻¹, masking the sample's true spectral signature. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates this matrix interference, providing an artifact-free, self-validating spectrum.
Step-by-Step Acquisition Protocol
System Verification & Background (Self-Validation):
Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely.
Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
Causality: This ensures no residual carryover from previous samples and subtracts ambient atmospheric H₂O and CO₂ from the final data.
Sample Application:
Place approximately 2–5 mg of the solid 2-[(6-Chloro-3-pyridazinyl)thio]ethanol directly onto the center of the diamond crystal.
Engage the pressure anvil. Apply consistent, moderate pressure until the real-time preview shows a stable, well-defined spectrum.
Causality: Insufficient pressure leads to poor optical contact and weak signals; excessive pressure can cause band distortion or damage the crystal mechanism.
Spectral Acquisition:
Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).
Data Processing & Interpretation:
Apply an atmospheric suppression algorithm if minor CO₂/H₂O fringes remain.
Perform an automatic baseline correction.
Cross-reference the resulting peaks against Table 1 and the Diagnostic Logic Tree to validate batch purity.
Sigma-Aldrich - 2-[(6-chloro-3-pyridazinyl)thio]ethanol - Sigma-Aldrich. Provides primary compound identification, CAS registry (17285-06-2), and structural properties.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKJ2mXnXBEHPLl1h_hTfgf7rFjFI_LJKOApQATnl3qwj93958fptkmiKOEiFY3BEAUavLAi0-TRMcptj5GszgqEeZf760SKc8bjOstTVKQ3OC7dHey1thcegxGAj3vZ4sBblvm1FiiNMo62rleC8r0Y6XOB4E0hkaOToaoLdhGcMq3kfqXac=]
ACS Chemical Reviews - Traceless Solid-Phase Organic Synthesis. Details the chemical behavior and linker strategies involving 3,6-dichloropyridazine and 2-mercaptoethanol.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmItUP23hS9T5KctVtJXsYHGeS079-Oy31dC-F7_D8rjPky53yUnwINNyMikLBWTGi06y34jvBxKZtB_3AvTkBskNfJ2S9wkodSqOJvnN_bqA_-i2TQXtDT9OSEJUJNCukRnX_BKSK9nBAncEn8w==][2]
High-Resolution Isotopic Profiling of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Mass Spectrometry Platform Comparison
Executive Summary The accurate identification and quantification of halogenated, sulfur-containing heterocycles are critical in drug development and environmental monitoring. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (Chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate identification and quantification of halogenated, sulfur-containing heterocycles are critical in drug development and environmental monitoring. 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (Chemical Formula:
C6H7ClN2OS
) presents a unique analytical challenge. Its mass spectrum is defined by a complex isotopic signature driven primarily by the interplay of Chlorine (
35
Cl/
37
Cl) and Sulfur (
32
S/
34
S) isotopes.
This guide objectively compares three dominant mass spectrometry platforms—GC-EI-MS , LC-ESI-QqQ , and LC-ESI-HRMS (Q-TOF) —evaluating their performance in resolving this compound's isotopic pattern. By analyzing the causality behind ionization mechanics and providing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal workflow for halogenated thioether analysis.
Mechanistic Causality: Decoding the Isotopic Signature
To understand platform performance, we must first deconstruct the compound's theoretical isotopic pattern. Chlorine possesses two stable isotopes,
35
Cl and
37
Cl, with a natural abundance ratio of approximately 3:1[1]. Consequently, the molecular ion peaks of compounds containing a single chlorine atom exhibit an approximate 3:1 ratio for the
M
and
M+2
peaks[1].
However, relying solely on the 3:1 heuristic is a common pitfall. The exact weighted average of these isotopes is critical for accurate mass identification[2]. For 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, the
M+2
peak is not exclusively generated by
37
Cl. The presence of a thioether linkage introduces Sulfur, which contains the
34
S isotope (approx. 4.2% natural abundance).
When ionized via soft ionization to form the
[M+H]+
species (Exact Mass:
m/z
191.0046), the
M+2
peak (
m/z
193.0016) is a composite signal. The relative abundance of the
M+2
peak is elevated to ~36.7% of the base peak due to the additive mass defect contributions of both
37
Cl and
34
S.
Figure 1: Causal contributions to the M+2 isotopic peak of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Platform Comparison: Hard vs. Soft Ionization Workflows
The choice of ionization source and mass analyzer fundamentally alters the observed isotopic data.
GC-EI-MS (Electron Ionization): that utilizes a 70 eV electron beam, which imparts excessive internal energy to the molecule[3]. For halogenated compounds, this frequently leads to the rapid unimolecular dissociation of the halogen radical, resulting in extensive fragmentation and the potential loss of the intact molecular ion[4].
LC-ESI-MS (Electrospray Ionization): that typically generates intact multiply-charged or singly-charged
[M+H]+
species[3]. Because it imparts minimal internal energy, ESI preserves the intact molecular ion, making it vastly superior for isotopic pattern recognition[5].
Mass Analyzers (QqQ vs. HRMS): While a Triple Quadrupole (QqQ) offers unmatched sensitivity for targeted quantitation, its nominal mass resolution cannot distinguish between the
37
Cl and
34
S mass defects. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF, provides exact mass capabilities (< 2 ppm error), enabling the use of automated that rely on the distinctive
A+2
isotope pattern and specific isotopic mass defects to screen complex data files[6].
Figure 2: Comparative mass spectrometry workflows for halogenated heterocycle analysis.
Data Presentation & Performance Metrics
The following tables synthesize the theoretical expectations and platform capabilities for analyzing this specific compound.
Table 1: Platform Comparison for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Analysis
Analytical Feature
GC-EI-MS
LC-ESI-QqQ
LC-ESI-HRMS (Q-TOF)
Ionization Energy
Hard (70 eV)
Soft (Protonation)
Soft (Protonation)
Molecular Ion Intactness
Low (Extensive fragmentation)
High (
[M+H]+
preserved)
High (
[M+H]+
preserved)
Isotopic Resolution
Nominal mass only
Nominal mass only
Exact mass (< 2 ppm error)
Primary Application
Structural elucidation via library
Targeted MRM quantitation
Unknown screening & profiling
Table 2: Theoretical Isotopic Abundances for
[M+H]+
(
C6H8ClN2OS+
)
Isotopologue
Exact Mass (
m/z
)
Relative Abundance (%)
Primary Elemental Contributor
M
191.0046
100.0
35
Cl,
32
S,
12
C
M+1
192.0075
~8.5
13
C,
15
N
M+2
193.0016
~36.7
37
Cl (~32.0%),
34
S (~4.5%)
M+3
194.0045
~3.1
37
Cl +
13
C
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints. A protocol is only valid if the internal system suitability criteria are met prior to sample acquisition.
Protocol A: LC-ESI-HRMS (Q-TOF) Workflow (Recommended for Isotopic Profiling)
This method is optimized to preserve the intact molecular ion and accurately measure the
M+2
isotopic defect.
Sample Preparation: Dissolve 1.0 mg of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Self-Validation Checkpoint (System Suitability): Inject an Agilent ESI-L tuning mix (or equivalent). The system passes validation only if the mass accuracy is < 2 ppm for the
m/z
118.0862 and
m/z
322.0481 reference masses, and the measured isotopic abundance error is < 5%. This ensures detector saturation is not skewing the isotopic ratios.
Chromatographic Separation:
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase: (A)
H2O
0.1% FA; (B) ACN + 0.1% FA.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry (ESI-QTOF):
Source: ESI Positive Mode. Capillary Voltage: 3500 V. Drying Gas: 8 L/min at 300°C.
Acquisition: Scan range
m/z
100–500 at 2 spectra/sec.
Data Processing: Extract the
[M+H]+
ion chromatogram at
m/z
191.0046 (± 5 ppm window). Verify the presence of the
M+2
peak at
m/z
193.0016 and confirm the ~36.7% relative abundance to validate the presence of both Cl and S.
This method highlights the fragmentation behavior under hard ionization.
Sample Preparation: Dilute the stock solution to 10 µg/mL in Dichloromethane.
Self-Validation Checkpoint (Air/Water Check): Run a background scan. The system passes only if
m/z
18 (
H2O
), 28 (
N2
), and 32 (
O2
) are < 5% of the
m/z
69 base peak from the PFTBA calibrant, ensuring system leak tightness.
Separation: Use an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Inject 1 µL splitless. Program the oven from 80°C (hold 1 min) to 280°C at 20°C/min.
Ionization & Acquisition: Apply Electron Ionization (EI) at 70 eV. Acquire in full scan mode (
m/z
50–300).
Data Processing: Note the extensive fragmentation. The intact molecular ion (
M+
at
m/z
190) will be significantly diminished compared to ESI, and the primary diagnostic peaks will correspond to the loss of the chlorine radical (
[M−Cl]+
).
Conclusion
For the rigorous analysis of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, LC-ESI-HRMS stands out as the superior platform for isotopic profiling. While GC-EI-MS provides valuable fragmentation data for library matching, the hard ionization process destroys the delicate isotopic envelope. By leveraging soft ionization and exact mass resolution, researchers can accurately measure the composite
M+2
peak (~36.7% abundance), definitively confirming the presence of both the
37
Cl and
34
S isotopes without isobaric interference.
References
Title: Isotopes in Mass Spectrometry
Source: Chemistry Steps
URL: [Link]
Title: Mass Spectrum Of Chlorine | Mass, Facts & Summary
Source: Chemistry Dictionary
URL: [Link]
Title: Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples
Source: Agilent Technologies
URL: [Link]
Title: Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted halides
Source: ResearchGate
URL: [Link]
Title: What is the difference of spectra of EI-MS and ESI-MS/MS?
Source: Chemistry Stack Exchange
URL: [Link]
Title: Ionization Modes - Mass Spectrometry & Proteomics Facility
Source: University of Notre Dame
URL: [Link]
Comparing 2-[(6-Chloro-3-pyridazinyl)thio]ethanol with its amino analogue
An In-Depth Comparative Guide for Drug Development Professionals Topic: 2-[(6-Chloro-3-pyridazinyl)thio]ethanol vs. Its Amino Analogue As a Senior Application Scientist, this guide moves beyond a simple side-by-side comp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide for Drug Development Professionals
Topic: 2-[(6-Chloro-3-pyridazinyl)thio]ethanol vs. Its Amino Analogue
As a Senior Application Scientist, this guide moves beyond a simple side-by-side comparison to provide a deeper, field-proven perspective on the strategic selection and application of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol and its amino counterpart, 2-[(6-Amino-3-pyridazinyl)thio]ethanol. The choice between a halogen and an amino group on the pyridazine core is a critical decision point in medicinal chemistry, fundamentally altering the molecule's synthetic trajectory, physicochemical profile, and potential biological interactions.
This guide is structured to explain the causality behind these differences, offering a self-validating logic for experimental design and compound selection in drug discovery programs.
Part 1: Physicochemical and Electronic Profile
The substitution at the 6-position of the pyridazine ring—an electron-withdrawing chlorine atom versus an electron-donating amino group—creates two distinct molecular entities with divergent properties. This initial characterization is foundational for any subsequent research and development.
The pyridazine ring system is a well-established scaffold in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique arrangement of its two adjacent nitrogen atoms imparts specific electronic and hydrogen-bonding characteristics.[3]
The higher atomic weight of chlorine results in a greater molecular mass.
Predicted LogP
~1.5
~0.8
The primary amine is significantly more polar than the chloro group, increasing hydrophilicity and lowering the LogP.
H-Bond Donors
1 (hydroxyl)
2 (amino, hydroxyl)
The addition of the -NH₂ group introduces a potent hydrogen bond donor site.
H-Bond Acceptors
3 (2x ring N, 1x O)
4 (2x ring N, 1x O, 1x amino N)
The nitrogen of the amino group can also act as a hydrogen bond acceptor.
Electronic Nature
Electron-deficient ring
Electron-rich ring
Chlorine is an electron-withdrawing group, while the amino group is a strong electron-donating group.
These fundamental differences are not trivial; they dictate solubility, membrane permeability, and the types of interactions the molecule can form with a biological target. The amino analogue, with its increased hydrogen bonding capacity and polarity, is better suited for targets with hydrophilic binding pockets rich in H-bond acceptors. Conversely, the chloro-analogue's relative lipophilicity may favor interactions within more hydrophobic pockets.
Part 2: Synthesis Strategy and Reactivity Landscape
The synthetic routes to these compounds and their subsequent reactivity profiles are fundamentally different, presenting distinct opportunities for library generation and lead optimization.
Experimental Workflow: Synthesis Pathways
The synthesis of both compounds typically originates from 3,6-dichloropyridazine, a common and commercially available starting material.[6] The strategic order of substitutions is key.
A Comparative Guide to the Biological Activity of Thioether vs. Ether-Linked Pyridazine Derivatives
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic ag...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1][2] The inherent physicochemical properties of the pyridazine ring, combined with the potential for diverse substitutions, have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides an in-depth, objective comparison of the biological performance of thioether- versus ether-linked pyridazine derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug design and development efforts.
The Strategic Importance of the Linker: Thioether vs. Ether
The choice of a linker atom—sulfur (thioether) or oxygen (ether)—to connect the pyridazine core to various substituents is a critical decision in the molecular design of bioactive compounds. This choice significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While both linkages can lead to potent biological activity, understanding their distinct contributions is key to optimizing drug candidates.
Anticancer Activity: A Tale of Two Linkages
Pyridazine derivatives have emerged as promising anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[3][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[6][7][8][9]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative thioether- and ether-linked pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
From the available data, it is evident that both thioether- and ether-linked pyridazine derivatives can exhibit potent anticancer activity, with some compounds demonstrating efficacy in the nanomolar range. A direct comparison of potency is challenging without head-to-head studies of structurally analogous compounds. However, the data suggests that the nature of the entire substituent, in addition to the linker, plays a crucial role in determining the ultimate anticancer activity.
Mechanistic Insights: VEGFR-2 Inhibition
Many pyridazine derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. The ether and thioether linkages can influence how the molecule binds to the ATP-binding pocket of the VEGFR-2 kinase domain.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.
Antimicrobial Activity: A Comparative Analysis
Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][13][14] The nature of the linker can impact the compound's ability to penetrate the microbial cell wall and interact with its molecular target.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thioether- and ether-linked pyridazine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.
The compiled data indicates that both thioether and ether-linked pyridazine derivatives can possess potent antimicrobial activity. Notably, some thioether-linked derivatives show very low MIC values against resistant bacterial strains. The overall antimicrobial spectrum and potency are highly dependent on the specific substituents on the pyridazine ring.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Materials:
96-well microtiter plates
Cancer cell lines of interest
Complete cell culture medium
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22][23]
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
Test compounds (dissolved in a suitable solvent)
Positive control antibiotic
Sterile saline or broth for inoculum preparation
0.5 McFarland turbidity standard
Multichannel pipette
Incubator
Procedure:
Inoculum Preparation: From a fresh culture, pick several colonies of the microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column of wells, add an additional 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of the test compound. Include a positive control (inoculum with a known effective antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
Future research should focus on the synthesis and evaluation of such pairs to elucidate the precise impact of the thioether versus ether linkage on biological activity. Further investigation into the structure-activity relationships, metabolic stability, and in vivo efficacy of these promising pyridazine derivatives will be crucial for their advancement as potential therapeutic agents.
References
Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]
Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. [Link]
Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. ResearchGate. [Link]
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]
[Antimicrobial activity of new pyridazine derivatives]. (1991). Revue Roumaine de Chimie. [Link]
Abdel-Aziz, H. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules. [Link]
Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. (2014). Der Pharma Chemica. [Link]
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules. [Link]
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Archives of Pharmacal Research. [Link]
MIC of the synthesized compounds against sensitive and resistant microorganisms. ResearchGate. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry. [Link]
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Synlett. [Link]
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. [Link]
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorganic Chemistry. [Link]
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2025). International Journal of Molecular Sciences. [Link]
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). Frontiers in Chemistry. [Link]
Design and synthesis of some thieno[2,3-c]pyridazine derivatives of expected anticancer activity. ResearchGate. [Link]
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022). R Discovery. [Link]
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis. [Link]
Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]
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Pyridazine Derivatives. (2003). Journal of Chemical Research. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules. [Link]
A Researcher's Guide to the Structural Elucidation of Pyridazine-Based Compounds: A Comparative Analysis Centered on 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its function, reactivity, an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its function, reactivity, and interactions with biological targets. In the realm of medicinal chemistry, the pyridazine scaffold is of significant interest due to its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the crystallographic data of pyridazine derivatives, with a specific focus on what could be expected for a compound like 2-[(6-Chloro-3-pyridazinyl)thio]ethanol. While, to date, a public crystal structure for this specific molecule is not available, we will explore the crystallographic landscape of closely related analogues to infer its likely structural characteristics and compare them with other pyridazine-containing compounds. This guide will also provide a detailed, field-proven protocol for obtaining such crucial structural data.
The Pivotal Role of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[3][4] It allows us to visualize molecules in three dimensions, revealing intricate details about bond lengths, bond angles, and intermolecular interactions. This information is invaluable in drug discovery for several reasons:
Structure-Activity Relationship (SAR) Studies: By understanding the exact conformation of a molecule, we can better rationalize its biological activity and design more potent and selective analogues.
Target-Ligand Interactions: Crystallography of a drug candidate bound to its protein target provides a detailed map of the binding site, guiding further optimization of the ligand.
Polymorphism and Pharmaceutical Development: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. X-ray crystallography is essential for identifying and characterizing these polymorphs.[5]
The pyridazine ring, with its unique electronic properties and hydrogen bonding capabilities, makes it a versatile component in drug design.[1] Elucidating the crystal structures of pyridazine derivatives is therefore a critical step in harnessing their full therapeutic potential.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that requires both skill and a deep understanding of the underlying principles. Here, we present a detailed protocol for the X-ray crystallographic analysis of a small molecule like 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
Part 1: Crystal Growth - The Art of Patience
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality crystal is the prerequisite for high-quality data.
Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.
Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Part 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[4]
Mounting: The crystal is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
X-ray Source: A modern diffractometer is equipped with a high-intensity X-ray source, such as a microfocus sealed tube or a rotating anode, and a sensitive detector, like a CCD or a CMOS detector.[4][6]
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.
Part 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data is then processed to obtain the final crystal structure.
Data Reduction: The raw diffraction images are integrated to determine the intensities of the reflections, which are then corrected for various experimental factors.
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically used to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.[3]
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate molecular structure.
The workflow for single-crystal X-ray crystallography can be visualized as follows:
Caption: A flowchart illustrating the major steps in a single-crystal X-ray diffraction experiment.
Comparative Structural Analysis of Pyridazine Derivatives
While the crystal structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is not yet determined, we can predict some of its key structural features based on the analysis of related compounds. We will compare these hypothetical parameters with the experimentally determined structures of other pyridazine derivatives.
Dihedral angle between chlorophenyl and pyridazinone rings: 85.73
Fused ring is approximately planar
Intermolecular Interactions
C-H···N, C-H···Cl, O-H···N hydrogen bonds
N-H···O and C-H···Cl hydrogen bonds
Compact packing, likely dominated by van der Waals interactions
Discussion of Comparative Data:
The hypothetical data for 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is based on standard bond lengths and angles for similar functional groups. The flexibility of the thioethanol side chain suggests that multiple conformations might be possible, with the anti and gauche conformations being the most likely. The presence of a hydroxyl group and the pyridazine nitrogen atoms creates the potential for a network of hydrogen bonds, which would play a significant role in the crystal packing.
In comparison, the structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one reveals a significant twist between the chlorophenyl and pyridazinone rings, which is a result of steric hindrance.[7] This highlights how bulky substituents can dramatically influence the overall molecular conformation. The crystal packing is stabilized by N-H···O and C-H···Cl hydrogen bonds.
The fused ring system of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione is nearly planar, with some distortion caused by steric hindrance between the chlorine and oxygen atoms.[8] The compact crystal packing in this molecule explains its high melting point.
The relationship between a molecule's structure and its bulk properties is a fundamental concept in materials science and drug development.
Caption: The hierarchical relationship from molecular structure to the bulk physicochemical properties of a material.
Conclusion
While the crystal structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol remains to be elucidated, a comparative analysis of related pyridazine derivatives provides valuable insights into its likely structural features. The detailed protocol provided in this guide offers a roadmap for obtaining this crucial experimental data. For researchers in drug discovery, the investment in crystallographic studies pays significant dividends, providing a rational basis for the design of new and improved therapeutic agents. The continued exploration of the structural chemistry of pyridazine-based compounds will undoubtedly lead to new breakthroughs in medicine.
References
Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1181. [Link]
Jotani, M. M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 752–756. [Link]
ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. [Link]
Klapars, A., & Matos, M. J. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Molecules, 24(10), 1883. [Link]
ResearchGate. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]
Nasirullah, et al. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. [Link]
Rodrigues, T., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. [Link]
Journal of Heterocyclic Chemistry. (2003). Pyridazine Derivatives. [Link]
PubMed. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][7][8]triazolo[4,3-b]pyridazines as Cytotoxic Agents. [Link]
Google Patents. (2023). US20230107277A1 - Substituted pyridazine compound.
The Pyridazine Scaffold: A Privileged Motif in Modern Therapeutics
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its un...
Author: BenchChem Technical Support Team. Date: March 2026
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its unique physicochemical properties, including a high dipole moment, capacity for robust hydrogen bonding, and inherent polarity, make it an attractive scaffold for designing drugs with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of three paradigm-shifting, pyridazine-based drugs: Deucravacitinib, Ponatinib, and Relugolix. We will delve into their distinct mechanisms of action, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for key validation assays.
A Comparative Overview of Pyridazine-Based Therapeutic Agents
This guide will focus on three distinct therapeutic agents that highlight the versatility of the pyridazine core in targeting different disease classes:
Deucravacitinib (SOTYKTU™): An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis.[3][4]
Ponatinib (Iclusig®): A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]
Relugolix (Orgovyx®/Myfembree®): A gonadotropin-releasing hormone (GnRH) receptor antagonist for the management of advanced prostate cancer and symptoms of uterine fibroids and endometriosis.[2][6][7]
Deucravacitinib: A New Era of Selective TYK2 Inhibition
Deucravacitinib represents a breakthrough in the treatment of immune-mediated diseases by being the first-in-class, oral, selective, allosteric inhibitor of TYK2.[3][8] Its unique mechanism of action sets it apart from traditional Janus kinase (JAK) inhibitors.
Mechanism of Action: Allosteric Inhibition of TYK2
TYK2 is a key mediator in the signaling of pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons.[9][10] Unlike pan-JAK inhibitors that bind to the highly conserved catalytic (JH1) domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[11][12] This allosteric binding locks TYK2 in an inactive conformation, preventing its activation and subsequent downstream signaling, which is implicated in the pathogenesis of psoriasis.[12][13]
Caption: Deucravacitinib allosterically inhibits the TYK2-JAK2 dimer, blocking IL-23-mediated signaling.
Comparative Performance Data
Deucravacitinib's allosteric mechanism confers a high degree of selectivity for TYK2 over other JAK family members, which is a significant advantage over less selective JAK inhibitors like tofacitinib.[14][15]
This protocol outlines a method to determine the inhibitory activity of a compound against TYK2 using a luminescence-based ADP detection assay.[16][17]
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[16]
Prepare Master Mix:
For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration of 30 µM), and IRS1-tide substrate (final concentration of 0.25 mg/mL).[18]
Assay Plate Setup:
Add 2.5 µL of serially diluted test compound (or DMSO for control) to the wells of a white, opaque 96-well plate.[17]
Add 10 µL of diluted recombinant TYK2 enzyme to each well to start the reaction. For the "blank" control, add kinase assay buffer without the enzyme.[17]
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[19]
Incubate at room temperature for 30-60 minutes.[17]
Data Acquisition:
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
Ponatinib: Overcoming Resistance in CML
Ponatinib is a potent, oral pan-BCR-ABL inhibitor designed to overcome resistance to earlier-generation tyrosine kinase inhibitors (TKIs) in CML, particularly the challenging T315I mutation.[1][20]
Mechanism of Action: Targeting Wild-Type and Mutant BCR-ABL
The Philadelphia chromosome, a hallmark of CML, results in the formation of the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation.[21] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking downstream signaling pathways.[15][22] A key structural feature, a carbon-carbon triple bond, allows ponatinib to effectively bind to the T315I "gatekeeper" mutant, which confers resistance to other TKIs like imatinib.[1][14]
Caption: Ponatinib inhibits both wild-type and T315I mutant BCR-ABL, blocking leukemic cell proliferation.
Comparative Performance Data
Ponatinib demonstrates superior potency against both wild-type and a wide range of mutant BCR-ABL, including T315I, compared to earlier generation TKIs.[3][6]
This protocol describes a method to assess the inhibitory effect of a compound on BCR-ABL kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.[13][24]
Cell Culture and Treatment:
Culture BCR-ABL positive human CML cell lines (e.g., K562) in appropriate media.[24]
Seed cells in a multi-well plate and treat with serial dilutions of the test compound (e.g., ponatinib) or vehicle control for a specified time (e.g., 2 hours).
Cell Lysis:
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]
Protein Quantification:
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
Incubate the membrane with a primary antibody cocktail that detects the phosphorylated forms of BCR-ABL substrates like c-Abl, STAT5, and CrkL, along with a loading control antibody (e.g., Rab11).[13]
Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
Detection and Analysis:
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantify the band intensities and normalize the phosphoprotein signals to the loading control.
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Relugolix: Oral GnRH Receptor Antagonism
Relugolix is a first-in-class oral, non-peptide GnRH receptor antagonist that offers a distinct advantage over traditional injectable GnRH agonists for androgen deprivation therapy.[2][6]
Mechanism of Action: Competitive Blockade of the GnRH Receptor
Relugolix competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[7][26] This prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] In men, the reduction in LH leads to a rapid and profound suppression of testosterone production.[7] Unlike GnRH agonists (e.g., leuprolide), which cause an initial surge in testosterone, relugolix provides immediate suppression.[6]
Caption: Relugolix competitively antagonizes the GnRH receptor, leading to rapid testosterone suppression.
Comparative Performance Data
Clinical trials have demonstrated that relugolix achieves superior and more rapid testosterone suppression compared to the GnRH agonist leuprolide.[21][22]
Parameter
Relugolix
Leuprolide
p-value
Reference
Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks)
This protocol details a method for determining the binding affinity of a test compound to the GnRH receptor using a competitive radioligand binding assay.[10][27]
Cell Membrane Preparation:
Culture and harvest HEK 293 cells that stably express the human GnRH receptor.[10]
Lyse the cells and isolate the cell membranes via centrifugation.[10]
Competitive Binding:
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin).[27]
Add increasing concentrations of the unlabeled test compound (e.g., relugolix) or a reference compound.[10]
Incubation:
Allow the binding reaction to reach equilibrium by incubating at a specific temperature and duration (e.g., 25°C for 3 hours).[28]
Separation of Bound and Free Ligand:
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[10]
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification:
Measure the radioactivity retained on the filters using a scintillation counter.[10]
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
The pyridazine scaffold has proven to be a remarkably versatile and valuable core structure in the development of innovative therapeutic agents. The examples of Deucravacitinib, Ponatinib, and Relugolix demonstrate how the unique properties of the pyridazine ring can be leveraged to achieve high potency, selectivity, and desirable pharmacokinetic profiles across diverse therapeutic areas. Deucravacitinib's allosteric inhibition of TYK2 offers a more targeted approach to immunotherapy, Ponatinib's design overcomes critical resistance mechanisms in CML, and Relugolix provides a more favorable and convenient option for androgen deprivation therapy. The continued exploration of pyridazine-based chemistry holds significant promise for the future of drug discovery and the development of next-generation medicines.
References
O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. [Link]
Shore ND, Saad F, Cookson MS, et al. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer. N Engl J Med. 2020;382(23):2187-2196. [Link]
Chimalakonda A, Burke J, Cheng L, et al. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatol Ther (Heidelb). 2021;11(5):1763-1776. [Link]
Chimalakonda A, Burke J, Cheng L, et al. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. ACR Meeting Abstracts. 2021. [Link]
Cortes JE, Kantarjian H, Shah NP, et al. Ponatinib in refractory Philadelphia chromosome-positive leukemias. N Engl J Med. 2012;367(22):2075-2088. [Link]
D'Amico F, Skarmoutsou E, Zanghì A, et al. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. Int J Mol Sci. 2020;21(16):5687. [Link]
Airiau K, Mahon FX, Josselin M, et al. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib. Oncotarget. 2013;4(9):1507-1516. [Link]
Burke JR, Cheng L, Gill D, et al. Autoimmune disease-associated variants of TYK2 are functionally impaired and protected from inhibition by an allosteric TYK2 inhibitor. Sci Transl Med. 2019;11(488):eaaw5533. [Link]
Miwa K, Hitaka T, Imada T, et al. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}ethanone (TAK-013): a non-peptide, orally active, and potent gonadotropin-releasing hormone (GnRH) antagonist. J Med Chem. 2011;54(14):4998-5012. [Link]
Saad F, et al. Relugolix vs Leuprolide Effects on Castration Resistance-Free Survival from the Phase 3 HERO Study in Men with Advanced Prostate Cancer. UroToday. 2021. [Link]
Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1 + cell lines. Oncotarget. 2018;9(80):35091-35104. [Link]
ResearchGate. Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. [Link]
Chimalakonda A, et al. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways. Front Immunol. 2023;14:1107611. [Link]
Testosterone recovery for relugolix versus leuprolide in men with advanced prostate cancer: Results from the phase 3 HERO study. ASCO Publications. 2022. [Link]
Kumar A, et al. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS One. 2013;8(11):e78556. [Link]
Relugolix vs. Leuprolide Effects on Castration Resistance-Free Survival from the Phase 3 HERO Study in Men with Advanced Prostate Cancer. Cancers (Basel). 2023;15(19):4853. [Link]
Androgen Deprivation With Oral Relugolix vs Leuprolide in Advanced Prostate Cancer: HERO Trial. The ASCO Post. 2020. [Link]
Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. Int J Mol Sci. 2023;24(4):3361. [Link]
Chimalakonda A, et al. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways. ACR Meeting Abstracts. 2021. [Link]
Newly derived in vitro whole blood IC50 values for deucravacitinib and JAK 1/2/3 inhibitors. ResearchGate. [Link]
Resistant mutations in CML and Ph+ALL – role of ponatinib. Drug Des Devel Ther. 2014;8:2535-2549. [Link]
D'Amico F, Skarmoutsou E, Zanghì A, et al. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. Int J Mol Sci. 2020;21(16):5687. [Link]
Goserelin vs Relugolix Comparison. Drugs.com. [Link]
RELUGOLIX AND ENDOMETRIOSIS: HOW CAN THIS NEW DRUG COUNTERACT IT?. Minerva Obstet Gynecol. 2024. [Link]
Characterization of 12 GnRH peptide agonists – a kinetic perspective. Br J Pharmacol. 2018;175(21):4105-4117. [Link]
Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. PLoS One. 2007;2(7):e626. [Link]
GnRH Antagonists Can Effectively Reduce Endometriosis Pain. EndoNews. [Link]
Relugolix–estradiol–norethisterone for treating symptoms of endometriosis. NICE. [Link]
Synthesis and Evaluation of Novel Gonadotropin-Releasing Hormone Receptor-Targeting Peptides. Bioconjug Chem. 2011;22(8):1672-1682. [Link]
Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. J Endocrinol. 2000;165(1):187-196. [Link]
Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review. Cureus. 2025;17(9):e80064. [Link]
Interplay between Kinase Domain Autophosphorylation and F-Actin Binding Domain in Regulating Imatinib Sensitivity and Nuclear Import of BCR-ABL. PLoS One. 2011;6(2):e16833. [Link]
Competition binding isotherms of GnRH analogues to human GnRHR. ResearchGate. [Link]
A Researcher's Guide to the Structural Validation of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides an in-depth technical comparison of analy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides an in-depth technical comparison of analytical techniques for validating the structure of 2-[(6-chloro-3-pyridazinyl)thio]ethanol and its derivatives. We will explore the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural elucidation.
The core structure , 2-[(6-chloro-3-pyridazinyl)thio]ethanol, possesses several key features that are amenable to a multi-pronged analytical approach: a substituted pyridazine ring, a thioether linkage, and a primary alcohol. Our comparative guide will focus on the most powerful and accessible techniques for characterizing these features: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the definitive role of X-ray Crystallography.
The Analytical Workflow: A Multi-faceted Approach
A robust structural validation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final assigned structure.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] It provides information about the carbon-hydrogen framework, connectivity, and the chemical environment of the nuclei. For 2-[(6-chloro-3-pyridazinyl)thio]ethanol, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy will provide crucial information on the number of different types of protons, their connectivity, and their chemical environment.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data and Interpretation
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
1
~7.5
Doublet
1H
H-4 or H-5
Aromatic proton on the pyridazine ring, adjacent to another proton.
2
~7.2
Doublet
1H
H-5 or H-4
Aromatic proton on the pyridazine ring, coupled to the other pyridazine proton.
3
~3.8
Triplet
2H
-S-CH₂-
Methylene group adjacent to the sulfur atom and the other methylene group.
4
~3.5
Triplet
2H
-CH₂-OH
Methylene group adjacent to the hydroxyl group and the sulfur-bound methylene group.
5
~2.5
Singlet (broad)
1H
-OH
Labile proton of the hydroxyl group; its chemical shift can vary with concentration and temperature.
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the derivative.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.[3]
Experimental Protocol: ¹³C NMR
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Data Processing: Similar to ¹H NMR, process the data using Fourier transformation and corrections.
Expected ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)
Assignment
Rationale
~160
C-3 or C-6
Carbon atom on the pyridazine ring attached to sulfur (downfield due to heteroatom).
~150
C-6 or C-3
Carbon atom on the pyridazine ring attached to chlorine (downfield due to electronegativity).
~130
C-4 or C-5
Aromatic carbon on the pyridazine ring.
~125
C-5 or C-4
Aromatic carbon on the pyridazine ring.
~60
-CH₂-OH
Aliphatic carbon attached to the hydroxyl group.
~35
-S-CH₂-
Aliphatic carbon attached to the sulfur atom.
Note: 2D NMR techniques like COSY and HMQC/HSQC can be employed to definitively assign the proton and carbon signals and confirm their connectivity.[4]
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural validation, it provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode is likely to show the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, HRMS is highly recommended. It provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Expected Mass Spectrometry Data and Interpretation
Molecular Ion: The molecular weight of 2-[(6-chloro-3-pyridazinyl)thio]ethanol is 190.65 g/mol .[6] In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 191. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 193 that is approximately one-third the intensity of the m/z 191 peak.[7]
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for thioethers involve cleavage of the C-S bond.[8]
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for 2-[(6-chloro-3-pyridazinyl)thio]ethanol in ESI-MS.
Table of Expected Fragments
m/z
Proposed Fragment
191/193
[M+H]⁺
147/149
[M+H - C₂H₄O]⁺
113
[M+H - C₂H₄O - Cl]⁺
61
[C₂H₅OS]⁺
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The instrument's software will generate a spectrum of absorbance or transmittance versus wavenumber.
Expected IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration
3400-3200 (broad)
-OH
O-H stretch
3100-3000
Aromatic C-H
C-H stretch
2950-2850
Aliphatic C-H
C-H stretch
~1600
C=N, C=C
Ring stretching
~1400
C-H bend
C-H bend
~1050
C-O
C-O stretch
~800
C-Cl
C-Cl stretch
IV. X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[10] This technique is particularly valuable for confirming stereochemistry and resolving any structural ambiguities that may remain after spectroscopic analysis.
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of the atoms in the crystal lattice.[10]
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of 2-[(6-chloro-3-pyridazinyl)thio]ethanol derivatives requires a synergistic approach, integrating data from multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational framework of the molecule, mass spectrometry confirms the molecular weight and offers insights into its fragmentation. FTIR spectroscopy provides a quick and convenient confirmation of key functional groups. For absolute and unambiguous structural proof, single-crystal X-ray crystallography is the ultimate arbiter. By following the detailed protocols and comparative data analysis presented in this guide, researchers can confidently and accurately validate the structures of their synthesized compounds, a crucial step in the journey of drug discovery and development.
References
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
Defense Technical Information Center. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products.
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
Duddeck, H., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 407-412.
HETEROCYCLES. (2003).
Bioorganic Chemistry. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1]triazolo[4,3-b]pyridazines as Cytotoxic Agents.
Chemistry LibreTexts. (2023).
University of California, Los Angeles. (n.d.).
Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
ResearchGate. (n.d.).
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
International Journal of Chemistry and Pharmaceutical Sciences. (2026).
Daoui, O., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate.
BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin....
Chemsrc. (2025). 6-Chloro-3-hydroxypyridazine.
eGyanKosh. (n.d.).
Semantic Scholar. (n.d.).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
CCDC. (n.d.).
Khan, M. A., et al. (2015). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Journal of Food Science and Technology, 52(12), 8237–8244.
Purity Assessment of Synthetic 2-[(6-Chloro-3-pyridazinyl)thio]ethanol: A Comparative Guide to HPLC-UV and qNMR
As a Senior Application Scientist in pharmaceutical development, I approach compound purity not as a single static number, but as a multidimensional profile. For critical synthetic intermediates like 2-[(6-Chloro-3-pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, I approach compound purity not as a single static number, but as a multidimensional profile. For critical synthetic intermediates like 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS: 17285-06-2) , relying on a single analytical method can obscure the true chemical reality of your batch.
This guide objectively compares the two most powerful analytical methodologies for purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR)—providing actionable, self-validating experimental protocols to ensure the integrity of your drug development pipeline.
The Analytical Challenge: Synthesis & Impurity Profiling
2-[(6-Chloro-3-pyridazinyl)thio]ethanol is a valuable building block in medicinal chemistry, combining a reactive pyridazine ring with a thioether linkage[1]. It is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,6-dichloropyridazine and 2-mercaptoethanol.
Because the starting materials possess multiple reactive sites, the crude product profile is rarely pristine. Analysts must account for unreacted starting materials, over-reacted bis-substituted byproducts, and downstream oxidative degradants (sulfoxides/sulfones).
Fig 1: SNAr synthesis pathway and potential impurity generation profile.
Methodological Comparison: HPLC-UV vs. ¹H-qNMR
To establish a self-validating analytical system, we must understand the causality behind our experimental choices.
HPLC-UV (The Separation Standard):
HPLC excels at physically separating complex mixtures and detecting trace impurities down to 0.01%[2]. However, UV detection calculates purity based on relative peak area. This assumes all molecules absorb UV light equally at the chosen wavelength—a dangerous assumption. If an impurity lacks a strong chromophore (like residual 2-mercaptoethanol), HPLC will artificially inflate the purity of the target compound.
¹H-qNMR (The Absolute Quantifier):
qNMR is a primary analytical method recognized by the ICH and pharmacopeias[3]. It measures absolute weight-for-weight (% w/w) purity without requiring a certified reference standard of the target analyte[4]. Because the NMR signal area is directly proportional to the number of atomic nuclei, comparing the analyte's integral to a highly pure Internal Standard (IS) yields absolute quantification[2]. Recent studies by the Southwest Research Institute (SwRI) demonstrate that qNMR can dramatically reduce the time and cost of accurately quantifying APIs compared to traditional HPLC[5].
The Orthogonal Solution
By cross-referencing the high-sensitivity separation of HPLC with the absolute mass-balance quantification of qNMR, we create an orthogonal, self-validating workflow.
Fig 2: Orthogonal analytical workflow combining HPLC-UV and 1H-qNMR for robust assessment.
Experimental Methodologies
Protocol A: HPLC-UV Impurity Profiling
Causality Focus: A gradient elution is critical here. The highly polar 2-mercaptoethanol will elute near the void volume, while the hydrophobic bis-substituted byproduct requires a high organic concentration to elute efficiently.
System Suitability Testing (SST): Inject a 0.1 mg/mL standard solution. Verify column theoretical plates (N > 2000) and peak tailing factor (T ≤ 1.5) to ensure system readiness.
Sample Preparation: Accurately dissolve 10 mg of the synthetic batch in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal wavelength for the conjugated pyridazine ring).
Data Processing: Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity using the area normalization method (% Area).
Protocol B: ¹H-qNMR Absolute Quantification
Causality Focus: The relaxation delay (D1) is the most critical parameter in qNMR. It must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30s) to ensure >99% relaxation. Failing to do so causes signal saturation and artificially lowers the calculated purity[2].
Sample Preparation: Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~15.00 mg of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol and ~5.00 mg of Maleic acid (Internal Standard, NIST-traceable, >99.9% purity) into the same glass vial.
Solvation: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6. Transfer the homogeneous solution to a standard 5 mm NMR tube.
Acquisition Parameters:
Frequency: 400 MHz or higher.
Pulse Angle: 90° (for maximum signal-to-noise).
Relaxation Delay (D1): 30 seconds.
Number of Scans (NS): 64 (to ensure S/N > 250:1 for accurate integration).
Data Processing: Apply exponential line broadening (0.3 Hz), perform baseline correction, and phase the spectrum accurately. Integrate the distinct pyridazine aromatic proton (e.g., doublet at ~7.8 ppm) against the Maleic acid IS singlet (6.26 ppm). Calculate absolute purity using the standard qNMR mass balance equation.
Quantitative Data & Performance Metrics
The following tables summarize the performance parameters and representative batch data, illustrating why an orthogonal approach is non-negotiable for high-stakes pharmaceutical intermediates.
Table 1: Analytical Method Performance Comparison
Parameter
HPLC-UV (Area %)
¹H-qNMR (Absolute % w/w)
Primary Principle
Chromatographic separation & UV absorbance
Direct proportionality of nuclear spin resonance
Reference Standard
Required for each impurity for true quantitation
Only one certified internal standard required
Accuracy
High (if response factors are known)
Excellent (Provides absolute mass fraction)
Precision (RSD)
< 0.5%
< 1.0%
LOD / LOQ
~0.01% / 0.05% (Highly sensitive)
~0.1% / 0.5% (Moderate sensitivity)
Analysis Time
15-30 mins per run
5-10 mins per run (post-sample prep)
Table 2: Representative Batch Analysis Data
Component
HPLC-UV Result (% Area)
¹H-qNMR Result (% w/w)
Variance / Scientific Context
Target Compound
98.45%
97.12%
HPLC overestimates purity due to the low UV response of certain impurities.
Impurity A (Unreacted SM)
0.85%
1.10%
qNMR provides the true mass fraction of the residual starting material.
Impurity B (Bis-substituted)
0.50%
0.65%
Over-reaction byproduct; heavier mass impacts w/w% more than UV absorbance.
Trace Unknowns
0.20%
N/A
Below qNMR LOQ; detected exclusively by the high sensitivity of HPLC.
Conclusion
For the purity assessment of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, relying solely on HPLC-UV introduces a blind spot regarding absolute mass balance, while relying solely on qNMR risks missing trace-level impurities (<0.1%). By combining the extreme sensitivity of HPLC with the absolute, reference-free quantification of qNMR, drug development professionals can guarantee the structural and quantitative integrity of their synthetic intermediates, ensuring seamless downstream API manufacturing.
References
BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem. 4
BenchChem Technical Support Team. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Benchchem. 2
Holzgrabe, U. et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." American Chemical Society (ACS). 3
Southwest Research Institute. "SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D." EurekAlert. 5
BenchChem Technical Support Team. "2-[(6-Chloro-3-pyridazinyl)thio]ethanol | 17285-06-2." Benchchem. 1
A Comparative Guide to the Cytotoxicity of Modified Pyridazine Compounds
Introduction: The Pyridazine Scaffold as a Cornerstone in Anticancer Drug Discovery The search for potent, selective, and minimally toxic anticancer agents is a continuous endeavor in medicinal chemistry.[1][2] Within th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold as a Cornerstone in Anticancer Drug Discovery
The search for potent, selective, and minimally toxic anticancer agents is a continuous endeavor in medicinal chemistry.[1][2] Within the vast landscape of heterocyclic compounds, the pyridazine nucleus has emerged as a "privileged scaffold".[1][2][3] This six-membered ring containing two adjacent nitrogen atoms is a key structural feature in numerous bioactive molecules and approved drugs, demonstrating its versatility and importance in drug design.[1][2][4][5][6] Pyridazine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[6][7]
Their anticancer potential is particularly noteworthy, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines, including those of leukemia, lung, colon, breast, and melanoma.[5][8] The mechanism of action for these compounds is diverse, often involving the inhibition of critical cellular targets like kinases (e.g., EGFR, VEGFR-2) and the induction of apoptosis.[9] This guide provides a comparative analysis of the cytotoxicity of various modified pyridazine compounds, synthesizes key structure-activity relationship (SAR) insights, and presents detailed protocols for assessing their efficacy.
Strategic Modifications of the Pyridazine Core: A Gateway to Enhanced Cytotoxicity
The cytotoxic potency of the pyridazine scaffold can be significantly modulated through strategic chemical modifications. The core structure provides multiple sites for substitution, allowing chemists to fine-tune the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, to optimize its interaction with biological targets.
A common strategy involves the synthesis of 3(2H)-pyridazinone derivatives, where modifications at the N2 and C6 positions are frequently explored. For instance, attaching a benzenesulfonamide moiety at the N2 position has been shown to be a fruitful approach. Structure-activity relationship (SAR) studies have indicated that the SO2NH2 group at the para-position of an aryl ring can confer potent activity.[10]
The diagram below illustrates the key modification points on a generalized pyridazinone scaffold that are often targeted to enhance cytotoxic activity.
Caption: A typical workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. [11]Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours.
[11]4. MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
[12]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
[12]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
[12][13]7. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [12]A reference wavelength of >650 nm can be used to subtract background noise.
[12]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). [14][15]The amount of bound dye is directly proportional to the total cellular protein mass, and thus, the cell number. [15]This assay is simple, sensitive, and has a stable endpoint.
[15]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% (w/v) TCA to each well to fix the cells. [14][16]Incubate the plates at 4°C for at least 1 hour.
[14]3. Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid or water to remove TCA and serum proteins. [16][17]Air-dry the plates completely.
[14][17]4. SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
[14][16]5. Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. [14][16][17]Air-dry the plates again.
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
[14][16]7. Data Acquisition: Place the plate on a shaker for 5-10 minutes and measure the absorbance at approximately 540-565 nm.
[16][17]8. Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Conclusion and Future Directions
The pyridazine scaffold continues to be a highly valuable framework in the development of novel anticancer agents. The data clearly demonstrates that strategic modifications to the pyridazine core can lead to compounds with potent and selective cytotoxic activity against a range of cancer cell lines. In particular, the incorporation of benzenesulfonamide moieties and the exploration of fused heterocyclic systems have proven to be effective strategies.
Future research should continue to explore the vast chemical space around the pyridazine nucleus. A deeper understanding of the molecular mechanisms of action, for instance by identifying specific kinase targets or elucidating apoptosis induction pathways, will be crucial for the rational design of next-generation pyridazine-based anticancer drugs with improved efficacy and reduced toxicity.
[1][2]
References
He ZX, Gong YP, Zhang X, Ma LY, Zhao W. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. 2021 Jan 1;209:112946. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. JoVE. [Link]
The anticancer potential of various substituted pyridazines and related compounds. ResearchGate. [Link]
He ZX, Gong YP, Zhang X, Ma LY, Zhao W. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. 2021 Jan 1;209:112946. [Link]
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. 2024 Sep 1;111:117847. [Link]
Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry. 2012 Mar 15;49:276-81. [Link]
Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. Bioorganic & Medicinal Chemistry. 2007 Feb 15;15(4):1836-42. [Link]
Albratty M, Alhazmi HA. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Saudi Pharmaceutical Journal. 2021 Dec 26;30(2):133-147. [Link]
The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. 2025 Jun 30;15:103469. [Link]
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Death Discovery. 2019 Mar 1;5:72. [Link]
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. Bioorganic Chemistry. 2025 Nov 15;168:109157. [Link]
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. 2022 Aug 17;27(16):5242. [Link]
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. 2017;65(1):64-72. [Link]
Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2009 Dec 29;25(3):367-76. [Link]
Comparative Guide: Structure-Activity Relationship (SAR) Studies of Pyridazine Thioethers in Drug Discovery
As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that offer versatile functionalization and robust pharmacokinetic profiles. The pyridazine ring—a six-membered aromatic heterocycle c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that offer versatile functionalization and robust pharmacokinetic profiles. The pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms—is highly electron-deficient. This intrinsic electronic property makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a strong hydrogen-bond acceptor in biological systems[1].
When functionalized with a thioether linkage, the resulting pyridazine thioethers exhibit a unique balance of polarity and lipophilicity. The thioether sulfur acts as a flexible, lipophilic hinge, allowing the molecule to adapt to complex binding pockets. This guide objectively compares the SAR and performance of pyridazine thioethers across two distinct therapeutic frontiers: Neuroprotection (EAAT2 Activation) and Oncology (Kinase Inhibition) .
Comparative SAR Analysis
Application A: Neuroprotection via EAAT2 Activation
Excess glutamate in the synaptic cleft leads to excitotoxicity, a primary driver of neuropathic pain (such as oxaliplatin-induced neuropathy). The small molecule LDN-212320, a baseline pyridazine derivative, was identified as a potent translational activator of Excitatory Amino Acid Transporter 2 (EAAT2), restoring glutamate clearance[2].
SAR Insights & Comparison:
To improve blood-brain barrier (BBB) penetration and in vivo efficacy, researchers synthesized a series of more lipophilic bicyclic aromatic and heteroaromatic pyridazine thioethers[2].
Baseline (LDN-212320): Lacks the flexible thioether linkage, limiting its lipophilicity and optimal orientation in the allosteric binding site.
Optimized Thioether (Compound 4f): SAR studies demonstrated that the pyridazine core, combined with a benzyl thioether moiety, is critical for activity. Specifically, incorporating a 2-(2-Cl-6-F-phenylethyl) substituent on the sulfur linker significantly increased EAAT2 protein levels. In comparative rat models, Compound 4f (administered at 3.21 mg/kg) showed a superior anti-hypersensitive profile, fully counteracting oxaliplatin-induced neuropathy on day 14, outperforming the baseline compound[2].
Application B: Oncology via Kinase Inhibition
In oncology, the pyridazine-thioether scaffold is utilized to target specific kinases. The adjacent nitrogen atoms of the pyridazine ring interact with the hinge region of the kinase ATP-binding pocket, while the thioether linkage directs the attached aryl groups into deep hydrophobic sub-pockets.
SAR Insights & Comparison:
Baseline (6-Chloropyridazine derivatives): While the chloro-substituent provides a synthetic handle, these rigid precursors often suffer from poor target residency times and lower cellular toxicity.
Optimized Thioether (Pyridazine-Thioether Benzamides): Replacing the chloride with a functionalized thioether group expands the heterocyclic system. These modifications increase molecular complexity and allow the molecule to act as a potent kinase inhibitor. Comparative in vitro studies show that these thioether derivatives exhibit significant inhibition of cell proliferation in breast and colon cancer cell lines, achieving IC50 values < 10 µM, a marked improvement over their rigid halogenated precursors[1][3].
Quantitative Data Summary
The following table summarizes the comparative performance metrics of the discussed scaffolds, highlighting the superiority of the thioether linkage in both therapeutic domains.
Significant inhibition of breast cancer proliferation[3]
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of pyridazine thioethers.
Protocol A: Synthesis of Pyridazine Thioethers via SNAr
Causality Note: Nucleophilic aromatic substitution (SNAr) is chosen over cross-coupling because the electron-withdrawing nitrogen atoms of the pyridazine ring naturally facilitate the displacement of the chloride leaving group by a nucleophile[1].
Reagent Preparation: Dissolve 1.0 equivalent of the 6-chloropyridazine derivative in dry N,N-Dimethylformamide (DMF). Why DMF? As a polar aprotic solvent, DMF poorly solvates anions, thereby maximizing the nucleophilicity of the incoming thiolate.
Thiolate Generation: Add 1.5 equivalents of the appropriate thiol (e.g., aryl- or heteroarylmethyl thiol) and 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3)[1][2]. The weak base deprotonates the thiol to generate the highly reactive thiolate anion.
Reaction Execution: Stir the mixture at room temperature for 1 to 20 hours under a nitrogen atmosphere[2]. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Isolation (Self-Validation): Quench the reaction with ice-water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel flash chromatography to yield the pure pyridazine thioether.
Protocol B: High-Throughput Screening for EAAT2 Activation
Cell Culture: Culture primary astrocyte cell lines in DMEM supplemented with 10% FBS.
Compound Dosing: Treat cells with varying concentrations (0.1 µM to 30 µM) of the synthesized pyridazine thioethers (e.g., Compound 4f) dissolved in DMSO (final DMSO concentration < 0.1%).
Incubation: Incubate for 48 hours to allow for translational upregulation of the EAAT2 protein.
Quantification: Lyse the cells and quantify EAAT2 protein levels using a validated Western Blot or an Enzyme-Linked Immunosorbent Assay (ELISA) normalized to a GAPDH loading control.
Mechanistic Diagrams
Diagram 1: SNAr Synthesis Workflow
The following diagram illustrates the logical flow of the SNAr reaction used to synthesize pyridazine thioethers.
Caption: SNAr workflow for synthesizing pyridazine thioethers via thiolate nucleophilic attack.
Diagram 2: EAAT2 Activation Pathway
This diagram maps the causality between compound administration and neuroprotective efficacy.
Caption: Mechanism of neuroprotection via pyridazine thioether-mediated EAAT2 translational activation.
References
Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators
Source: University of Siena (unisi.it)
URL:[Link]
Comprehensive Guide to the Proper Disposal of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS Number: 17285-06-2). As researchers and drug development professionals, our responsi...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS Number: 17285-06-2). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and professional integrity.
The guidance herein is synthesized from established regulatory frameworks, safety data for analogous chemical structures, and field-proven best practices. The central principle is that due to its chemical structure—a chlorinated heterocyclic organic compound—2-[(6-Chloro-3-pyridazinyl)thio]ethanol must be managed as hazardous waste from the moment it is designated for disposal.
Part 1: Hazard Characterization and Regulatory Imperative
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The molecular structure of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol necessitates its classification as hazardous waste.
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Under RCRA, wastes containing chlorinated solvents or many chlorinated organic compounds are considered hazardous.[1] This classification prohibits disposal via standard laboratory drains or regular trash systems.[2][3]
Inferred Hazard Profile: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure allows for a scientifically grounded hazard assessment by analogy to similar compounds, such as 2-chloroethanol. 2-chloroethanol is classified as highly toxic and potentially fatal if swallowed, inhaled, or in contact with skin.[4][5] Given the presence of the chloro- and thio- functional groups, it is prudent to handle 2-[(6-Chloro-3-pyridazinyl)thio]ethanol with a high degree of caution, assuming potential toxicity, and manage it as regulated hazardous waste.
Property
Value
Source
CAS Number
17285-06-2
Molecular Formula
C₆H₇ClN₂OS
Molecular Weight
190.65 g/mol
Physical Form
Solid
Part 2: Pre-Disposal: Collection and Containment at the Point of Generation
Proper disposal begins the moment a material is deemed waste. The following steps must be executed within the laboratory at the point of generation.
Waste Segregation: The First Line of Defense
Chemical waste must be segregated to prevent dangerous reactions.[6][7]
DO NOT mix 2-[(6-Chloro-3-pyridazinyl)thio]ethanol waste with any other waste streams, especially acidic, basic, or oxidizing waste.
Collect it in a dedicated waste container.
Solid waste contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected separately from liquid waste.
Container Selection: Ensuring Integrity
The choice of a waste container is a critical safety decision. The container must be:
Chemically Compatible: High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[2] Avoid metal containers for any waste streams unless certain of compatibility.[8]
In Good Condition: The container must be free of cracks, leaks, or visible deterioration.[9][10]
Securely Sealed: The container must have a tight-fitting, screw-on cap to prevent leaks or the release of vapors.[6][10] Open containers are a direct violation of safety protocols and regulations.[10]
Labeling: A Non-Negotiable Requirement
Improperly labeled waste is a significant safety and compliance risk. As soon as the first drop of waste enters the container, it must be labeled with a completed EHS Hazardous Waste Tag.[2][11]
Full Chemical Name: "Waste 2-[(6-Chloro-3-pyridazinyl)thio]ethanol". Do not use abbreviations or chemical formulas.[2]
Composition: For mixtures, list all components and their approximate percentages.
Principal Investigator (PI) and Laboratory Information: Name, department, and room number.[2]
Hazard Pictograms: Check the appropriate hazard boxes on the label (e.g., Toxic, Health Hazard).
Part 3: The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the process from waste generation to its final removal from the laboratory.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE, including:
Safety goggles or a face shield.
Chemically resistant gloves (e.g., nitrile).
A lab coat.
Step 2: Collect Waste Streams
Pure Compound/Unused Reagent: Carefully transfer the solid compound into the designated hazardous waste container.
Contaminated Solids: Place any contaminated disposable materials, such as gloves, wipes, and plasticware, into a separate, clearly labeled solid hazardous waste container.
"Empty" Reagent Bottles: A container that has held 2-[(6-Chloro-3-pyridazinyl)thio]ethanol is not truly empty until decontaminated. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[7][11] Subsequent rinses may also require collection depending on local EHS guidelines.
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
The designated waste container(s) must be stored in a designated Satellite Accumulation Area (SAA).[7][10]
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
The container must be kept in a secondary containment bin or tray to contain any potential leaks.[6][9][11]
Ensure the container remains closed at all times except when adding waste.[10][11]
Step 4: Arrange for Professional Disposal
Never attempt to dispose of this chemical down the drain or in the regular trash.[3][6]
Once the waste container is full (no more than 90% capacity) or has been accumulating for the maximum allowed time (e.g., 90 days or as per institutional policy), arrange for its removal.[8]
Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[2][11]
Follow their specific procedures for pickup requests, which typically involve an online form or dedicated phone line. The waste will then be transported by a licensed hazardous waste hauler for final disposal, which is typically high-temperature incineration.[1]
Part 4: Visualizing the Process
A clear workflow ensures that every step is followed correctly, minimizing risk and ensuring compliance.
A Senior Application Scientist's Guide to Handling 2-[(6-Chloro-3-pyridazinyl)thio]ethanol
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The novel compounds we handle, such as 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The novel compounds we handle, such as 2-[(6-Chloro-3-pyridazinyl)thio]ethanol (CAS No. 17285-06-2), demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this compound. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: A Molecule in Two Parts
To understand the risks, we must evaluate the functional components of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol.
The Chlorinated Pyridazine Ring : Pyridazine derivatives are known to be biologically active and can be irritants. The presence of a chlorine atom can enhance toxicity. Analogous compounds like 6-Chloropyridazine-3-sulfonyl chloride are classified as causing skin and eye irritation, and may cause respiratory irritation.[4]
The Thioethanol Moiety : The "-thioethanol" part of the molecule is structurally related to 2-chloroethanol, a substance that is classified as fatal if swallowed, inhaled, or in contact with skin.[1][2][3] While the thioether linkage alters the chemistry, the potential for significant toxicity cannot be disregarded. More closely related compounds like 2-(2-Chloroethoxy)ethanol are known to cause serious eye irritation, skin irritation, and respiratory irritation.[5][6]
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a severe skin, eye, and respiratory tract irritant , with the potential for higher systemic toxicity.
Engineering Controls: Your Primary Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are robust engineering controls.
All handling of 2-[(6-Chloro-3-pyridazinyl)thio]ethanol, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. [1] This is non-negotiable. A fume hood ensures that any dust (as the compound is a solid) or potential vapors are contained and exhausted, providing the most critical layer of respiratory protection. Ensure that the fume hood has a current certification and that the sash is kept at the lowest practical height during operations.
Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection and use of PPE are critical for preventing exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[5]
Minimum Requirement : Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are required for any work in the laboratory where this chemical is present.
Recommended for Active Handling : When weighing the solid or handling solutions, chemical splash goggles are required.
High-Risk Operations : For procedures with a significant splash risk (e.g., handling large volumes, potential for pressure release), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Given the high potential for skin irritation and the risk of dermal absorption, robust skin protection is essential.
Gloves : Proper glove selection is paramount. Since specific permeation data for this compound is unavailable, a double-gloving strategy is recommended.
Glove Type
Inner Glove
Outer Glove
Rationale
Primary Recommendation
Nitrile
Nitrile
Provides good dexterity and protection against incidental contact. Inspect gloves before each use and change them immediately if contamination is suspected.
For Extended Use or Solvent Dissolution
Nitrile
Neoprene
Neoprene offers enhanced protection against a broader range of organic solvents. This is crucial when preparing stock solutions.
Crucial Glove Protocol : Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Laboratory Coat : A clean, buttoned, knee-length laboratory coat is mandatory.
Chemical Apron/Coveralls : For handling larger quantities (>1g) or during procedures with a high splash potential, wear a chemically resistant apron or coveralls over the lab coat.
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it is essential for emergency situations.
Emergency Use : In the event of a significant spill outside of a fume hood, an air-purifying respirator (APR) with combination organic vapor/particulate cartridges (e.g., P100) should be used by trained personnel during cleanup.[7] All users must be properly fit-tested and trained in the use and maintenance of respirators.
Operational and Disposal Plans
Safe Handling and Storage
Storage:
Store the compound in its original, tightly sealed container.[8]
Keep in a cool, dry, and well-ventilated area designated for toxic or irritant chemicals.[9]
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Procedural Steps for Use:
Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE (goggles, lab coat, double gloves).
Weighing : As this compound is a solid, perform weighing on an analytical balance inside the fume hood to contain any airborne dust. Use a spatula to transfer the solid and handle it gently to minimize dust generation.
Solution Preparation : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before capping the vial.
Post-Handling : Tightly seal all containers. Decontaminate the spatula and work surfaces within the fume hood. Remove PPE in the correct order (outer gloves, then inner gloves, then lab coat) and dispose of disposables in the designated hazardous waste container. Wash hands thoroughly.
Waste Disposal Plan
Segregation : All disposable materials that come into contact with the compound (e.g., pipette tips, gloves, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.
Solutions : Unused or waste solutions should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[11]
Disposal : All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
Emergency Procedures
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.